molecular formula C6H14ClN5O B8553226 Moroxydine hydrochloride

Moroxydine hydrochloride

Cat. No.: B8553226
M. Wt: 207.66 g/mol
InChI Key: FXYZDFSNBBOHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moroxydine hydrochloride is a useful research compound. Its molecular formula is C6H14ClN5O and its molecular weight is 207.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H14ClN5O

Molecular Weight

207.66 g/mol

IUPAC Name

N'-carbamimidoylmorpholine-4-carboximidamide;hydrochloride

InChI

InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H

InChI Key

FXYZDFSNBBOHTA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=NC(=N)N)N.Cl

Origin of Product

United States

Foundational & Exploratory

The Rise and Relative Obscurity of Moroxydine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine (B1676750) hydrochloride, a synthetic biguanide (B1667054) derivative, emerged in the mid-20th century as a promising antiviral agent. Despite early indications of a broad spectrum of activity against both DNA and RNA viruses, it never achieved widespread international regulatory approval and has largely been superseded by newer antiviral therapies. This technical guide provides a comprehensive timeline of its discovery and development, collates available quantitative data from clinical studies, outlines key experimental methodologies for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.

Discovery and Development Timeline

Moroxydine hydrochloride was developed in the late 1950s, with initial patent filings highlighting its potential as a broad-spectrum antiviral. Its development trajectory appears to have been influenced by the shifting regulatory landscape of the early 1960s, particularly the increased stringency following the thalidomide (B1683933) disaster. Despite this, research and clinical use continued in several European and Asian countries for a number of years.

Key Milestones:

  • 1957: A patent was filed claiming that N¹,N¹-anhydrobis-(β-hydroxyethyl) biguanide hydrochloride (this compound) possessed activity against various viruses, including influenza and herpes zoster[1].

  • Late 1950s: The substance emerged as a potential treatment for influenza[1][2][3].

  • Circa 1960: this compound garnered some attention in the medical community[1][2].

  • 1960-1985: The drug was the subject of numerous clinical studies and was used in the treatment of a variety of viral disorders throughout Europe and Scandinavia[1][2].

  • 1961: The introduction of thalidomide and the subsequent tightening of drug regulations is speculated to be a reason for moroxydine's relative obscurity[1][2].

  • 1984: A controlled, though not double-blind, study was published on the use of this compound for pityriasis rosea irritata[1].

  • 1993: A Romanian study detailed the treatment of 350 patients with herpes zoster using moroxydine[4].

Quantitative Data from Clinical Studies

Data from early clinical trials of this compound are not always rigorously reported by modern standards. The following tables summarize the available quantitative information from published studies.

Table 1: Clinical Study of this compound in Pityriasis Rosea Irritata (1984)

ParameterMoroxydine-HCl GroupControl Group (alb. aqu. lotion and anti-histamine)
Number of Patients 6063
Dosage (Adults) 400 mg three times dailyNot Applicable
Dosage (Schoolchildren) 400 mg twice dailyNot Applicable
Primary Outcome Shortened therapy period by 50% in the most affected group-
Overall Outcome Shortening of unavailability for work by around 50%-
Relapses One relapse observed 12 days after return to workNot specified

Source: Sheppard, S. (1994). Moroxydine: The Story of a Mislaid Antiviral.[1]

Table 2: Clinical Study of this compound in Herpes Zoster

ParameterValue
Number of Patients 350
Key Finding Treatment had good effects, especially when applied early.

Source: Athanasiu, P., Petrescu, A., & Vulcan, V. (1993). [Moroxidine, an antiviral agent used for the treatment of shingles (herpes zoster)].[4]

Table 3: Human Pharmacokinetic Parameters

ParameterValue
Plasma Half-life Approximately 8 hours

Source: Sheppard, S. (1994). Moroxydine: The Story of a Mislaid Antiviral.[1]

Experimental Protocols

Protocol: In Vitro Antiviral Cytopathic Effect (CPE) Inhibition Assay

1. Objective: To determine the concentration of this compound that inhibits the virus-induced destruction of host cells in culture.

2. Materials:

  • Vero E6 cells (or other susceptible cell line)
  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
  • Virus stock (e.g., Herpes Simplex Virus, Influenza Virus)
  • This compound stock solution (in an appropriate solvent like DMSO)
  • 96-well cell culture plates
  • Cell viability reagent (e.g., CellTiter-Glo®)
  • Plate reader for luminescence or absorbance

3. Procedure:

  • Cell Seeding: Seed 96-well plates with Vero E6 cells at a density that will result in a confluent monolayer after 24 hours of incubation.
  • Compound Dilution: Prepare serial dilutions of this compound in culture medium.
  • Infection and Treatment:
  • Aspirate the growth medium from the cell monolayers.
  • Add the diluted this compound to the wells.
  • Add the virus at a pre-determined multiplicity of infection (MOI).
  • Include control wells: cells only (no virus, no compound), cells with virus (no compound), and cells with compound only (no virus, for cytotoxicity assessment).
  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
  • Viability Assessment:
  • Add the cell viability reagent to all wells according to the manufacturer's instructions.
  • Measure the luminescence or absorbance using a plate reader.

4. Data Analysis:

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits 50% of the viral CPE.
  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% in the absence of virus.
  • Determine the Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Mechanism of Action and Signaling Pathways

This compound is believed to exert its antiviral effects through a multi-pronged mechanism, primarily targeting the early stages of viral replication. This includes the inhibition of viral entry and uncoating, as well as the suppression of viral RNA synthesis.[5][6]

Below are graphical representations of these proposed mechanisms.

Viral_Entry_Inhibition cluster_host Host Cell Virus Enveloped Virus Receptor Host Cell Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Entry (Endocytosis) Uncoating Viral Uncoating & Genome Release Endosome->Uncoating Moroxydine Moroxydine HCl Moroxydine->Endosome Inhibits Fusion/ Uncoating

Fig 1. Inhibition of Viral Entry and Uncoating.

RNA_Synthesis_Inhibition Viral_Genome Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_Genome->RdRp Template Replication Viral RNA Replication RdRp->Replication New_RNA New Viral RNA Replication->New_RNA Moroxydine Moroxydine HCl Moroxydine->RdRp Inhibits

Fig 2. Inhibition of Viral RNA Synthesis.

Experimental_Workflow_CPE_Assay A Seed Host Cells in 96-well Plate C Infect Cells with Virus & Add Moroxydine HCl A->C B Prepare Serial Dilutions of Moroxydine HCl B->C D Incubate for 48-72h C->D E Assess Cell Viability (e.g., ATP Assay) D->E F Data Analysis: Calculate EC50, CC50, SI E->F

Fig 3. Experimental Workflow for CPE Inhibition Assay.

Conclusion

This compound represents an early endeavor in the field of antiviral drug development. While its clinical utility has been limited, a review of its history provides valuable insights into the challenges of drug development, the importance of rigorous clinical trial design, and the evolution of regulatory standards. The foundational mechanisms of action, targeting viral entry and replication, remain relevant areas of research in the ongoing quest for novel antiviral therapies. Further investigation into the specific molecular interactions of moroxydine and its derivatives could potentially inform the design of new and more effective antiviral agents.

References

A Historical Perspective on Moroxydine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moroxydine (B1676750), a synthetic biguanide (B1667054) derivative developed in the 1950s, represents an early venture into the field of antiviral chemotherapy. Initially lauded for its broad-spectrum activity against a range of DNA and RNA viruses, its clinical application has been sporadic and its historical significance is a subject of debate. This technical guide provides a comprehensive retrospective on moroxydine, detailing its discovery, proposed mechanisms of action, and a summary of its documented antiviral activity. The guide includes available quantitative data, detailed experimental protocols for relevant antiviral assays, and visualizations of its proposed mechanisms and experimental workflows to offer a thorough understanding of this historical antiviral agent.

Introduction: The Genesis of an Early Antiviral

Moroxydine, chemically known as N-(diaminomethylidene)morpholine-4-carboximidamide, emerged in the 1950s as one of the first synthetic compounds with purported broad-spectrum antiviral properties.[1] It was investigated for activity against a variety of viral pathogens, including influenza virus, herpes simplex virus (HSV), and others.[2][3][4] Despite initial optimism, moroxydine's trajectory in clinical medicine was inconsistent, and it has largely been superseded by more potent and specific antiviral agents. A review by Sheppard in 1994 compiled a significant body of early research on moroxydine, much of which was published in languages other than English, highlighting its widespread initial investigation across Europe.[2] However, later reviews, including one by one of the original researchers, A. S. Galabov, suggest that the initial promise of moroxydine, particularly against influenza, was not substantiated in more rigorous testing, leading to its eventual rejection as a reliable antiviral agent.[5]

Proposed Mechanisms of Antiviral Action

The precise molecular mechanisms underlying moroxydine's antiviral activity have not been fully elucidated and are based on early in vitro studies. The proposed mechanisms are multifaceted, targeting different stages of the viral life cycle.

2.1. Inhibition of Viral Entry and Uncoating

One of the proposed mechanisms of moroxydine is the interference with the early stages of viral infection, including attachment, entry, and uncoating of the viral genome.[6] For enveloped viruses, this could involve interactions with the viral envelope glycoproteins or the host cell receptors, preventing the fusion of viral and cellular membranes. The biguanide structure of moroxydine may play a role in these interactions.

2.2. Interference with Viral Nucleic Acid and Protein Synthesis

Moroxydine has been suggested to inhibit the replication of viral genetic material.[7] For RNA viruses, it is hypothesized to target the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[7] By inhibiting RdRp, moroxydine would effectively halt the production of new viral RNA.

Early studies on Herpes Simplex Virus (HSV) by Galabov and Vilagines suggested a dual mechanism of action. They reported a weak inhibition of viral DNA synthesis, but a more pronounced inhibition of the later stages of viral development, which they hypothesized could be due to the formation of non-functional structural proteins.[2] This suggests that moroxydine might also interfere with viral protein synthesis or assembly.

2.3. Immunomodulatory Effects

Some reports have suggested that moroxydine may possess immunomodulatory properties, potentially enhancing the host's immune response to viral infections.[7] This could involve the stimulation of cytokine production or the modulation of immune cell activity, although the evidence for this is limited.

A conceptual diagram of the proposed mechanisms of action is presented below.

Moroxydine Mechanism of Action cluster_virus_lifecycle Viral Lifecycle Stages cluster_moroxydine_action Moroxydine Intervention Points Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Replication (RNA/DNA Synthesis) Replication (RNA/DNA Synthesis) Uncoating->Replication (RNA/DNA Synthesis) Protein Synthesis Protein Synthesis Replication (RNA/DNA Synthesis)->Protein Synthesis Assembly & Release Assembly & Release Protein Synthesis->Assembly & Release Moroxydine Moroxydine Moroxydine->Viral Entry Inhibits Moroxydine->Uncoating Inhibits Moroxydine->Replication (RNA/DNA Synthesis) Inhibits RdRp (RNA) Weakly inhibits (DNA) Moroxydine->Protein Synthesis Inhibits formation of functional proteins

Proposed mechanisms of Moroxydine's antiviral action.

Quantitative Antiviral Data

Quantitative data on the in vitro efficacy of moroxydine against human viruses is scarce in the publicly available literature, particularly from the early period of its investigation. A 2021 study on moroxydine analogues reported that moroxydine itself showed no antiviral activity against HSV-1 and HSV-2.[8] Furthermore, a 2016 review by Galabov stated that moroxydine did not show a marked inhibitory effect in a plaque-reduction assay against an influenza A virus strain.[3]

However, more recent studies in the fields of aquaculture and agriculture have provided some quantitative data on moroxydine's activity against non-human viruses.

VirusHost Cell LineAssay TypeEfficacy MetricValueCytotoxicity (CC50)Reference
Grass Carp (B13450389) Reovirus (GCRV)GCOCytopathic Effect (CPE) Assay>50% protective effect15.9 µg/ml>96 µg/ml[7]
Giant Salamander Iridovirus (GSIV)EPCCytopathic Effect (CPE) Assay>50% protective effect (with Ribavirin)15.9 µg/ml>96 µg/ml[7]
Potato Virus Y (PVY)-In vivo (plant)Curative Activity (at 500 µg/mL)36.7 ± 2.7%Not applicable[2]

Experimental Protocols

4.1. Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.

Protocol:

  • Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of moroxydine in a virus growth medium.

  • Infection: Aspirate the growth medium from the cell monolayer and infect the cells with a predetermined titer of the virus (to produce a countable number of plaques) in the presence of varying concentrations of moroxydine or a vehicle control. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1.2% Avicel or 0.7% agarose) mixed with the corresponding concentration of moroxydine.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

  • Staining and Quantification: Fix the cells with a 4% formaldehyde (B43269) solution and stain with a 0.1% crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of moroxydine compared to the vehicle control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

Plaque Reduction Assay Workflow Start Start Seed host cells in 24-well plate Seed host cells in 24-well plate Start->Seed host cells in 24-well plate Prepare serial dilutions of Moroxydine Prepare serial dilutions of Moroxydine Seed host cells in 24-well plate->Prepare serial dilutions of Moroxydine Infect cell monolayer with virus + Moroxydine Infect cell monolayer with virus + Moroxydine Prepare serial dilutions of Moroxydine->Infect cell monolayer with virus + Moroxydine Incubate for 1 hour (adsorption) Incubate for 1 hour (adsorption) Infect cell monolayer with virus + Moroxydine->Incubate for 1 hour (adsorption) Remove inoculum and add semi-solid overlay with Moroxydine Remove inoculum and add semi-solid overlay with Moroxydine Incubate for 1 hour (adsorption)->Remove inoculum and add semi-solid overlay with Moroxydine Incubate for 2-4 days (plaque formation) Incubate for 2-4 days (plaque formation) Remove inoculum and add semi-solid overlay with Moroxydine->Incubate for 2-4 days (plaque formation) Fix and stain cells with crystal violet Fix and stain cells with crystal violet Incubate for 2-4 days (plaque formation)->Fix and stain cells with crystal violet Count plaques Count plaques Fix and stain cells with crystal violet->Count plaques Calculate % plaque reduction and IC50 Calculate % plaque reduction and IC50 Count plaques->Calculate % plaque reduction and IC50 End End Calculate % plaque reduction and IC50->End

Workflow for a typical plaque reduction assay.

4.2. Neuraminidase Inhibition Assay

This assay is specific for influenza viruses and measures the ability of a compound to inhibit the activity of the viral neuraminidase enzyme.

Protocol:

  • Reagent Preparation: Prepare a fluorescent substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and a stop solution.

  • Compound Dilution: Prepare serial dilutions of moroxydine in assay buffer.

  • Enzyme Reaction: In a 96-well plate, mix the influenza virus (as a source of neuraminidase) with the different concentrations of moroxydine or a control. Incubate at room temperature.

  • Substrate Addition: Add the MUNANA substrate to all wells and incubate at 37°C for 1 hour. The neuraminidase will cleave the substrate, releasing a fluorescent product (4-methylumbelliferone).

  • Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.

  • Fluorescence Reading: Read the fluorescence of each well using a fluorometer.

  • Data Analysis: The percentage of neuraminidase inhibition is calculated for each moroxydine concentration relative to the control. The IC50 value is determined from the dose-response curve.

Clinical Observations: A Historical Snapshot

Early clinical studies on moroxydine, as reviewed by Sheppard, reported its use in a variety of viral infections.[2] A controlled, though not double-blind, trial in 1984 investigated the efficacy of moroxydine in patients with pityriasis rosea.[2] The study reported that treatment with moroxydine hydrochloride at a dose of 400 mg three times daily for adults shortened the therapy period by 50% compared to a control group.[2] Other observational studies from the 1960s and 1970s described its use in herpes zoster and herpes simplex, with some reports of symptomatic relief.[2] However, it is crucial to note that these early studies often lacked the rigorous design and controls of modern clinical trials.

Conclusion: A Relic of Antiviral History with a Lingering Chemical Scaffold

Moroxydine holds a unique place in the history of antiviral drug discovery. It represents an early attempt at broad-spectrum antiviral therapy, and the initial research sparked interest in its potential. However, a lack of consistent, high-quality evidence for its efficacy in humans, particularly in light of more effective and specific antiviral agents, has relegated it to a historical footnote in clinical virology. The conflicting reports on its activity, with early optimism contrasted by later re-evaluations showing a lack of efficacy against key viruses like influenza and HSV, underscore the importance of rigorous, modern scientific validation.

Despite the original compound's fall from favor, the moroxydine scaffold has not been entirely abandoned. Recent research into moroxydine analogues for the treatment of Hepatitis C virus and other pathogens indicates a continued interest in the chemical class of biguanides as a source of new antiviral leads.[4] Thus, while moroxydine itself may be a "mislaid antiviral," its story provides valuable lessons for drug discovery and its chemical structure may yet inspire the development of future antiviral therapies.

References

Moroxydine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine (B1676750) hydrochloride is a synthetic biguanide (B1667054) derivative with a history of use as an antiviral agent.[1][2] Developed in the 1950s, it has demonstrated a broad spectrum of activity against both DNA and RNA viruses, including influenza virus, herpes simplex virus (HSV), varicella-zoster virus (VZV), and hepatitis C virus (HCV).[3][4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to moroxydine hydrochloride, intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as N-(aminoiminomethyl)-4-morpholinecarboximidamide monohydrochloride or ABOB, is a heterocyclic biguanide.[3][6] Its chemical structure is characterized by a morpholine (B109124) ring linked to a biguanide moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
IUPAC Name N-(diaminomethylidene)morpholine-4-carboximidamide;hydrochloride[7]
Synonyms Moroxydine HCl, ABOB, Flumidin, Virugon[8]
CAS Number 3160-91-6[3]
Molecular Formula C₆H₁₄ClN₅O[7]
Molecular Weight 207.66 g/mol [6][7]
Appearance White to almost white crystalline powder
Melting Point 211-214 °C
Solubility DMSO: ~50 mg/mLWater: SolubleEthanol: Sparingly soluble[6]
SMILES C1COCCN1C(=N)N=C(N)N.Cl
InChI InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H[3]

Mechanism of Action

The antiviral activity of this compound is multifaceted, primarily targeting the inhibition of viral replication.[2][9] Its proposed mechanisms of action include:

  • Inhibition of Viral Entry and Uncoating: this compound is believed to interfere with the initial stages of viral infection by preventing the virus from entering host cells and subsequently uncoating its genetic material.[1][2] This may involve interactions with viral envelope proteins or host cell receptors.

  • Inhibition of Viral RNA Synthesis: The compound has been shown to inhibit viral RNA-dependent RNA polymerase, a crucial enzyme for the replication of many RNA viruses.[9] By targeting this enzyme, this compound effectively halts the synthesis of new viral genomes.

  • Modulation of Host Cell Apoptosis: this compound can suppress virus-induced apoptosis. It has been observed to reduce the activity of caspases and modulate the expression of Bcl-2 family proteins, thereby protecting host cells from premature death and limiting viral spread.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action of this compound.

Viral_Replication_Inhibition Viral Replication Inhibition by this compound cluster_virus Virus cluster_host Host Cell Viral Entry Viral Entry Viral Uncoating Viral Uncoating Viral Entry->Viral Uncoating Viral RNA Synthesis Viral RNA Synthesis Viral Uncoating->Viral RNA Synthesis Host Cell Receptor Host Cell Receptor Moroxydine Moroxydine Moroxydine->Viral Entry Inhibits Moroxydine->Viral Uncoating Inhibits Moroxydine->Viral RNA Synthesis Inhibits

Caption: Inhibition of key stages in the viral replication cycle.

Apoptosis_Modulation Modulation of Apoptosis by this compound cluster_pathway Apoptotic Pathway Viral Infection Viral Infection Pro-apoptotic Signals Pro-apoptotic Signals Viral Infection->Pro-apoptotic Signals Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak) Pro-apoptotic Signals->Bcl-2 family (Bax/Bak) Caspase Activation Caspase Activation Bcl-2 family (Bax/Bak)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Moroxydine Moroxydine Moroxydine->Bcl-2 family (Bax/Bak) Modulates Moroxydine->Caspase Activation Inhibits

Caption: Modulation of the host cell's apoptotic pathway.

Experimental Data

In Vitro Antiviral Activity

Table 2: In Vitro Antiviral Activity of this compound

VirusCell LineAssayEndpointValueReference
Grass Carp (B13450389) Reovirus (GCRV)CIKCytopathic Effect (CPE) InhibitionIC₅₀6.3 µg/mL[3]
Pharmacokinetic Properties

A study in gibel carp provided the following pharmacokinetic data after a single oral administration of 10 mg/kg this compound.

Table 3: Pharmacokinetic Parameters of this compound in Gibel Carp

Parameter25°CReference
T₁/₂ abs (h) 2.02[3]
T₁/₂ el (h) 4.22[3]
Tₘₐₓ (h) -
Cₘₐₓ (µg/mL) -

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Determination of IC₅₀ by Plaque Reduction Assay

This protocol is a standard method for evaluating the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)

  • Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of this compound or a vehicle control.

  • Overlay: After 2 hours of incubation with the compound, remove the medium and overlay the cells with the overlay medium.

  • Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-3 days).

  • Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well.

  • IC₅₀ Calculation: The percentage of plaque inhibition is calculated as: [1 - (average plaques in treated wells / average plaques in control wells)] x 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound on host cells.

Materials:

  • Host cells in a 96-well plate

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Calculation: The percentage of cell viability is calculated as: (absorbance of treated cells / absorbance of control cells) x 100. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Conclusion

This compound is a broad-spectrum antiviral agent with a well-defined chemical structure and multiple mechanisms of action that inhibit viral replication and modulate host cell responses. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further investigation into its specific molecular targets and its efficacy in various viral infection models is warranted to fully elucidate its clinical utility.

References

An In-depth Technical Guide to the Synthesis of Moroxydine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Moroxydine (B1676750) hydrochloride (also known as N-(guanidinoformimidoyl)morpholine hydrochloride). Moroxydine is a biguanide (B1667054) antiviral agent with a history of use against a variety of DNA and RNA viruses. This document details established methodologies, presents quantitative data in a structured format, and includes process diagrams to facilitate understanding and replication in a research and development setting.

Introduction

Moroxydine, structurally a heterocyclic biguanidine, was first developed in the 1950s.[1] It has demonstrated activity against several viruses, including influenza virus, herpes simplex virus, and varicella-zoster virus.[2][3] The synthesis of its hydrochloride salt is a critical step in its production for research and potential therapeutic applications. This guide consolidates information from various sources to provide a clear and detailed technical overview of its synthesis.

Core Synthesis Pathways

The synthesis of Moroxydine hydrochloride primarily revolves around the reaction of a morpholine (B109124) derivative with dicyandiamide (B1669379). The main variations in the synthesis lie in the preparation of the morpholine precursor and the reaction conditions employed. Three primary methods have been described in the literature:

  • Conventional Solvent-Based Synthesis: This is a widely cited method involving the reaction of pre-synthesized morpholine hydrochloride with dicyandiamide in an organic solvent.[4][5]

  • Molten State (Frit) Reaction: This method involves the direct reaction of morpholine hydrochloride and dicyandiamide in a molten state, eliminating the need for a solvent.[4]

  • One-Pot Synthesis with In Situ Precursor Formation: This approach generates morpholine hydrochloride in the reaction mixture, which then directly reacts with dicyandiamide. This can be achieved using different starting materials to generate the morpholine salt.[4]

The overall chemical transformation is depicted in the following reaction scheme:

cluster_0 Morpholine Morpholine Morpholine\nHydrochloride Morpholine Hydrochloride Morpholine->Morpholine\nHydrochloride + HCl HCl HCl Dicyandiamide Dicyandiamide MoroxydineHCl This compound Morpholine\nHydrochloride->MoroxydineHCl + Dicyandiamide cluster_step1 Step 1: Morpholine HCl Synthesis cluster_step2 Step 2: Moroxydine HCl Synthesis A Add Morpholine to Reactor B Dropwise add conc. HCl (Ratio 1.06:1) A->B C Isolate Morpholine HCl (Yield: 98.27%) B->C D Charge Morpholine HCl and Dicyandiamide (Ratio 0.8:1) C->D Intermediate E Add Dimethylbenzene D->E F Reflux for 3.5 hours E->F G Cool, Filter, and Dry F->G H Moroxydine HCl Product (Yield: 97.01%) G->H A Charge Diglycol, Dicyandiamide, NH4Cl, and H2SO4(aq) to Autoclave B Heat to 120-130°C (0.3-0.5 MPa) for 1-2h A->B C Cool to Room Temperature (White Milk Forms) B->C D Add 95% Ethanol and Reflux for 30 min C->D E Hot Filtration D->E F Cool Filtrate to Crystallize E->F G Centrifuge and Dry Crystals (80-85°C) F->G H Final Moroxydine HCl Product (Yield > 80%) G->H cluster_precursor Precursor Synthesis Routes cluster_final_reaction Final Reaction with Dicyandiamide Start Starting Materials A Morpholine + HCl Start->A B Morpholine + NH4Cl Start->B C Diglycol + NH4Cl + H2SO4 Start->C Intermediate Morpholine Hydrochloride D Conventional Solvent Method Intermediate->D E Frit (Molten) Method Intermediate->E Final This compound A->Intermediate B->Intermediate C->Intermediate in situ F One-Pot Method C->F D->Final E->Final F->Final

References

Moroxydine Hydrochloride: A Technical Deep Dive into its Antiviral Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moroxydine (B1676750) hydrochloride, a synthetic biguanide (B1667054) derivative developed in the 1950s, has demonstrated broad-spectrum antiviral activity against a range of both DNA and RNA viruses.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of its antiviral mechanisms. While the precise molecular interactions are still under investigation, evidence points to a multi-pronged approach involving interference with early viral entry and replication stages, inhibition of viral nucleic acid and protein synthesis, and modulation of host cellular pathways, including the immune response and apoptosis.[1][5][6][7] This document consolidates available data, outlines key experimental methodologies, and visualizes the proposed mechanisms to support further research and development in the field of antiviral therapeutics.

Core Antiviral Mechanisms of Action

Moroxydine hydrochloride's efficacy is not attributed to a single mode of action but rather a combination of effects on different stages of the viral life cycle and on the host's response to infection.

Interference with Viral Entry and Replication

A primary proposed mechanism is the disruption of the initial phases of viral infection.[5][7] Moroxydine is believed to interfere with viral attachment, penetration of the host cell, and the subsequent uncoating process, which is essential for the release of the viral genome into the cytoplasm.[5][7] For enveloped viruses like influenza A, it is suggested that moroxydine may block ion channels on the viral envelope, a critical step for genome release.[5] As a biguanide compound, it may also interact directly with the viral capsid, potentially causing structural damage or promoting viral aggregation, thereby limiting infectivity.[8][9]

dot

cluster_virus_lifecycle Viral Lifecycle Stages cluster_moroxydine_action This compound Inhibition Virus Virus Particle Attachment 1. Attachment to Host Cell Virus->Attachment Entry 2. Entry & Uncoating Attachment->Entry Replication 3. Viral Genome Replication Entry->Replication Synthesis 4. Viral Protein Synthesis Replication->Synthesis Assembly 5. Assembly & Release Synthesis->Assembly Moroxydine Moroxydine Hydrochloride InhibitEntry Blocks Entry & Uncoating Moroxydine->InhibitEntry Interferes with viral proteins/ ion channels InhibitReplication Inhibits RNA/DNA Synthesis Moroxydine->InhibitReplication Targets viral polymerases InhibitProtein Inhibits Protein Synthesis Moroxydine->InhibitProtein Leads to non-functional structural proteins InhibitEntry->Entry Inhibition InhibitReplication->Replication Inhibition InhibitProtein->Synthesis Inhibition

Caption: Proposed inhibitory actions of Moroxydine on the viral lifecycle.

Inhibition of Viral Nucleic Acid and Protein Synthesis

Moroxydine has been shown to inhibit the synthesis of viral genetic material.[5] It is thought to target viral RNA-dependent RNA polymerase, an enzyme crucial for the replication of RNA viruses, thereby halting the production of new viral RNA.[6] Some studies also suggest a weak inhibitory effect on viral DNA synthesis.[2]

Furthermore, moroxydine appears to disrupt the later stages of viral development. One hypothesis suggests that it provokes strong inhibition on viral development from the 10th hour after inoculation, which could lead to the formation of non-functional viral structural proteins.[2] This disruption in protein synthesis prevents the proper assembly of new, infectious virions.

Modulation of Host Cell Processes

Beyond direct antiviral effects, this compound influences the host cell's response to infection.

  • Immunomodulatory Effects: In studies involving Grass Carp (B13450389) Reovirus (GCRV), moroxydine significantly decreased the virus-induced overexpression of key immune-related genes, including Myd88, Mx1, IL-1β, IL-8, I-IFN, and TNFα.[10] This suggests that moroxydine can regulate the cellular immune response, potentially mitigating the harmful inflammatory effects of viral infections.[10]

  • Inhibition of Apoptosis: Viral infections often induce apoptosis (programmed cell death) in host cells. Moroxydine has been demonstrated to block virus-induced cytopathic effects and apoptosis.[1][3] It significantly inhibits the activity of caspase-3, a key executioner in the apoptotic pathway, and modulates the expression of apoptosis-related proteins by down-regulating Bax and up-regulating Bcl-2 levels.[1] This protective effect helps maintain the normal structure and viability of host cells.[1][10]

dot

cluster_host_response Host Cell Response to Viral Infection cluster_moroxydine_modulation This compound Modulation VirusInfection Viral Infection ImmuneActivation Immune Gene Overexpression (Myd88, TNFα, IL-1β, etc.) VirusInfection->ImmuneActivation ApoptosisInduction Apoptosis Induction VirusInfection->ApoptosisInduction Inflammation Inflammation ImmuneActivation->Inflammation Caspase3 Caspase-3 Activation ApoptosisInduction->Caspase3 CellDeath Cell Death Caspase3->CellDeath Moroxydine Moroxydine Hydrochloride InhibitImmune Downregulates Immune Genes Moroxydine->InhibitImmune InhibitApoptosis Inhibits Caspase-3 & Apoptosis Moroxydine->InhibitApoptosis InhibitImmune->ImmuneActivation Inhibition InhibitApoptosis->Caspase3 Inhibition

Caption: Modulation of host cell immune and apoptotic pathways by Moroxydine.

Quantitative Antiviral Activity Data

The following table summarizes key quantitative data from various in vitro studies, illustrating the concentrations at which this compound exerts its antiviral effects.

Virus StudiedCell LineConcentrationObserved EffectReference
Grass Carp Reovirus (GCRV)Ctenopharyngodon idella kidney (CIK)40 µg/mLSignificant protective effect on virus-infected cells.[10]
GCRV & Giant Salamander Iridovirus (GSIV)GCO & EPC15.9 µg/mLOver 50% protective effect against GCRV.[3]
Herpes Simplex Virus (HSV)Not Specified500 µg/mLWeak action on viral DNA synthesis; strong inhibition of viral development.[2]
Grass Carp Reovirus (GCRV)CIK6.3 µg/mL50% reduction in virus-related apoptosis.[11]

Key Experimental Methodologies

The elucidation of moroxydine's mechanism of action has been supported by a variety of experimental protocols.

Antiviral Efficacy and Cytotoxicity Assays
  • Protocol:

    • Cell Culture: Host cells (e.g., CIK, GCO, EPC) are cultured in appropriate media to form a monolayer.[3][10]

    • Cytotoxicity Assay: To determine the non-toxic concentration range, cells are exposed to serial dilutions of this compound. Cell viability is assessed using methods like the MTT assay.[3]

    • Antiviral Assay: Cells are infected with the target virus and simultaneously treated with non-toxic concentrations of moroxydine.

    • Assessment of Protective Effect: The protective effect is quantified by observing the inhibition of virus-induced cytopathic effects (CPE) under a microscope and by using viability assays.[3][10]

Gene Expression Analysis (qRT-PCR)
  • Protocol:

    • Sample Preparation: CIK cells are infected with a virus (e.g., GCRV) with or without moroxydine treatment.[10]

    • RNA Extraction: Total RNA is extracted from the cells at specific time points post-infection.

    • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative PCR: Real-time PCR is performed using specific primers for viral genes (e.g., VP1, VP5, VP6) and host immune genes (e.g., Myd88, TNFα, IL-1β) to quantify their expression levels.[3][10]

Apoptosis Assays
  • Protocol:

    • Cell Treatment: Virus-infected cells are treated with moroxydine.

    • Caspase-3 Activity: Cellular lysates are assayed for caspase-3 activity using colorimetric or fluorometric substrate assays.[1]

    • Protein Expression (Western Blot): Expression levels of apoptosis-related proteins like Bax and Bcl-2 are analyzed by separating protein lysates via SDS-PAGE and probing with specific antibodies.[1]

    • Microscopy: Morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing, are observed using techniques like scanning electron microscopy.[10]

dot

cluster_workflow General Experimental Workflow for Antiviral Assessment cluster_analysis 3. Analysis Start Start: Culture Host Cells Cytotoxicity 1. Determine Max Non-Toxic Dose (Cytotoxicity Assay) Start->Cytotoxicity Infection 2. Infect Cells with Virus & Treat with Moroxydine Cytotoxicity->Infection CPE Observe Cytopathic Effect (CPE) Infection->CPE Gene Measure Viral & Host Gene Expression (qRT-PCR) Infection->Gene Apoptosis Assess Apoptosis (Caspase Activity, Western Blot) Infection->Apoptosis End End: Evaluate Antiviral Mechanism CPE->End Gene->End Apoptosis->End

References

Moroxydine Hydrochloride: A Technical Guide on its Interference with Viral RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moroxydine (B1676750) hydrochloride, a synthetic biguanide (B1667054) derivative, has a long history as an antiviral agent. While its broad-spectrum activity against various RNA and DNA viruses is acknowledged, a detailed understanding of its precise mechanism of action, particularly its effect on viral RNA synthesis, is crucial for its potential repositioning and development in modern antiviral therapy. This technical guide synthesizes the available scientific information regarding the impact of moroxydine hydrochloride on viral RNA synthesis, presenting quantitative data, outlining experimental methodologies, and visualizing its proposed mechanism of action. The evidence points towards this compound's ability to suppress viral gene expression, likely through the inhibition of the viral RNA-dependent RNA polymerase (RdRP), thereby impeding viral replication. However, it is important to note that while the overarching mechanism is proposed, detailed enzymatic and dose-response studies directly quantifying the inhibition of viral RNA synthesis are not extensively available in publicly accessible literature.

Core Mechanism of Action: Inhibition of Viral RNA Synthesis

This compound's primary antiviral effect is attributed to its interference with the replication of viral genetic material.[1] For RNA viruses, this is achieved by disrupting the synthesis of viral RNA. The prevailing hypothesis is that this compound targets the viral RNA-dependent RNA polymerase (RdRP), a critical enzyme that catalyzes the replication of the viral RNA genome.[1] By inhibiting RdRP, this compound effectively halts the production of new viral RNA, leading to a reduction in viral load and mitigating the progression of the infection.[1]

Beyond its direct impact on RNA synthesis, some studies also suggest that this compound may interfere with the early stages of viral infection, such as viral entry and uncoating. Additionally, potential immunomodulatory effects have been reported, where the compound may influence the host's immune response to the viral invasion.[1]

Quantitative Data on the Inhibition of Viral Gene Expression

Direct quantitative data on the inhibition of viral RNA synthesis (e.g., IC50 values from RdRP assays) for this compound are not widely reported in the available scientific literature. However, several studies have investigated its effect on the expression of specific viral genes, which serves as a proxy for its impact on RNA synthesis. The following tables summarize the available data from studies on aquatic RNA viruses.

Table 1: Effect of this compound on Viral Gene Expression in Grass Carp (B13450389) Reovirus (GCRV) Infected Cells

Cell LineVirusTarget Viral GenesMoroxydine HCl Concentration (µg/mL)ObservationReference
Ctenopharyngodon idella kidney (CIK)Grass Carp Reovirus (GCRV)vp5, vp6, NS6640Significant inhibition of gene expression, especially vp5.[2][3]
CIK, GCO, EPCGCRV, GSIVNot specified20Time-dependent suppression of viral gene expression.[4]

Table 2: Protective and Antiviral Effects of this compound in vitro

Cell LineVirusEffect MeasuredMoroxydine HCl Concentration (µg/mL)ResultReference
CIKGrass Carp Reovirus (GCRV)Protective effect on virus-infected cells40Significant protective effect.[2][3]
GCOGrass Carp Reovirus (GCRV)Protective effect15.9Over 50% protective effect.[5]

Experimental Protocols

Detailed experimental protocols for assessing the effect of this compound on viral RNA synthesis are not extensively published. However, a standard methodology for quantifying viral RNA levels in response to an antiviral compound would typically involve quantitative reverse transcription PCR (qRT-PCR). Below is a representative protocol.

Protocol: Quantification of Viral RNA by qRT-PCR in Cell Culture

Objective: To determine the effect of this compound on the levels of a specific viral RNA in infected cells.

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock of known titer

  • This compound stock solution

  • Cell culture medium and supplements

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers and probe specific to the target viral RNA and a host housekeeping gene (for normalization)

  • 96-well qPCR plates

  • Real-time PCR instrument

Procedure:

  • Cell Seeding: Seed the host cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at the appropriate temperature and CO2 concentration.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the medium containing the different concentrations of this compound to the cells. Include a "no-drug" control.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Incubate for a specific period (e.g., 24, 48, 72 hours).

  • RNA Extraction:

    • At the end of the incubation period, wash the cells with PBS.

    • Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.

    • Proceed with the RNA extraction according to the manufacturer's protocol.

    • Elute the RNA in nuclease-free water.

  • Reverse Transcription (RT):

    • Quantify the extracted RNA using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from a standardized amount of RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target viral gene, the specific probe, and the cDNA template.

    • Prepare separate reactions for the host housekeeping gene to be used for normalization.

    • Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target viral gene and the housekeeping gene.

    • Calculate the relative quantification of the viral RNA using the ΔΔCt method, normalizing the viral RNA levels to the housekeeping gene and comparing the treated samples to the untreated control.

    • Plot the percentage of inhibition of viral RNA synthesis against the concentration of this compound to determine the EC50 (half-maximal effective concentration).

Visualizations

Proposed Mechanism of Action of this compound

G cluster_virus RNA Virus cluster_drug Mechanism vRNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) vRNA->RdRp Template for Replication new_vRNA Newly Synthesized Viral RNA RdRp->new_vRNA Catalyzes Synthesis Moroxydine Moroxydine HCl Moroxydine->RdRp Inhibition

Caption: Proposed inhibitory action of Moroxydine HCl on viral RNA synthesis.

Experimental Workflow for Assessing Antiviral Activity

G A 1. Cell Seeding B 2. Moroxydine HCl Treatment & Virus Infection A->B C 3. Incubation B->C D 4. RNA Extraction C->D E 5. Reverse Transcription (cDNA Synthesis) D->E F 6. Quantitative PCR (qPCR) E->F G 7. Data Analysis (Relative Quantification of Viral RNA) F->G

Caption: Workflow for quantifying viral RNA levels after Moroxydine HCl treatment.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its antiviral activity, at least in part, by inhibiting viral RNA synthesis. Studies on aquatic viruses have demonstrated a reduction in viral gene expression following treatment with this compound. However, a significant gap exists in the literature regarding direct, quantitative evidence of its inhibitory effect on the RNA-dependent RNA polymerase of a broad range of human and animal viruses.

For drug development professionals, further research is warranted to:

  • Conduct in vitro enzymatic assays to determine the IC50 of this compound against the RdRp of clinically relevant RNA viruses.

  • Perform detailed dose-response studies in various cell culture models of viral infection to quantify the reduction in viral RNA synthesis.

  • Elucidate the precise binding site and mode of interaction of this compound with the viral RdRp through structural biology studies.

  • Investigate the potential for synergistic effects when combined with other antiviral agents that have different mechanisms of action.

A more in-depth, quantitative understanding of this compound's effect on viral RNA synthesis will be instrumental in unlocking its full therapeutic potential in the ongoing search for effective and broad-spectrum antiviral agents.

References

Pharmacokinetics and Metabolism of Moroxydine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine (B1676750) hydrochloride, a synthetic biguanide (B1667054) derivative developed in the 1950s, is an antiviral agent with activity against a range of DNA and RNA viruses, including influenza A virus.[1][2][3][4][5][6] Despite its long history, comprehensive data on its pharmacokinetics and metabolism, particularly in humans, are not extensively documented in publicly available literature. This technical guide synthesizes the available scientific information on the pharmacokinetics and metabolism of Moroxydine hydrochloride, providing a resource for researchers and drug development professionals. The information is primarily based on studies conducted in aquatic species, which currently represent the most detailed pharmacokinetic data available.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily investigated in gibel carp (B13450389) (Carassius gibelio), revealing temperature-dependent absorption, distribution, and elimination. The plasma concentration-time profile of this compound in this species fits a single-compartment open model.[7]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound following a single oral administration of 10 mg/kg in gibel carp at two different water temperatures.[7][8]

Parameter15 °C25 °CUnit
Absorption Half-Life (t½ka) 4.293.02hours
Elimination Half-Life (t½ke) 15.874.22hours
Time to Maximum Concentration (Tmax) 10.354.03hours
Maximum Concentration (Cmax) 2.983.12µg/mL
Area Under the Curve (AUC) 75.8942.33µg·h/mL
Apparent Volume of Distribution (Vd/F) 4.552.89L/kg
Total Body Clearance (CLb/F) 0.250.49L/(h·kg)

Metabolism

Detailed metabolic pathways of this compound have not been extensively elucidated in the available scientific literature. Moroxydine is described as a "rather hydrophilic" compound.[9] Generally, hydrophilic drugs are primarily excreted unchanged in the urine. The rapid absorption and elimination of this compound suggest limited metabolic transformation.[9] Further research is required to identify potential metabolites and the enzymatic systems involved in its biotransformation.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies of this compound in gibel carp.[7]

Animal Study Protocol
  • Species: Gibel carp (Carassius gibelio)

  • Dosing: A single oral administration of 10 mg/kg body weight.

  • Study Conditions: The fish were maintained in two separate groups at water temperatures of 15 °C and 25 °C.

  • Sample Collection: Blood and tissue samples (skin, muscle, liver, and kidney) were collected at various time points over a 10-day period post-administration.[7]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: High-Performance Liquid Chromatography with an Ultraviolet (UV) detector.[7]

  • Sample Preparation: Specific details on the extraction of this compound from plasma and tissue samples were not provided in the abstract. However, for the analysis of this compound in complex plant-based food matrices, an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed.[10] This method utilized trifluoroacetic acid solutions for high-water-content samples and formic acid solutions for low-water, high-oil-content samples, with pH adjustment for high-oil-content samples.[10]

  • Chromatographic Conditions: Information on the specific column, mobile phase, and flow rate for the gibel carp study is not available in the reviewed literature. However, other HPLC methods for Moroxydine analysis have been documented.[11][12]

Visualizations

Experimental Workflow for Pharmacokinetic Study

The following diagram illustrates the general workflow for the pharmacokinetic study of this compound in gibel carp.

G cluster_acclimation Acclimation cluster_dosing Dosing cluster_groups Experimental Groups cluster_sampling Sample Collection cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis Acclimation Gibel Carp Acclimation Dosing Oral Administration (10 mg/kg) Acclimation->Dosing Group1 Group 1 15 °C Dosing->Group1 Group2 Group 2 25 °C Dosing->Group2 Sampling Blood & Tissue Sampling (0-10 days) Group1->Sampling Group2->Sampling Analysis HPLC-UV Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Modeling (Single-Compartment) Analysis->PK_Analysis

References

In Vivo Distribution and Elimination of Moroxydine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine (B1676750) hydrochloride is a broad-spectrum antiviral agent belonging to the heterocyclic biguanidine (B15175387) class of compounds. It has been investigated for its activity against a variety of DNA and RNA viruses. Understanding the in vivo distribution, metabolism, and elimination of this compound is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of moroxydine hydrochloride, with a focus on its distribution in various tissues and subsequent elimination from the body. It is important to note that the majority of detailed in vivo pharmacokinetic data currently available originates from studies in aquatic species. While this information provides valuable insights, further research in mammalian models is necessary to fully elucidate its pharmacokinetic profile for potential human applications.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily characterized in a study conducted on gibel carp (B13450389) (Carassius gibelio). This study provides key parameters that describe the absorption, distribution, and elimination of the drug following oral administration.

Table 1: Summary of Pharmacokinetic Parameters of this compound in Gibel Carp Following a Single Oral Administration of 10 mg/kg[1]
Parameter15 °C25 °C
Absorption Half-life (t½ka) 4.29 h3.02 h
Elimination Half-life (t½ke) 15.87 h4.22 h
Time to Maximum Concentration (Tmax) 10.35 h4.03 h
Maximum Concentration (Cmax) 2.98 µg/mL3.12 µg/mL
Apparent Volume of Distribution (Vd/F) 4.55 L/kg2.89 L/kg
Total Body Clearance (CLb/F) 0.25 L/h·kg0.49 L/h·kg
Area Under the Curve (AUC0-t) 75.89 µg·h/mL42.33 µg·h/mL

Data from a study in gibel carp. These values may not be representative of mammalian species.[1]

Tissue Distribution

Following absorption, this compound distributes to various tissues. The study in gibel carp demonstrated the presence of the drug in several key organs.

Table 2: Tissue Concentration of this compound in Gibel Carp at Different Time Points After a Single Oral Administration of 10 mg/kg at 25°C
Time (hours)Blood (µg/g)Kidney (µg/g)Liver (µg/g)Muscle (µg/g)Skin (µg/g)
0.5 0.85 ± 0.111.32 ± 0.241.15 ± 0.180.65 ± 0.090.78 ± 0.13
1 1.56 ± 0.232.11 ± 0.311.89 ± 0.271.23 ± 0.191.45 ± 0.21
4 3.12 ± 0.454.56 ± 0.673.98 ± 0.582.87 ± 0.413.01 ± 0.44
8 2.54 ± 0.383.67 ± 0.543.21 ± 0.472.33 ± 0.352.45 ± 0.36
12 1.89 ± 0.282.78 ± 0.412.45 ± 0.361.76 ± 0.261.88 ± 0.28
24 0.98 ± 0.151.54 ± 0.231.32 ± 0.190.91 ± 0.141.02 ± 0.15
48 0.45 ± 0.070.76 ± 0.110.65 ± 0.100.42 ± 0.060.49 ± 0.07
72 0.21 ± 0.030.35 ± 0.050.30 ± 0.040.19 ± 0.030.23 ± 0.03
96 0.10 ± 0.020.17 ± 0.030.14 ± 0.020.09 ± 0.010.11 ± 0.02
120 0.05 ± 0.010.08 ± 0.010.07 ± 0.010.04 ± 0.010.05 ± 0.01

Data presented as mean ± standard deviation. This data is from a study in gibel carp and may not be indicative of distribution in mammals.

Elimination

Experimental Protocols

Pharmacokinetic Study in Gibel Carp[1]
  • Animal Model: Gibel carp (Carassius gibelio) maintained at two different water temperatures (15°C and 25°C).

  • Drug Administration: A single oral dose of 10 mg/kg body weight.

  • Sample Collection: Blood and tissue samples (kidney, liver, muscle, skin) were collected at various time points post-administration.

  • Sample Preparation:

    • Plasma: Blood samples were centrifuged to separate plasma. Proteins were precipitated, and the supernatant was used for analysis.

    • Tissues: Tissue samples were homogenized. The homogenate was then subjected to an extraction procedure to isolate the this compound.

  • Analytical Method: Quantification of this compound was performed using High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector.

G cluster_administration Drug Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis admin Oral Administration (10 mg/kg) blood Blood Sampling admin->blood tissue Tissue Sampling (Kidney, Liver, Muscle, Skin) admin->tissue plasma_prep Plasma Preparation (Centrifugation, Protein Precipitation) blood->plasma_prep tissue_prep Tissue Preparation (Homogenization, Extraction) tissue->tissue_prep hplc HPLC-UV Analysis plasma_prep->hplc tissue_prep->hplc pk_analysis Pharmacokinetic Analysis hplc->pk_analysis

Caption: Experimental workflow for the pharmacokinetic study of this compound.

Proposed Mechanism of Action

The antiviral activity of this compound is believed to involve the inhibition of viral replication. While detailed signaling pathways are not fully elucidated, the proposed mechanism centers on interference with early stages of the viral life cycle.

G cluster_entry Viral Entry & Uncoating cluster_synthesis Viral Synthesis Virus Virus Particle Attachment Attachment & Entry Virus->Attachment HostCell Host Cell Replication Viral Replication NewVirions New Virus Particles Replication->NewVirions NewVirions->HostCell Release Uncoating Uncoating Attachment->Uncoating RnaSynthesis Viral RNA Synthesis Uncoating->RnaSynthesis ProteinSynthesis Viral Protein Synthesis RnaSynthesis->ProteinSynthesis ProteinSynthesis->Replication Moroxydine Moroxydine HCl Moroxydine->Attachment Inhibits Moroxydine->Uncoating Inhibits Moroxydine->RnaSynthesis Inhibits

Caption: Proposed antiviral mechanism of action for this compound.

Conclusion

The available data, primarily from studies in gibel carp, indicate that this compound is absorbed orally and distributes to various tissues, including the kidney, liver, muscle, and skin.[1] The elimination of the drug is influenced by environmental temperature in this species.[1] While this provides a foundational understanding, there is a clear need for further research, particularly pharmacokinetic and metabolism studies in mammalian models, to support the potential development of this compound for clinical use. Future studies should focus on elucidating the metabolic pathways, identifying metabolites, and quantifying the routes and rates of excretion in species more relevant to human medicine.

References

Moroxydine Hydrochloride: A Technical Guide to its Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moroxydine (B1676750) hydrochloride, a synthetic biguanide (B1667054) derivative developed in the 1950s, has demonstrated broad-spectrum antiviral activity against a range of both RNA and DNA viruses. This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The primary antiviral mechanism of moroxydine hydrochloride is the inhibition of viral replication, largely attributed to its interference with viral RNA-dependent RNA polymerase (RdRp). Additionally, it exhibits immunomodulatory effects, influencing host cytokine responses to viral infections. This document aims to serve as a detailed resource for researchers and professionals in the field of antiviral drug development, presenting available data in a structured format and outlining methodologies for further investigation.

Introduction

This compound is a synthetic antiviral agent belonging to the heterocyclic biguanidine (B15175387) class.[1] Initially explored for the treatment of influenza, its antiviral spectrum has been shown to encompass a variety of other viral pathogens.[2] Despite its long history, detailed mechanistic studies and comprehensive quantitative data on its efficacy against a wide array of human viruses remain somewhat limited in publicly accessible literature. This guide synthesizes the available technical information to provide a clear understanding of its antiviral properties.

Mechanism of Action

The antiviral activity of this compound is multifaceted, primarily targeting viral replication and also modulating the host's immune response.

Inhibition of Viral Replication

The principal mechanism of action of this compound is the inhibition of viral RNA synthesis.[3][4] It is thought to target and interfere with the function of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[2] By binding to this enzyme, this compound is believed to prevent the synthesis of new viral RNA, thereby halting the replication cycle.[2] Some reports also suggest that it may interfere with the early stages of viral entry and uncoating.[2]

dot

Moroxydine_MoA Moroxydine Moroxydine Hydrochloride RdRp RNA-dependent RNA Polymerase (RdRp) Moroxydine->RdRp 3. Inhibition HostCell Host Cell Virus RNA Virus ViralEntry Viral Entry & Uncoating Virus->ViralEntry 1. Infection Viral_RNA_Replication Viral RNA Replication ViralEntry->Viral_RNA_Replication 2. Genome Release Viral_RNA_Replication->RdRp NewVirions New Virions Viral_RNA_Replication->NewVirions 4. Assembly Immunomodulatory_Pathway ViralInfection Viral Infection HostCell Host Cell ViralInfection->HostCell SignalingPathways Pro-inflammatory Signaling Pathways (e.g., NF-κB, STAT) HostCell->SignalingPathways Activation CytokineOverexpression Overexpression of Pro-inflammatory Cytokines (IL-1β, TNFα, etc.) SignalingPathways->CytokineOverexpression Induction Inflammation Inflammation CytokineOverexpression->Inflammation Moroxydine Moroxydine Hydrochloride Moroxydine->SignalingPathways Inhibition CPE_Assay_Workflow Start Start SeedCells Seed Host Cells in 96-well plate Start->SeedCells InfectCells Infect Cells with Virus SeedCells->InfectCells AddCompound Add Serial Dilutions of Moroxydine HCl InfectCells->AddCompound Incubate Incubate until CPE is visible AddCompound->Incubate Stain Stain for Cell Viability Incubate->Stain Analyze Calculate EC50 and CC50 Stain->Analyze End End Analyze->End Plaque_Reduction_Workflow Start Start PrepCells Prepare Cell Monolayers Start->PrepCells PreIncubate Pre-incubate Virus with Moroxydine HCl PrepCells->PreIncubate Infect Infect Cell Monolayers PreIncubate->Infect Overlay Add Semi-Solid Overlay Infect->Overlay IncubatePlaques Incubate to form Plaques Overlay->IncubatePlaques StainCount Stain and Count Plaques IncubatePlaques->StainCount Analyze Calculate EC50 StainCount->Analyze End End Analyze->End

References

The Early Promise of a Broad-Spectrum Antiviral: A Technical Guide to Moroxydine's Initial Clinical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Developed in the 1950s, Moroxydine, also known by its chemical name N-(Guanidinoformimidoyl)morpholine or as ABOB, emerged as one of the early synthetic antiviral compounds.[1][2] As a heterocyclic biguanide, it garnered significant interest for its potential broad-spectrum activity against both DNA and RNA viruses.[1][2] This technical guide provides an in-depth review of the early clinical studies and applications of Moroxydine, summarizing key quantitative data, outlining experimental methodologies from foundational research, and visualizing its proposed mechanisms of action. The information presented here is compiled from a review of historical literature, offering a glimpse into the initial therapeutic potential and scientific understanding of this early antiviral agent.[2][3]

Early Clinical Studies: A Summary of Applications and Efficacy

Moroxydine was investigated for a range of viral infections across Europe and Scandinavia from the 1960s to the 1980s.[2][3] Its primary applications were in the treatment of influenza and various herpes virus infections.[3][4]

Influenza

The original application for Moroxydine was in the prevention and treatment of influenza.[3][4] Early clinical trials reported a degree of success in reducing the incidence and severity of influenza infections.

Herpes Virus Infections

Moroxydine showed promise in the management of infections caused by the herpes virus family, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), the causative agent of shingles (herpes zoster).[5][6][7] Studies reported that early treatment with Moroxydine could lead to a rapid amelioration of symptoms and faster healing of lesions.[5]

Other Viral Infections

The antiviral spectrum of Moroxydine was also explored in other viral illnesses, such as pityriasis rosea, with some studies reporting a significant reduction in the duration of the condition.[3]

Quantitative Data from Early Clinical Studies

The following tables summarize the quantitative data extracted from the available literature on the early clinical trials of Moroxydine. It is important to note that the reporting standards of these early studies may not be as rigorous as contemporary clinical trials.

Indication Study Population Dosage Regimen Key Efficacy Findings Reference
Herpes Zoster 20 patientsNot specifiedRapid disappearance of sickness feeling and quick skin healing.[5]
Recurrent Herpes Simplex 20 patientsNot specifiedEarly treatment mostly suppressed blister eruption or led to rapid healing. Recurrences were not prevented.[5]
Herpes Zoster 350 patientsNot specifiedGood effects, especially with early treatment.[6][7][8]
Pityriasis Rosea Irritata 60 patientsAdults: 400 mg three times daily; Schoolchildren: 400 mg twice dailyShortened the therapy period by 50% in the most severely affected group compared to a control group from the previous year.[3]
Various Viral Infections 38 patients2400 mg daily (and higher)18 good, 11 average, and 9 neutral results. Results at 2400 mg were comparable to double the dose.[3]
Recurrent Herpes Simplex (in Togo) Not specified2,000 mg daily (adult dose)Rapid clearing of lesions.[3]
Pharmacokinetic Parameter Value Study Details Reference
Plasma Half-life ~8 hoursFollowing a single 800 mg oral dose in a human volunteer.[3]
Absorption and Elimination RapidThe drug does not accumulate in the body.[3]

Experimental Protocols

Detailed experimental protocols from the early clinical studies on Moroxydine are not extensively documented in the accessible literature. However, based on the available information, a general outline of the methodologies can be synthesized.

General Study Design

Many of the early studies were observational or controlled trials, with some lacking the rigorous double-blinding and randomization characteristic of modern clinical trials.[3] For instance, a notable 1984 study was described as controlled but not double-blind.[3]

Patient Population

Patients diagnosed with specific viral infections, such as herpes zoster, recurrent herpes simplex, or pityriasis rosea, were enrolled in these studies.[3][5][6] The patient numbers in the cited studies ranged from 20 to 350 individuals.[3][5][6]

Treatment Regimens

Oral administration of Moroxydine hydrochloride was the standard route. Dosages varied depending on the indication and the study, with daily doses for adults ranging from 800 mg to 2400 mg, and in some cases as high as 5600 mg.[3] For children, a dosage of 400 mg twice daily was reported in one study for pityriasis rosea.[3] In some instances, topical application of a concentrated Moroxydine solution was used as an adjunct to oral therapy.[9]

Assessment of Efficacy

Efficacy was primarily assessed through clinical observation of symptom resolution. Key endpoints included the time to healing of skin lesions, reduction in pain and sickness, and the suppression of blister formation.[5] For pityriasis rosea, the primary outcome measured was the duration of the therapy period.[3]

Safety and Tolerability

Side effects were reported to be mild and infrequent.[2] The most commonly noted adverse effects were minor digestive troubles in adults.[5] One report mentioned the interruption of treatment in four children with varicella due to the appearance of "hepato-intestinal trouble."[5] A "weak euphoric effect" was also noted in some patients.[3]

Mechanism of Action

The antiviral mechanism of Moroxydine is believed to be multifactorial, primarily targeting the early stages of viral replication.

Inhibition of Viral Entry and Uncoating

Moroxydine is thought to interfere with the initial steps of the viral life cycle: attachment to the host cell, entry, and the subsequent uncoating of the viral genome.[10] For enveloped viruses like influenza, this may involve the blockage of viral ion channels, which are crucial for the acidification of the virion interior and the release of the viral nucleoprotein into the cytoplasm.[10][11]

Inhibition of Viral RNA Synthesis

There is also evidence to suggest that Moroxydine can inhibit viral RNA synthesis.[3] This action is proposed to be mediated through the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[12][13][14] By targeting RdRp, Moroxydine could prevent the synthesis of new viral RNA, thereby halting the production of new virions.[12][13][14]

Visualizations

Proposed Mechanism of Action of Moroxydine

Moroxydine_Mechanism cluster_virus Virus cluster_host Host Cell Virus Virus Particle HostCell Host Cell Membrane Virus->HostCell Attachment & Entry Cytoplasm Cytoplasm HostCell->Cytoplasm Uncoating ViralRNA Viral RNA Cytoplasm->ViralRNA Release of Viral RNA RdRp Viral RNA-dependent RNA Polymerase (RdRp) NewVirions New Virus Particles RdRp->NewVirions Synthesis of New Viral RNA & Proteins ViralRNA->RdRp Template for Replication Moroxydine Moroxydine Moroxydine->HostCell Inhibits Entry & Uncoating Moroxydine->RdRp Inhibits RNA Synthesis

Caption: Proposed dual mechanism of action for Moroxydine.

General Workflow of Early Moroxydine Clinical Trials

Clinical_Trial_Workflow cluster_planning Study Planning cluster_intervention Intervention cluster_assessment Assessment cluster_outcome Outcome PatientSelection Patient Selection (e.g., Herpes Zoster diagnosis) TreatmentGroup Treatment Group: Oral Moroxydine (e.g., 800-2400 mg/day) PatientSelection->TreatmentGroup Assignment (Controlled, not always randomized or double-blind) ControlGroup Control Group (Placebo or other therapies) PatientSelection->ControlGroup Assignment (Controlled, not always randomized or double-blind) EfficacyAssessment Efficacy Assessment: - Clinical observation - Time to lesion healing - Symptom reduction TreatmentGroup->EfficacyAssessment SafetyAssessment Safety Assessment: - Monitoring for  adverse effects  (e.g., digestive issues) TreatmentGroup->SafetyAssessment ControlGroup->EfficacyAssessment ControlGroup->SafetyAssessment DataAnalysis Data Analysis & Reporting (Qualitative & Quantitative) EfficacyAssessment->DataAnalysis SafetyAssessment->DataAnalysis

Caption: Generalized workflow of early Moroxydine clinical trials.

Conclusion

Moroxydine was a pioneering antiviral agent that showed considerable promise in early clinical evaluations against a variety of viral diseases. The available data from this era suggest a favorable safety profile and a notable efficacy in treating conditions like herpes zoster and pityriasis rosea. While the methodologies of these early studies may not meet the stringent standards of modern clinical research, they laid the groundwork for the concept of broad-spectrum antiviral therapy. The eventual obscurity of Moroxydine may be attributed to several factors, including the introduction of other medications and the evolving landscape of pharmaceutical development.[2][3] This retrospective analysis serves as a valuable case study for drug development professionals and researchers, highlighting the historical context of antiviral research and the journey of a once-promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of Moroxydine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine (B1676750) hydrochloride, also known as ABOB, is a synthetic biguanide (B1667054) derivative developed in the 1950s with reported broad-spectrum antiviral activity against a range of DNA and RNA viruses.[1][2] It has been historically used for the treatment of influenza.[1][3] The primary mechanism of action is believed to be the inhibition of viral replication, potentially through the interference with viral RNA synthesis by targeting the viral RNA-dependent RNA polymerase.[4] Additionally, some studies suggest it may also impede the early stages of viral entry and uncoating.[5] These application notes provide a detailed protocol for evaluating the in vitro antiviral efficacy of Moroxydine hydrochloride.

Principle of Antiviral Assays

The in vitro antiviral activity of a compound is primarily assessed by its ability to inhibit viral replication in cultured cells. This is typically quantified by measuring the reduction in viral load or the protection of host cells from virus-induced death, known as the cytopathic effect (CPE). Key parameters determined from these assays are:

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected host cells by 50%.

  • SI (Selectivity Index): The ratio of CC50 to EC50 (CC50/EC50), which indicates the therapeutic window of the compound. A higher SI value is desirable.

Data Presentation

The following table summarizes the available quantitative data on the antiviral activity of this compound. It is important to note that while the compound has been reported to be active against a broad range of viruses, specific EC50 and CC50 values from peer-reviewed studies are limited, particularly for many common human viruses.

VirusCell LineAssay TypeResultReference
Grass Carp (B13450389) Reovirus (GCRV)Ctenopharyngodon idella kidney (CIK)Apoptosis Assay~50% reduction in apoptosis at 6.3 µg/mL[6][7]
Grass Carp Reovirus (GCRV)Ctenopharyngodon idella kidney (CIK)CPE Reduction AssaySignificant protective effect at 40 µg/mL[8]
Grass Carp Reovirus (GCRV)Ctenopharyngodon idella kidney (CIK)CPE Reduction AssayTC50: 1246.0 µg/mL; Safe Concentration: 218.5 µg/mL[8]
Grass Carp Reovirus (GCRV)Grass Carp Ovary (GCO)CPE Reduction AssayTC50: 117.2 µg/mL; Safe Concentration: 140.9 µg/mL[8]
Giant Salamander Iridovirus (GSIV)Epithelioma papulosum cyprini (EPC)CPE Reduction AssayTC50: 1486.3 µg/mL; Safe Concentration: 209.7 µg/mL[8]
Herpes Simplex Virus-1 (HSV-1)VeroPlaque ReductionNo significant antiviral activity reported in one study.[9]
Herpes Simplex Virus-2 (HSV-2)VeroPlaque ReductionNo significant antiviral activity reported in one study.[9]

Note: TC50 (50% toxic concentration) in the context of these studies on aquatic viruses refers to the concentration causing a cytopathic effect in 50% of the cells. The "Safe Concentration" is the concentration at which no significant cytotoxicity is observed.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of this compound on the host cell line.

Materials:

  • Host cells (e.g., MDCK for influenza, Vero for herpesviruses)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a "cells only" control with fresh medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours (this should correspond to the duration of the antiviral assay).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The CC50 value is determined by regression analysis of the dose-response curve.

Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of this compound to protect cells from virus-induced CPE.

Materials:

  • Host cells

  • Virus stock with a known titer

  • Cell culture medium with 2% FBS (low serum to reduce interference)

  • This compound

  • 96-well cell culture plates

  • Staining solution (e.g., Crystal Violet)

  • Fixing solution (e.g., 10% formalin)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Infection and Treatment:

    • Prepare serial dilutions of this compound in low-serum medium.

    • Remove the growth medium from the cells.

    • Add the compound dilutions to the wells.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.

    • Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the "virus control" wells show complete CPE.

  • Staining:

    • Fix the cells with a fixing solution.

    • Stain the cells with a staining solution.

    • Gently wash the plate with water and let it air dry.

  • Quantification: The amount of CPE can be visually scored or quantified by eluting the stain and measuring the absorbance.

  • Data Analysis: Calculate the percentage of protection for each concentration relative to the "virus control" and "cell control". The EC50 value is determined by regression analysis.

Antiviral Assay: Plaque Reduction Assay

This assay is used for viruses that form plaques (localized areas of cell death) and provides a more quantitative measure of viral inhibition.

Materials:

  • Host cells

  • Virus stock

  • Cell culture medium

  • This compound

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., medium with agarose (B213101) or methylcellulose)

  • Staining solution (e.g., Crystal Violet)

  • Fixing solution

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Infection and Treatment:

    • Prepare serial dilutions of this compound.

    • Pre-incubate the cells with the compound dilutions for a set period (e.g., 1-2 hours).

    • Infect the cells with a dilution of the virus that will produce a countable number of plaques.

  • Overlay: After a virus adsorption period, remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentration of the compound.

  • Incubation: Incubate the plates until plaques are visible.

  • Staining: Fix and stain the cells as described in the CPE assay.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the "virus control". The EC50 value is determined by regression analysis.

Visualizations

Signaling Pathway: Putative Mechanism of Action of this compound

G Putative mechanism of this compound. cluster_virus Viral Replication Cycle Virus Virus Particle Entry Viral Entry & Uncoating Virus->Entry 1. Attachment RNA_Synthesis Viral RNA Synthesis Entry->RNA_Synthesis 2. Genome Release Assembly Viral Assembly RNA_Synthesis->Assembly 3. Replication Release Progeny Virus Release Assembly->Release 4. Maturation Moroxydine Moroxydine Hydrochloride Moroxydine->Entry Inhibition? RdRp RNA-dependent RNA Polymerase (RdRp) Moroxydine->RdRp Primary Target

Caption: Putative mechanism of action of this compound.

Experimental Workflow: In Vitro Antiviral Assay

G General workflow for in vitro antiviral evaluation. cluster_setup Assay Setup cluster_assays Parallel Assays cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis Start Start Seed_Cells Seed Host Cells (96-well plate) Start->Seed_Cells Treat_Infect Treat Cells & Infect with Virus Treat_NoInfect Treat Uninfected Cells Prepare_Compound Prepare Serial Dilutions of Moroxydine HCl Prepare_Compound->Treat_Infect Prepare_Compound->Treat_NoInfect Incubate_CPE Incubate until CPE in Control Treat_Infect->Incubate_CPE Stain_Quantify_AV Stain & Quantify Cell Viability Incubate_CPE->Stain_Quantify_AV Calculate_EC50 Calculate EC50 Stain_Quantify_AV->Calculate_EC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Calculate_SI Incubate_Tox Incubate for Same Duration Treat_NoInfect->Incubate_Tox MTT_Assay Perform MTT Assay Incubate_Tox->MTT_Assay Calculate_CC50 Calculate CC50 MTT_Assay->Calculate_CC50 Calculate_CC50->Calculate_SI End End Calculate_SI->End

Caption: General workflow for in vitro antiviral evaluation.

References

Determining the Antiviral Efficacy of Moroxydine Hydrochloride in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine (B1676750) hydrochloride is a synthetic biguanide (B1667054) derivative with broad-spectrum antiviral activity against a range of DNA and RNA viruses.[1][2] Initially developed in the 1950s for the treatment of influenza, its mechanism of action is understood to involve the inhibition of viral entry and replication.[3] Moroxydine hydrochloride interferes with the early stages of the viral life cycle, including attachment to host cells and subsequent uncoating, and has also been shown to inhibit viral RNA synthesis.[3] This document provides detailed application notes and experimental protocols for determining the 50% effective concentration (EC50) of this compound in cell culture, a critical parameter for evaluating its antiviral potency.

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound

The following table summarizes the available quantitative data on the antiviral activity and cytotoxicity of this compound in various cell culture models. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is a key indicator of a compound's therapeutic window.

VirusCell LineAssay MethodEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference(s)
Grass Carp Reovirus (GCRV)Grass Carp Ovary (GCO)CPE Inhibition>15.9 (protective effect)>96N/A[4]
Giant Salamander Iridovirus (GSIV)Epithelioma Papulosum Cyprini (EPC)CPE Inhibition>15.9 (protective effect)>96N/A[4]
Herpes Simplex Virus-1 (HSV-1)VeroPlaque Reduction AssayNo significant activity observedNot ReportedN/A[5]
Herpes Simplex Virus-2 (HSV-2)VeroPlaque Reduction AssayNo significant activity observedNot ReportedN/A[5]

Experimental Protocols

The following are detailed protocols for determining the cytotoxicity (CC50) and antiviral efficacy (EC50) of this compound. These protocols can be adapted for various viruses and cell lines.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) by MTT Assay

This protocol outlines the procedure to determine the concentration of this compound that reduces the viability of host cells by 50%.

Materials:

  • Host cell line (e.g., MDCK for influenza, Vero for HSV, A549 for RSV)

  • Complete cell culture medium

  • This compound stock solution (in an appropriate solvent, e.g., sterile water or DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the host cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration could be 1000 µg/mL with 2-fold dilutions.

    • Remove the medium from the cells and add 100 µL of the diluted compound to the respective wells in triplicate.

    • Include a "cells only" control (untreated) and a "medium only" blank control.

  • Incubation:

    • Incubate the plate for a duration that matches the intended antiviral assay (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells.

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Determination of 50% Effective Concentration (EC50) by Plaque Reduction Assay

This protocol is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50%.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound serial dilutions

  • Infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., medium containing 1.2% methylcellulose (B11928114) or Avicel)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Cell Preparation:

    • Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Dilution and Compound Treatment:

    • Prepare serial dilutions of this compound in infection medium.

    • Prepare a virus dilution that will yield 50-100 plaques per well.

    • Pre-incubate the virus dilution with equal volumes of the compound dilutions for 1 hour at 37°C.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Inoculate the cells with the virus-compound mixtures.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay:

    • Remove the inoculum and add the overlay medium containing the corresponding concentration of this compound.

    • Incubate the plates until plaques are visible (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix the cells with formalin for 30 minutes.

    • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the EC50 value.

Visualizations

Mechanism of Action of this compound

G Virus Virus Particle Attachment Attachment Virus->Attachment HostCell Host Cell Entry Entry & Uncoating HostCell->Entry Viral Entry Attachment->HostCell Replication Viral RNA Replication Entry->Replication Assembly Assembly & Release Replication->Assembly Assembly->Virus New Virions Moroxydine Moroxydine Hydrochloride Moroxydine->Entry Inhibits Moroxydine->Replication Inhibits

Caption: Antiviral mechanism of this compound.

Experimental Workflow for EC50 Determination

G Start Start PrepareCells Prepare Host Cell Monolayer Start->PrepareCells PrepareDrug Prepare Serial Dilutions of Moroxydine HCl Start->PrepareDrug PrepareVirus Prepare Virus Dilution Start->PrepareVirus InfectCells Infect Cells PrepareCells->InfectCells IncubateDrugVirus Pre-incubate Virus with Drug PrepareDrug->IncubateDrugVirus PrepareVirus->IncubateDrugVirus IncubateDrugVirus->InfectCells AddOverlay Add Overlay Medium with Drug InfectCells->AddOverlay IncubatePlates Incubate for Plaque Formation AddOverlay->IncubatePlates FixStain Fix and Stain Plaques IncubatePlates->FixStain CountPlaques Count Plaques FixStain->CountPlaques Analyze Calculate EC50 CountPlaques->Analyze End End Analyze->End

Caption: Workflow for Plaque Reduction Assay.

References

Application Notes and Protocols: Determining the In Vitro Efficacy of Moroxydine Hydrochloride Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine (B1676750) hydrochloride is a synthetic antiviral compound belonging to the heterocyclic biguanidine (B15175387) class, historically developed in the 1950s.[1] It is recognized for its broad-spectrum antiviral activity against a variety of DNA and RNA viruses.[1] The primary mechanism of action is understood to be the inhibition of viral replication, specifically by interfering with viral RNA synthesis.[2] While moroxydine hydrochloride has been used in some regions for the treatment of influenza, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data regarding its in vitro dosage and efficacy (e.g., EC50, CC50, and Selectivity Index) against influenza A virus.

These application notes provide detailed, generalized protocols for standard virological assays—the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay—that are fundamental for determining the in vitro antiviral activity of compounds like this compound against influenza A virus. Additionally, a framework for data presentation and visualization of the experimental workflow and the compound's mechanism of action are included to guide researchers in their investigations.

Data Presentation

Quantitative data from in vitro antiviral assays should be systematically organized to facilitate comparison and interpretation. The following table provides a template for summarizing key efficacy and toxicity parameters.

Compound Influenza A Virus Strain Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
Moroxydine HCle.g., A/Puerto Rico/8/34 (H1N1)MDCKData to be determinedData to be determinedData to be determined
Moroxydine HCle.g., A/Hong Kong/8/68 (H3N2)MDCKData to be determinedData to be determinedData to be determined
Positive Controle.g., A/Puerto Rico/8/34 (H1N1)MDCKKnown ValueKnown ValueKnown Value

EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): A ratio that measures the therapeutic window of a compound. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

Protocol: Plaque Reduction Assay (PRA)

This assay is a gold standard for quantifying infectious virus particles and determining the ability of a compound to inhibit the production of infectious progeny virus.

a. Materials

  • Confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates.[3]

  • Influenza A virus stock of a known titer (PFU/mL).

  • This compound stock solution of known concentration.

  • Infection Medium: Serum-free cell culture medium (e.g., DMEM) containing TPCK-treated trypsin (2 µg/mL).[2]

  • Overlay Medium: 2X cell culture medium mixed 1:1 with a solidifying agent (e.g., 1.6% agarose (B213101) or 2.4% Avicel).[3]

  • Fixative Solution: 4% formaldehyde (B43269) in PBS.[3]

  • Staining Solution: 1% crystal violet in 20% ethanol.[4]

  • Phosphate Buffered Saline (PBS).

b. Procedure

  • Cell Seeding: Seed MDCK cells in multi-well plates and incubate until they form a confluent monolayer.[3]

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium.

  • Virus Dilution: Dilute the influenza A virus stock in infection medium to a concentration that will yield 50-100 plaques per well.[3]

  • Infection:

    • Wash the MDCK cell monolayers with PBS.

    • Inoculate the cells with the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.[4]

  • Treatment:

    • Aspirate the virus inoculum from the wells.

    • Add the prepared serial dilutions of this compound (or control vehicle) to the respective wells.

  • Overlay Application:

    • Gently add the overlay medium to each well and allow it to solidify at room temperature.[3]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are clearly visible.[3]

  • Fixation and Staining:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution for at least 1 hour.[3]

    • Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.[3]

    • Gently wash the plates with water to remove excess stain and allow them to air dry.[3]

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

a. Materials

  • MDCK cells.

  • 96-well cell culture plates.

  • Influenza A virus stock.

  • This compound stock solution.

  • Cell Culture Medium (e.g., DMEM with 10% FBS for cell growth, serum-free for assay).

  • Cell Viability Reagent (e.g., MTT, XTT, or a reagent for measuring ATP content).[5]

b. Procedure

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.[2]

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Dilute the influenza A virus to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

  • Infection and Treatment:

    • Aspirate the growth medium from the cells.

    • Add the prepared compound dilutions to the wells.

    • Add the diluted virus to all wells except for the cell control wells.

    • Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).[6]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until CPE is clearly visible in the virus control wells.[6]

  • Assessment of Cell Viability:

    • Add the cell viability reagent to all wells according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development (for MTT/XTT assays) or signal generation.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration, normalized to the cell control (100% viability) and virus control (0% protection).

    • Determine the EC50 value from the dose-response curve of percentage protection versus compound concentration.

    • Separately, perform a cytotoxicity assay (same protocol but without virus) to determine the CC50 value.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis prep_cells Seed MDCK Cells in Plates infect_cells Infect Cell Monolayer with Influenza A Virus prep_cells->infect_cells prep_compound Prepare Serial Dilutions of Moroxydine HCl treat_cells Add Compound Dilutions to Infected Cells prep_compound->treat_cells prep_virus Prepare Virus Inoculum prep_virus->infect_cells infect_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate measure Assess Viral Inhibition (Plaque Count or CPE) incubate->measure calculate Calculate EC50, CC50, and Selectivity Index measure->calculate

Fig. 1: General workflow for in vitro antiviral activity testing.

G cluster_virus Influenza A Virus cluster_host Host Cell vRNA Viral RNA Genome replication Viral RNA Synthesis (Replication) vRNA->replication Template RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->replication Enzyme progeny New Viral Particles replication->progeny Moroxydine Moroxydine HCl Moroxydine->RdRp Inhibits

Fig. 2: Proposed mechanism of Moroxydine HCl action.

References

Application Notes and Protocols for Moroxydine Hydrochloride in Plaque Reduction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine (B1676750) hydrochloride is a synthetic biguanide (B1667054) derivative developed in the 1950s with broad-spectrum antiviral activity against a variety of DNA and RNA viruses.[1][2] It has been investigated for its efficacy against influenza virus, herpes simplex virus (HSV), varicella-zoster virus, and others.[3][4] The primary mechanisms of its antiviral action are believed to be the inhibition of viral entry and uncoating, as well as the suppression of viral RNA synthesis.[5] This document provides detailed application notes and protocols for the use of Moroxydine hydrochloride in plaque reduction assays, a standard method for evaluating antiviral efficacy.

Data Presentation

The antiviral activity of a compound is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) in a plaque reduction assay. This value represents the concentration of the compound that reduces the number of viral plaques by 50% compared to an untreated control.

While specific EC₅₀ or IC₅₀ values for this compound from plaque reduction assays are not consistently reported across the publicly available literature, its antiviral effect has been described qualitatively or semi-quantitatively. For instance, some studies have noted a reduction in viral antigens or cytopathic effects at certain concentrations. One study investigating analogues of this compound reported that the parent compound itself showed no significant antiviral activity against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2) in a plaque assay.[6] In contrast, other research has documented protective effects against Grass Carp (B13450389) Reovirus (GCRV) and Giant Salamander Iridovirus (GSIV) in vitro, where a concentration of 15.9 µg/mL showed over 50% protective effects against GCRV.[7] Another study on Potato Virus Y (PVY) reported curative and protective activities of 36.7% and 31.4%, respectively.[8]

For comparative purposes, the table below summarizes the available data on the antiviral activity of this compound. Researchers should determine the EC₅₀/IC₅₀ for their specific virus and cell system.

VirusCell LineAssay TypeEndpointResult
Herpes Simplex Virus 1 & 2VeroPlaque ReductionPlaque numberNo significant activity reported[6]
Grass Carp Reovirus (GCRV)GCOCytopathic EffectProtective effect>50% protection at 15.9 µg/mL[7]
Potato Virus Y (PVY)N/AIn vivo (plant)Curative/Protective Activity36.7% curative, 31.4% protective[8]

Experimental Protocols

General Plaque Reduction Assay Protocol

This protocol provides a generalized procedure for assessing the antiviral activity of this compound. It is essential to optimize parameters such as cell type, virus inoculum, and incubation times for the specific virus under investigation.

Materials:

  • This compound (powder)

  • Sterile, purified water or DMSO for stock solution preparation

  • Susceptible host cells (e.g., MDCK for influenza, Vero for HSV)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Virus stock of known titer (PFU/mL)

  • Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose (B213101) in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • Sterile multi-well plates (e.g., 6-well or 12-well)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • One day prior to infection, seed the appropriate host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate overnight at 37°C with 5% CO₂.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • On the day of the experiment, prepare a series of dilutions of this compound in a serum-free cell culture medium. The concentration range should be chosen based on preliminary cytotoxicity assays and expected efficacy. A two-fold or ten-fold dilution series is common.

  • Virus Infection:

    • Wash the confluent cell monolayer with PBS.

    • Prepare a virus dilution in serum-free medium to yield approximately 50-100 plaque-forming units (PFU) per well.

    • Mix equal volumes of the virus dilution and each this compound dilution. Also, prepare a virus control (virus mixed with medium only) and a cell control (medium only).

    • Incubate the virus-drug mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

    • Remove the PBS from the cell monolayers and add the virus-drug mixtures to the respective wells.

    • Incubate for 1 hour at 37°C with 5% CO₂ to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Overlay and Incubation:

    • After the adsorption period, remove the inoculum from the wells.

    • Gently add 2 mL of the overlay medium containing the corresponding concentrations of this compound to each well. The semi-solid nature of the overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.

    • Incubate the plates at 37°C with 5% CO₂ for a period suitable for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells by adding a suitable fixative (e.g., 10% formalin) for at least 30 minutes.

    • Carefully remove the overlay and the fixative.

    • Stain the cell monolayer with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no drug).

    • The EC₅₀ or IC₅₀ value can be determined by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a dose-response curve using appropriate software.

Visualization of Mechanisms and Workflows

Proposed Mechanism of Action of this compound```dot

G Moroxydine Moroxydine hydrochloride Entry Entry Moroxydine->Entry Inhibition Replication Replication Moroxydine->Replication Inhibition ImmuneResponse ImmuneResponse Moroxydine->ImmuneResponse Modulation

Caption: Workflow of a typical plaque reduction assay.

References

Moroxydine Hydrochloride: Application Notes and Protocols for Viral Infection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine (B1676750) hydrochloride is a synthetic biguanide (B1667054) derivative with a history of use as an antiviral agent.[1] Originally developed in the 1950s for the treatment of influenza, it has been reported to exhibit activity against a broad spectrum of both DNA and RNA viruses.[1] This document provides a summary of the available data on moroxydine hydrochloride from animal model studies, with a focus on its mechanism of action, pharmacokinetic profile, and antiviral efficacy. It should be noted that while there is historical and recent research on this compound, detailed contemporary studies in mammalian models for many common viral infections are not extensively available in publicly accessible literature. The majority of recent detailed in vivo research originates from studies in aquatic animals.

Mechanism of Action

The precise molecular mechanism of this compound's antiviral activity is not fully elucidated but is believed to be multifaceted. The primary proposed mechanisms include:

  • Inhibition of Viral Replication: this compound is thought to interfere with viral replication.[2][3] One of the key targets is believed to be the viral RNA-dependent RNA polymerase, an essential enzyme for the replication of many RNA viruses.[2] By inhibiting this enzyme, the synthesis of new viral RNA is halted, thereby preventing the production of new virions.[2]

  • Interference with Viral Entry and Uncoating: Some reports suggest that this compound may also inhibit the early stages of viral infection, such as the attachment of the virus to the host cell and the subsequent uncoating process, which is necessary to release the viral genome into the cytoplasm.[3][4]

  • Immunomodulatory Effects: There is evidence to suggest that this compound may possess immunomodulatory properties.[2] It may enhance the host's innate immune response to viral infections, potentially through the stimulation of antiviral cytokine production or the modulation of immune cell activity.[2]

cluster_0 Host Cell cluster_1 Host Immune System Viral_Entry Viral Entry & Uncoating Viral_Replication Viral RNA Replication Viral_Entry->Viral_Replication Protein_Synthesis Viral Protein Synthesis Viral_Replication->Protein_Synthesis Assembly_Release Virion Assembly & Release Protein_Synthesis->Assembly_Release Moroxydine_HCl Moroxydine Hydrochloride Moroxydine_HCl->Inhibition_1 Moroxydine_HCl->Inhibition_2 Immune_Response Enhanced Antiviral Immune Response Moroxydine_HCl->Immune_Response Inhibition_1->Viral_Entry Inhibition_2->Viral_Replication

Proposed antiviral mechanisms of this compound.

Pharmacokinetic Data in an Aquatic Animal Model

ParameterValue (at 15°C)Value (at 25°C)
Absorption Half-Life (t1/2ka) 4.29 h3.02 h
Elimination Half-Life (t1/2ke) 15.87 h4.22 h
Time to Max. Concentration (Tmax) 10.35 h4.03 h
Max. Plasma Concentration (Cmax) 2.98 µg/mL3.12 µg/mL
Apparent Volume of Distribution (Vd/F) 4.55 L/kg2.89 L/kg
Total Body Clearance (CLb/F) 0.25 L/(h·kg)0.49 L/(h·kg)
Area Under the Curve (AUC) 75.89 µg·h/mL42.33 µg·h/mL

Data from a study in gibel carp (B13450389) following oral administration.

Antiviral Efficacy in an Aquatic Animal Model

A study investigating the in vivo efficacy of this compound against Grass Carp Reovirus (GCRV) in grass carp demonstrated a significant reduction in viral replication.

Treatment GroupViral Load (copies/µg RNA) in KidneyViral Load (copies/µg RNA) in Spleen
Control (GCRV-infected) ~6.0 x 10^7~4.5 x 10^7
Moroxydine HCl (GCRV-infected) ~1.5 x 10^7~1.0 x 10^7

Data is approximated from graphical representations in the cited literature and illustrates the trend of viral load reduction.

Experimental Protocols

Due to the scarcity of detailed protocols for this compound in mammalian models, a representative in vitro protocol for assessing antiviral activity and an in vivo protocol from an aquatic model are provided.

In Vitro Antiviral Assay: Plaque Reduction Assay

This protocol is a standard method for evaluating the ability of a compound to inhibit the replication of a virus.

  • Cell Culture: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza virus) at a density that will result in a confluent monolayer the following day.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different dilutions of this compound to the wells.

  • Overlay: Add an overlay medium (e.g., containing methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus control (no compound). The 50% inhibitory concentration (IC50) can be determined by regression analysis.

Start Start Cell_Seeding Seed Host Cells in 24-well Plate Start->Cell_Seeding Incubation_1 Incubate for 24h to form Monolayer Cell_Seeding->Incubation_1 Virus_Infection Infect Cells with Virus (1h) Incubation_1->Virus_Infection Compound_Addition Add Moroxydine HCl Dilutions Virus_Infection->Compound_Addition Overlay_Addition Add Overlay Medium Compound_Addition->Overlay_Addition Incubation_2 Incubate for 48-72h for Plaque Formation Overlay_Addition->Incubation_2 Fix_Stain Fix and Stain Cells Incubation_2->Fix_Stain Plaque_Counting Count Plaques Fix_Stain->Plaque_Counting Data_Analysis Calculate IC50 Plaque_Counting->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro plaque reduction assay.
In Vivo Antiviral Efficacy in a Grass Carp Model for GCRV

This protocol is adapted from studies on the antiviral effects of this compound in an aquatic model.

  • Animal Acclimation: Acclimate healthy grass carp (e.g., 50 ± 5 g) in tanks with aerated, dechlorinated water at a controlled temperature (e.g., 25°C) for at least one week prior to the experiment.

  • Virus Challenge: Divide the fish into control and treatment groups. Intraperitoneally inject the fish with a pre-titrated dose of GCRV. A mock-infected control group should be injected with sterile cell culture medium.

  • Drug Administration: At a specified time post-infection (e.g., 24 hours), administer this compound to the treatment group. This can be done via intraperitoneal injection or oral gavage at a predetermined dose (e.g., 10 mg/kg body weight). The control group should receive a vehicle control.

  • Sample Collection: At various time points post-treatment (e.g., 1, 3, 5, and 7 days), euthanize a subset of fish from each group. Aseptically collect tissues of interest, such as the kidney, spleen, and liver.

  • Viral Load Quantification: Extract total RNA from the collected tissues. Use quantitative real-time PCR (qRT-PCR) with primers and a probe specific for a GCRV target gene to determine the viral copy number. Normalize the viral load to a host housekeeping gene.

  • Data Analysis: Compare the viral loads in the tissues of the this compound-treated group to the infected control group at each time point to determine the antiviral efficacy.

Historical Context and Considerations

This compound was used in some European countries for various viral infections from the 1960s to the 1980s.[1] Historical reports suggest its use against influenza, herpes simplex, and varicella-zoster viruses.[1][5] However, it is important to note that a recent study investigating analogues of moroxydine for anti-herpes simplex virus (HSV) activity reported that this compound itself did not show significant activity against HSV-1 and HSV-2 in their in vitro assays.[6] This discrepancy highlights the need for further modern, well-controlled studies to validate the antiviral spectrum and efficacy of this compound.

Conclusion

This compound is an antiviral compound with a proposed mechanism involving the inhibition of viral replication and potential immunomodulatory effects. While detailed data from contemporary mammalian animal models are limited, studies in aquatic models have demonstrated its pharmacokinetic profile and in vivo efficacy against certain viruses. The provided protocols offer a framework for the in vitro and in vivo evaluation of this compound's antiviral properties. Further research is warranted to fully elucidate its mechanism of action and to establish its efficacy and safety in mammalian models of viral diseases.

References

Moroxydine Hydrochloride: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine hydrochloride is a synthetic biguanide (B1667054) derivative with a history of use as an antiviral agent.[1][2] It exhibits broad-spectrum activity against both DNA and RNA viruses, making it a compound of interest for antiviral research and development.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

This compound primarily exerts its antiviral effects through a multi-faceted approach:

  • Inhibition of Viral Entry and Uncoating: It is understood to interfere with the initial stages of the viral life cycle, preventing the virus from successfully entering host cells and releasing its genetic material.[5][6]

  • Inhibition of Viral RNA Synthesis: this compound has been shown to impede the replication of viral RNA, a critical step for the propagation of many viruses.[7]

  • Modulation of Apoptosis: The compound has been observed to influence programmed cell death pathways within host cells. Specifically, it can inhibit the activity of caspase-3 and the pro-apoptotic protein Bax, while also down-regulating the anti-apoptotic protein Bcl-2.[3][4]

Quantitative Data

The following tables summarize the available quantitative data for this compound's antiviral activity and cytotoxicity. It is important to note that much of the publicly available data comes from studies in aquatic species. Researchers should determine the efficacy and cytotoxicity in their specific experimental systems.

Table 1: Antiviral Activity of this compound

VirusCell LineAssay TypeEndpointValue (µg/mL)Reference
Grass Carp Reovirus (GCRV)Ctenopharyngodon idella kidney (CIK)CPETC50 (50% Tissue Culture Infectious Dose)1246.0[8]
Grass Carp Reovirus (GCRV)Grass Carp Ovary (GCO)CPETC50 (50% Tissue Culture Infectious Dose)117.2[8]
Giant Salamander Iridovirus (GSIV)Epithelioma papulosum cyprinid (EPC)CPETC50 (50% Tissue Culture Infectious Dose)1486.3[8]
Herpes Simplex Virus 1 (HSV-1)Not SpecifiedPlaque ReductionIC50 (50% Inhibitory Concentration)16.7 µM[5]

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeEndpointValue (µg/mL)Reference
Ctenopharyngodon idella kidney (CIK)CPESC (Safe Concentration)218.5[8]
Grass Carp Ovary (GCO)CPESC (Safe Concentration)140.9[8]
Epithelioma papulosum cyprinid (EPC)CPESC (Safe Concentration)209.7[8]

Experimental Protocols

Formulation of this compound for In Vitro Use

1. Stock Solution Preparation:

  • This compound is soluble in water and DMSO.[8][9]

  • For cell culture experiments, prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in sterile DMSO or sterile water.[8][9] Use sonication if necessary to aid dissolution.[7]

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use.[9] Avoid repeated freeze-thaw cycles.

2. Working Solution Preparation:

  • Thaw an aliquot of the stock solution.

  • Dilute the stock solution to the desired final concentrations using a complete cell culture medium.

  • Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.[10][11][12][13]

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the compound.

    • Include a vehicle control (medium with the same solvent concentration used for the drug) and a blank (medium only).

    • Incubate the plate for a period that mirrors the planned antiviral assay (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Solubilization:

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).

Antiviral Assay Protocols

This assay is suitable for viruses that cause visible damage to the host cells.[14][15]

Materials:

  • Susceptible host cell line

  • Virus stock with a known titer

  • This compound working solutions

  • Complete cell culture medium

  • 96-well cell culture plates

  • Crystal violet solution (e.g., 0.5% in 20% methanol)

  • Microscope

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of this compound in a culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Infect the cells with a dilution of the virus that will cause a complete cytopathic effect in the virus control wells within 48-72 hours.

    • Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator until CPE is fully developed in the virus control wells.

  • Visualization and Quantification:

    • Remove the medium and stain the cells with crystal violet solution for 10-15 minutes.

    • Gently wash the wells with water and allow them to dry.

    • Visually assess the inhibition of CPE under a microscope. The concentration of the compound that inhibits 50% of the CPE is the 50% inhibitory concentration (IC50).

This is a quantitative assay for viruses that form plaques.[1][16]

Materials:

  • Susceptible host cell line in 6-well or 12-well plates

  • Virus stock

  • This compound working solutions

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Crystal violet solution

Procedure:

  • Cell Seeding:

    • Seed cells in plates to form a confluent monolayer.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

    • Infect the cell monolayers with the virus-compound mixtures.

    • After a 1-hour adsorption period, remove the inoculum.

  • Overlay and Incubation:

    • Wash the cells with PBS and overlay with the semi-solid medium containing the respective concentrations of this compound.

    • Incubate the plates until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix and stain the cells with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Visualization of Pathways and Workflows

Experimental Workflow for Antiviral and Cytotoxicity Testing

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare Moroxydine HCl Stock & Working Solutions cytotoxicity Cytotoxicity Assay (MTT) prep_compound->cytotoxicity antiviral Antiviral Assay (CPE or Plaque Reduction) prep_compound->antiviral prep_cells Culture & Seed Host Cells prep_cells->cytotoxicity prep_cells->antiviral calc_cc50 Calculate CC50 cytotoxicity->calc_cc50 calc_ic50 Calculate IC50 antiviral->calc_ic50 calc_si Determine Selectivity Index (SI = CC50 / IC50) calc_cc50->calc_si calc_ic50->calc_si

Caption: Workflow for evaluating this compound.

Postulated Mechanism of Action: Modulation of Apoptosis

G cluster_virus cluster_cell Virus Virus Bax Bax Virus->Bax activates Bcl2 Bcl-2 Virus->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Moroxydine Moroxydine HCl Moroxydine->Bax inhibits Moroxydine->Bcl2 upregulates Moroxydine->Caspase3 inhibits

Caption: Moroxydine HCl's role in the apoptosis pathway.

References

Application Notes and Protocols for Moroxydine Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Moroxydine (B1676750) hydrochloride stock solutions in antiviral research. Moroxydine hydrochloride is a broad-spectrum antiviral agent belonging to the heterocyclic biguanidine (B15175387) class of synthetic compounds.[1][2][3] It has demonstrated efficacy against a range of DNA and RNA viruses, making it a valuable tool in virology research and antiviral drug development.[4][5][6]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueReference
Synonyms ABOB hydrochloride, Flumidin[2][3][7]
CAS Number 3160-91-6[2][7][8]
Molecular Formula C₆H₁₃N₅O・HCl[2][7][8]
Molecular Weight 207.66 g/mol [2][3][8]
Appearance Solid powder[6]

Solubility

The solubility of this compound is a critical factor in the preparation of stock solutions. It is readily soluble in water and Dimethyl Sulfoxide (DMSO), but insoluble in ethanol.[2][9]

SolventSolubilityConcentration (mM)Notes
Water 42 mg/mL202.25
DMSO 42 mg/mL202.25Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] Sonication may be required.[3]
Ethanol Insoluble-
PBS (pH 7.2) 10 mg/mL48.16

Stability and Storage

Proper storage of both the powdered form and stock solutions of this compound is crucial to maintain its antiviral activity.

FormStorage TemperatureDurationRecommendations
Powder -20°C3 years[2][3]
Stock Solution in Solvent -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[2][5]
Stock Solution in Solvent -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[2][5]

Mechanism of Action and Signaling Pathways

This compound exerts its antiviral effects through multiple mechanisms. It is understood to interfere with the early stages of viral replication, including viral entry and uncoating.[10][11] Additionally, it has been shown to inhibit viral RNA synthesis, further impeding viral proliferation.[1][10]

Recent studies have also elucidated its role in modulating host cell signaling pathways in response to viral infection. For instance, this compound has been observed to inhibit virus-induced apoptosis by decreasing the activity of caspase-3 and modulating the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[5] Furthermore, it can attenuate the virus-induced upregulation of key immune response genes such as Interleukin-1 beta (IL-1β), Interferon-alpha (IFN-α), and Tumor Necrosis Factor-alpha (TNF-α).[12]

moroxydine_pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Virus Apoptosis Apoptosis Virus->Apoptosis induces ImmuneResponse Immune Response (IL-1β, IFN-α, TNF-α) Virus->ImmuneResponse induces Moroxydine Moroxydine hydrochloride Moroxydine->Virus inhibits replication Moroxydine->Apoptosis inhibits Moroxydine->ImmuneResponse downregulates

Figure 1. Signaling pathway of this compound's antiviral action.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

stock_solution_workflow start Start weigh 1. Weigh 2.077 mg of This compound powder start->weigh dissolve 2. Dissolve in 1 mL of anhydrous DMSO weigh->dissolve vortex 3. Vortex until fully dissolved (sonicate if necessary) dissolve->vortex aliquot 4. Aliquot into sterile microcentrifuge tubes vortex->aliquot store 5. Store at -80°C aliquot->store end End store->end

Figure 2. Workflow for preparing a this compound stock solution.

Materials:

  • This compound powder (MW: 207.66 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare a 10 mM (0.01 mol/L) solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 207.66 g/mol = 2.077 mg

  • Weighing: Accurately weigh 2.077 mg of this compound powder using an analytical balance.

  • Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[3]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[2]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[2][3]

In Vitro Antiviral Activity Assay: Cytopathic Effect (CPE) Inhibition Assay

This protocol outlines a common method to evaluate the antiviral efficacy of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE) in cell culture.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells, CIK cells)[5][13]

  • Virus stock with a known titer

  • Complete cell culture medium

  • Serum-free medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Drug Dilution: Prepare a serial dilution of the this compound stock solution in serum-free medium to achieve the desired final concentrations for the assay.

  • Infection and Treatment:

    • After 24 hours, remove the culture medium from the cells.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

    • Simultaneously, add the different concentrations of this compound to the infected wells.

    • Include appropriate controls:

      • Cell Control: Cells with medium only (no virus, no drug).

      • Virus Control: Cells with virus and medium (no drug).

      • Drug Cytotoxicity Control: Cells with the highest concentration of the drug (no virus).

  • Incubation: Incubate the plate at the optimal temperature and CO₂ conditions for viral replication (typically 37°C, 5% CO₂).

  • CPE Observation and Quantification:

    • Monitor the cells daily for the appearance of CPE under a microscope.

    • At the end of the incubation period (e.g., 72 hours), quantify cell viability using a suitable assay (e.g., MTT assay).[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the cell control.

    • Determine the 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits 50% of the viral CPE.

    • Determine the 50% cytotoxic concentration (CC₅₀) from the drug cytotoxicity control wells.

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety and efficacy profile.

cpe_assay_workflow start Start seed_cells 1. Seed host cells in a 96-well plate start->seed_cells prepare_drug 2. Prepare serial dilutions of This compound seed_cells->prepare_drug infect_treat 3. Infect cells with virus and add drug dilutions prepare_drug->infect_treat incubate 4. Incubate for 48-72 hours infect_treat->incubate quantify_cpe 5. Quantify cell viability (e.g., MTT assay) incubate->quantify_cpe analyze_data 6. Calculate EC50, CC50, and SI quantify_cpe->analyze_data end End analyze_data->end

Figure 3. Workflow for a CPE inhibition assay.

References

Application Notes and Protocols for the Quantification of Moroxydine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Moroxydine (B1676750) hydrochloride is a synthetic antiviral compound belonging to the heterocyclic biguanidine (B15175387) series.[1][2] Originally developed in the 1950s for the treatment of influenza, it has demonstrated potential applications against a variety of RNA and DNA viruses.[3] Accurate and reliable quantification of Moroxydine hydrochloride is crucial for pharmaceutical quality control, pharmacokinetic studies, and residue analysis in various matrices. This document provides detailed application notes and protocols for several analytical methods used for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. It utilizes a mixed-mode stationary phase column for retention and separation.

Experimental Protocol

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 0.5 mg/mL in a suitable solvent.

    • Further dilutions can be made as required for calibration standards.

  • Chromatographic Conditions:

    • Instrument: Alltesta™ Gradient Automated Analyzer or equivalent HPLC system.[4]

    • Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å.[4]

    • Mobile Phase: Acetonitrile (MeCN) and water (H₂O) in a 75:25 ratio.[4]

    • Buffer: Ammonium formate (B1220265) (AmFm) at a concentration of 30 mM, with the pH adjusted to 3.0.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 2 µL.[4]

    • Detection: UV absorbance at 240 nm.[4]

Quantitative Data

ParameterValueReference
LinearityNot specified
Limit of Detection (LOD)8 ppb[4]
Limit of Quantification (LOQ)Not specified
RecoveryNot specified

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_start Weigh Moroxydine HCl Standard prep_dissolve Dissolve in Solvent (0.5 mg/mL) prep_start->prep_dissolve prep_dilute Prepare Calibration Standards prep_dissolve->prep_dilute analysis_inject Inject 2 µL into HPLC prep_dilute->analysis_inject Sample Injection analysis_separate Isocratic Separation (Primesep 100 Column) analysis_inject->analysis_separate analysis_detect UV Detection at 240 nm analysis_separate->analysis_detect data_acquire Acquire Chromatogram analysis_detect->data_acquire Signal Output data_integrate Integrate Peak Area data_acquire->data_integrate data_quantify Quantify Concentration data_integrate->data_quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and specific, making it ideal for determining trace residues of this compound in complex matrices such as plant-based foods.

Experimental Protocol

  • Sample Preparation (Matrix-Specific):

    • High-Water-Content Samples: Extraction with trifluoroacetic acid solutions.[5]

    • Low-Water, High-Oil-Content Samples: Extraction with formic acid solutions.[5]

    • High-Oil-Content Samples: Adjust pH to 8.5 ± 0.1 during extraction.[5]

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: An ultra-high performance liquid chromatography system coupled with a tandem mass spectrometer.

    • Separation: The method is developed to separate this compound from matrix interferences.

    • Detection: Tandem mass spectrometry is used for detection and quantification.[5]

Quantitative Data

MatrixLinearity (R²)LODLOQRecovery (%)Reference
Tea≥ 0.990.03 mg/kg0.1 mg/kg71 - 108[5]
Other Plant-Based Foods≥ 0.990.015 mg/kg0.05 mg/kg71 - 108[5]

Workflow Diagram

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing prep_start Homogenize Food Sample prep_extract Solvent Extraction (Acidic Solution, pH adjustment) prep_start->prep_extract prep_cleanup Sample Cleanup (e.g., SPE) prep_extract->prep_cleanup analysis_inject Inject into UPLC System prep_cleanup->analysis_inject Sample Injection analysis_separate Chromatographic Separation analysis_inject->analysis_separate analysis_ionize Electrospray Ionization (ESI) analysis_separate->analysis_ionize analysis_detect Tandem Mass Spectrometry (MS/MS) analysis_ionize->analysis_detect data_acquire Acquire Mass Spectra analysis_detect->data_acquire Data Acquisition data_integrate Peak Integration (MRM) data_acquire->data_integrate data_quantify Quantify Residue Level data_integrate->data_quantify

Caption: Workflow for this compound residue analysis by UPLC-MS/MS.

Single Sweep Oscillopolarography

This electrochemical method provides a rapid and sensitive approach for the quantification of this compound.

Experimental Protocol

  • Sample Preparation:

    • Dissolve the sample containing this compound in a HCOOH-NaOH buffer solution with a pH of 3.8.[6]

  • Instrumental Conditions:

    • Technique: Single sweep oscillopolarography.

    • Buffer: HCOOH-NaOH, pH 3.8.[6]

    • Potential: A sensitive reduction wave is observed at -1.34V (vs. SCE).[6]

    • Measurement: The peak current is measured and correlated with the concentration of this compound.

Quantitative Data

ParameterValueReference
Linearity Range0.05 - 1.10 µg/mL[6]
Limit of Detection (LOD)0.025 µg/mL[6]
Limit of Quantification (LOQ)Not specified
RecoveryNot specified

Workflow Diagram

Polarography_Workflow cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing prep_start Prepare Sample Solution prep_buffer Add HCOOH-NaOH Buffer (pH 3.8) prep_start->prep_buffer analysis_transfer Transfer to Electrochemical Cell prep_buffer->analysis_transfer Sample Introduction analysis_scan Apply Potential Sweep (-1.34V) analysis_transfer->analysis_scan analysis_measure Measure Reduction Peak Current analysis_scan->analysis_measure data_plot Plot Calibration Curve analysis_measure->data_plot Current Signal data_quantify Determine Concentration data_plot->data_quantify

Caption: Workflow for this compound analysis by oscillopolarography.

Method Validation Considerations

The validation of analytical methods is essential to ensure their suitability for the intended purpose. Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include:[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Moroxydine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine (B1676750) is an antiviral agent belonging to the biguanide (B1667054) class of compounds, recognized for its activity against various viruses.[1][2] Accurate and reliable quantification of Moroxydine in pharmaceutical formulations, biological matrices, and food products is crucial for quality control, pharmacokinetic studies, and residue monitoring. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the analysis of Moroxydine. This application note provides a detailed protocol for the determination of Moroxydine using HPLC with UV detection, along with methods for sample preparation and validation parameters.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Moroxydine.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Pharmaceutical, Biological, Food) Extraction Extraction Sample->Extraction Purification Purification (e.g., SPE) Extraction->Purification FinalSample Final Sample for Injection Purification->FinalSample HPLC HPLC System FinalSample->HPLC Injection Column Stationary Phase (e.g., Primesep 100) HPLC->Column Detector UV Detector Column->Detector MobilePhase Mobile Phase MobilePhase->HPLC Isocratic Elution Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: General workflow for Moroxydine analysis by HPLC.

HPLC Method Protocol

This protocol is based on an established method for the analysis of Moroxydine using a mixed-mode stationary phase column.[2]

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions

ParameterValue
Column Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å
Mobile Phase Acetonitrile (B52724)/Water (75/25%) with 30 mM Ammonium (B1175870) Formate (B1220265), pH 3.0
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Injection Volume 2 µL
Analysis Mode Isocratic

3. Reagent and Standard Preparation

  • Mobile Phase Preparation: Prepare a 30 mM ammonium formate buffer and adjust the pH to 3.0. Mix with acetonitrile and water in the specified ratio.

  • Standard Stock Solution: Accurately weigh and dissolve Moroxydine standard in a suitable solvent (e.g., mobile phase) to obtain a stock solution of known concentration (e.g., 0.5 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation

The sample preparation method should be optimized based on the matrix.

For Pharmaceutical Formulations:

  • Accurately weigh and crush tablets or take an appropriate volume of liquid formulation.

  • Dissolve the sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

For Biological Matrices (e.g., Pig and Chicken Samples): [3]

  • Extraction: Homogenize the tissue sample and extract with an appropriate solvent.

  • Purification: Utilize solid-phase extraction (SPE) for cleanup. A strong cation exchange (SCX) SPE column has been shown to provide good recovery.[3]

  • Elute the analyte from the SPE column.

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

For Plant-Based Food Samples: [4]

  • High-Water-Content Samples: Extraction with trifluoroacetic acid solutions.

  • Low-Water, High-Oil-Content Samples: Extraction with formic acid solutions, with pH adjustment to 8.5 ± 0.1.

Quantitative Data Summary

The following table summarizes the validation parameters from different studies for the analysis of Moroxydine.

ParameterMethodMatrixValueReference
Limit of Detection (LOD) HPLC-UV-8 ppb[2]
Limit of Detection (LOD) UPLC-MS/MSPig and Chicken Samples0.3 µg/kg[3]
Limit of Detection (LOD) UPLC-MS/MSTea0.03 mg/kg[4]
Limit of Detection (LOD) UPLC-MS/MSOther Plant-Based Foods0.015 mg/kg[4]
Limit of Quantitation (LOQ) UPLC-MS/MSPig and Chicken Samples1.0 µg/kg[3]
Limit of Quantitation (LOQ) UPLC-MS/MSTea0.1 mg/kg[4]
Limit of Quantitation (LOQ) UPLC-MS/MSOther Plant-Based Foods0.05 mg/kg[4]
Linearity (R²) UPLC-MS/MSPig and Chicken Samples≥ 0.99 (1.0 - 20.0 µg/kg)[3]
Linearity (R²) UPLC-MS/MSPlant-Based Foods≥ 0.99[4]
Recovery UPLC-MS/MSPig and Chicken Samples61.5% - 105.4%[3]
Recovery UPLC-MS/MSPlant-Based Foods71% - 108%[4]

Method Validation

To ensure the reliability of the analytical data, the HPLC method should be validated according to ICH guidelines.[5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.[5] This includes repeatability (intra-assay precision) and intermediate precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of Moroxydine. The protocol, including sample preparation and chromatographic conditions, can be adapted for various applications, from quality control of pharmaceuticals to residue analysis in complex matrices. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Troubleshooting & Optimization

Moroxydine Hydrochloride Solubility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of Moroxydine Hydrochloride is critical for successful experimentation and formulation. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a white crystalline powder.[1] Its solubility is highly dependent on the solvent's polarity and the temperature. It exhibits the highest solubility in water and polar protic solvents like methanol (B129727) and ethanol.[1][2] Conversely, its solubility is significantly lower in non-polar and some polar aprotic solvents such as acetonitrile, ethyl acetate, and acetone.[1][2]

Q2: How does temperature affect the solubility of this compound?

A2: The solubility of this compound in various solvents, including water and alcohol-based systems, increases with a rise in temperature.[1][2] This positive correlation has been observed in studies conducted across a temperature range of 283.15 K to 323.15 K (10°C to 50°C).[1][2]

Q3: Are there established solvent systems for in vivo studies?

A3: Yes, for in vivo formulations, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. In this system, a concentration of 2 mg/mL can be achieved, though sonication is recommended to aid dissolution.[3]

Q4: What is the solubility of this compound in common laboratory solvents?

A4: The solubility in frequently used solvents is summarized in the table below. Please note that these values can be influenced by factors such as temperature and the purity of both the solute and the solvent.

Quantitative Solubility Data

The following tables provide a summary of the solubility of this compound in various solvents.

Table 1: Solubility in Common Organic Solvents and Aqueous Solutions

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO50 mg/mL[3]240.78 mM[3]Sonication is recommended.[3]
Water-202.3 mM[3]Sonication is recommended.[3]
DMF10 mg/mL[4]--
Ethanol0.33 mg/mL[4]--
PBS (pH 7.2)10 mg/mL[4]--

Table 2: Order of Solubility in a Range of Pure Solvents

The solubility of this compound in 12 different pure solvents has been ranked as follows, from highest to lowest solubility.[1][2][5]

Water > Methanol > Ethanol > 1-Propanol > 1-Butanol > 2-Methyl-1-propanol > 2-Propanol > 1-Pentanol > 2-Butanol > Acetonitrile ≈ Ethyl Acetate ≈ Acetone

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound in an aqueous buffer for cell-based assays.

  • Question: I am trying to prepare a stock solution of this compound in PBS (pH 7.2) for a cell culture experiment, but it is not dissolving completely. What can I do?

  • Answer:

    • Increase Temperature: Gently warm the solution to 37°C, as this compound's solubility increases with temperature.[2]

    • Sonication: Use a sonicator to aid in the dissolution process. This is a recommended method for aqueous and DMSO solutions.[3]

    • pH Adjustment: While its solubility in PBS pH 7.2 is reported to be 10 mg/mL, slight adjustments in pH can influence the solubility of hydrochloride salts.[4] However, ensure the final pH is compatible with your cell line.

    • Co-solvent Approach: If permissible for your experimental setup, consider preparing a high-concentration stock in DMSO (up to 50 mg/mL) and then diluting it to the final concentration in your aqueous buffer.[3] Be mindful of the final DMSO concentration in your cell culture medium, as it can be toxic to cells at higher levels.

Issue 2: Precipitation of this compound observed when preparing a formulation for animal studies.

  • Question: I am using a standard formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, but I am observing precipitation. How can I resolve this?

  • Answer:

    • Sequential Addition of Solvents: Ensure that the solvents are added sequentially. It is crucial to dissolve the compound as much as possible in one solvent before adding the next.[3]

    • Heating and Sonication: Gently heating and sonicating the mixture can help in achieving a clear solution.[3]

    • Fresh Solvents: Ensure that the DMSO used is fresh, as moisture-absorbing DMSO can reduce the solubility of compounds.[6]

    • Solubility Limit: The reported solubility in this specific formulation is 2 mg/mL.[3] If your target concentration is higher, you may be exceeding the solubility limit. Consider if a lower concentration is feasible for your study.

Experimental Protocols

Protocol: Determination of this compound Solubility by the Gravimetric Method

This protocol is based on the methodology used to determine the solubility of this compound in various solvents.[1][2]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Isothermal shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Place the container in an isothermal shaker or on a magnetic stirrer set to the desired temperature (e.g., 298.15 K or 25°C).

  • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure a saturated solution is formed.

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

  • Weigh the collected supernatant.

  • Evaporate the solvent from the supernatant in a pre-weighed container using a drying oven at a suitable temperature until a constant weight of the dried residue (dissolved this compound) is achieved.

  • Weigh the dried residue.

  • Calculate the solubility in mg/mL or as a mole fraction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_measurement Measurement cluster_analysis Analysis start Start: Solubility Query solvent Select Solvent & Temperature start->solvent excess Add Excess Moroxydine HCl solvent->excess agitate Agitate at Constant Temp. excess->agitate equilibrate Allow to Equilibrate (24-48h) agitate->equilibrate supernatant Collect Supernatant equilibrate->supernatant weigh_sol Weigh Supernatant supernatant->weigh_sol evaporate Evaporate Solvent weigh_sol->evaporate weigh_res Weigh Dried Residue evaporate->weigh_res calculate Calculate Solubility weigh_res->calculate end End: Solubility Value calculate->end troubleshooting_workflow cluster_problem Problem Identification cluster_outcome Outcome start Incomplete Dissolution or Precipitation heat Gentle Heating start->heat sonicate Sonication start->sonicate cosolvent Use Co-solvent (e.g., DMSO) start->cosolvent ph Adjust pH start->ph dissolved Compound Dissolved heat->dissolved not_dissolved Issue Persists sonicate->dissolved cosolvent->dissolved ph->dissolved reassess Re-evaluate Concentration & Solvent Choice not_dissolved->reassess

References

Technical Support Center: Enhancing Moroxydine Hydrochloride Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the aqueous solubility of Moroxydine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is known to be soluble in water.[1] Its solubility is influenced by temperature, with higher temperatures generally leading to increased solubility. One study determined the mole fraction solubility of this compound in water at various temperatures, which can be converted to g/100g of solvent for practical use.[2] Another source indicates a solubility of ≥ 100 mg/mL in water.

Q2: I'm observing precipitation when preparing an aqueous solution of this compound. What could be the cause?

Precipitation can occur for several reasons:

  • Concentration Exceeds Solubility Limit: You may be attempting to dissolve the compound at a concentration higher than its solubility at the current temperature.

  • Common Ion Effect: If your aqueous solution contains other chloride salts, it could potentially decrease the solubility of this compound due to the common ion effect.

  • Temperature: A decrease in temperature during storage or use can lead to precipitation if the solution is near its saturation point.

Q3: Can I use organic solvents to prepare stock solutions of this compound?

Yes, this compound is soluble in some organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility of 50 mg/mL.[3] It is also soluble in methanol (B129727) and ethanol, though less so than in water.[2] When preparing stock solutions in organic solvents for use in aqueous experimental systems, it is crucial to consider the final concentration of the organic solvent to avoid any unintended effects on your experiment.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Incomplete Dissolution Concentration is too high.- Increase the volume of the solvent.- Gently heat the solution while stirring.[4]
Insufficient mixing.- Use a magnetic stirrer or vortex mixer to ensure thorough mixing.
Precipitation Upon Standing Solution is supersaturated.- Prepare a fresh solution at a slightly lower concentration.- Store the solution at a constant temperature.
pH shift.- Buffer the aqueous solution to maintain a stable pH.
Cloudy or Hazy Solution Presence of insoluble impurities.- Filter the solution through a 0.22 µm or 0.45 µm syringe filter.
Aggregation of the compound.- Consider the use of surfactants or other stabilizing agents.

Data Presentation: Solubility of this compound

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Temperature (K)Mole Fraction (x₁)Solubility ( g/100g of Water)
10283.150.04585.63
15288.150.05126.32
20293.150.05717.07
25298.150.06357.89
30303.150.07058.79
35308.150.07819.77
40313.150.086210.83
45318.150.095011.99
50323.150.104513.28

Data adapted from a study by An et al. (2020). The mole fraction has been converted to g/100g of water for practical application.

Table 2: Solubility of this compound in a Binary Solvent System (Water + 2-Propanol) at 298.15 K (25°C)

Mole Fraction of Water (x₁)Mole Fraction of 2-Propanol (x₂)Mole Fraction Solubility of Moroxydine HCl (x₃)
1.00000.00000.0635
0.89830.10170.0468
0.80110.19890.0343
0.70270.29730.0249
0.60250.39750.0179
0.50110.49890.0127
0.39890.60110.0088
0.29520.70480.0060
0.19480.80520.0039
0.09820.90180.0022
0.00001.00000.0011

Data adapted from a study by An et al. (2020).

Experimental Protocols for Enhancing Aqueous Solubility

Here are detailed methodologies for common techniques to enhance the aqueous solubility of this compound.

pH Adjustment

Adjusting the pH of the aqueous solution can significantly alter the solubility of ionizable compounds. For a basic compound like Moroxydine, decreasing the pH (making it more acidic) is expected to increase its solubility.

Objective: To determine the optimal pH for dissolving this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Purified water (e.g., Milli-Q or deionized)

  • A selection of buffers (e.g., citrate, phosphate, acetate) at various pH values (e.g., pH 4, 5, 6, 7, 7.4)

  • pH meter

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Protocol:

  • Prepare a series of aqueous buffer solutions at the desired pH values.

  • Accurately weigh a specific amount of this compound powder.

  • Add the powder to a known volume of each buffer solution to create a suspension with an excess of the solid.

  • Stir the suspensions at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis).

  • Quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.

pH_Adjustment_Workflow A Prepare Buffer Solutions (various pH) B Add Excess Moroxydine HCl A->B C Equilibrate with Stirring (24-48h) B->C D Filter Supernatant C->D E Quantify Concentration (e.g., HPLC) D->E F Determine pH-Solubility Profile E->F

Workflow for Determining pH-Dependent Solubility.
Co-solvency

The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a compound by reducing the polarity of the aqueous medium.

Objective: To enhance the solubility of this compound using co-solvents.

Materials:

  • This compound powder

  • Purified water

  • Co-solvents such as Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), or Ethanol.

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Protocol:

  • Prepare a series of co-solvent/water mixtures with varying volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v of co-solvent in water).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Stir the mixtures at a constant temperature until equilibrium is reached.

  • Filter the saturated solutions to remove undissolved solid.

  • Analyze the concentration of this compound in the filtrate.

Co_solvency_Workflow A Prepare Co-solvent/ Water Mixtures B Add Excess Moroxydine HCl A->B C Equilibrate B->C D Filter C->D E Analyze Concentration D->E Logical_Relationship_Solubility_Enhancement cluster_0 Problem cluster_1 Potential Solutions cluster_2 Outcome Problem Low Aqueous Solubility of This compound pH_Adj pH Adjustment Problem->pH_Adj Co_Sol Co-solvency Problem->Co_Sol Surfact Surfactants Problem->Surfact Cyclo Cyclodextrin Complexation Problem->Cyclo Outcome Enhanced Aqueous Solubility pH_Adj->Outcome Co_Sol->Outcome Surfact->Outcome Cyclo->Outcome

References

Technical Support Center: Assessing Moroxydine Hydrochloride Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of moroxydine (B1676750) hydrochloride in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of moroxydine hydrochloride?

A1: There is limited publicly available data on the direct cytotoxicity of this compound across a wide range of cell lines, especially human cell lines. Much of the existing research focuses on its antiviral properties. However, studies on the Ctenopharyngodon idella kidney (CIK) cell line, a fish cell line, provide some guidance:

  • Protective Concentration: In virus-infected CIK cells, this compound has shown a protective effect, blocking cytopathic effects and cell death at concentrations of 40 µg/mL.[1]

  • Anti-apoptotic Concentration: A concentration of 6.3 µg/mL was sufficient to prevent approximately 50% of apoptosis in GCRV-infected CIK cells.[2]

  • Safety Margin: For CIK cells, the safe concentration of this compound was found to be threefold higher than its effective antiviral concentration, suggesting a reasonable therapeutic window in this cell line.[2]

It is crucial to perform a dose-response experiment to determine the optimal and cytotoxic concentrations for your specific cell line of interest.

Q2: How does this compound affect the cell cycle?

A2: Limited information is available on the specific effects of this compound on the cell cycle. One study in virus-infected CIK cells indicated that this compound blocked changes in the cell cycle that were induced by the virus.[1] However, the specific phase of the cell cycle affected was not detailed. To investigate this in your cell line, a cell cycle analysis using flow cytometry after staining with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) is recommended.

Q3: Does this compound induce apoptosis?

A3: this compound has been shown to have anti-apoptotic effects in virus-infected CIK cells. Specifically, it has been observed to:

  • Inhibit caspase activity.[2]

  • Prevent the down-regulation of the anti-apoptotic protein Bcl-2.[2]

  • Prevent the mitochondrial translocation of the pro-apoptotic protein Bax.[2]

This suggests that in this context, this compound interferes with the intrinsic apoptosis pathway. Whether it induces apoptosis in other (e.g., cancer) cell lines at higher concentrations is not well-documented and would require experimental validation.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Optimize and standardize the cell number per well for your specific cell line and plate format.

  • Possible Cause: Edge effects on multi-well plates.

    • Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate. Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium.

  • Possible Cause: Degradation of this compound stock solution.

    • Solution: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation.

Issue 2: No Apparent Cytotoxicity Observed

  • Possible Cause: Insufficient concentration range.

    • Solution: Broaden the concentration range of this compound tested. It is possible that the cytotoxic concentrations are higher than initially anticipated. A logarithmic dilution series is often a good starting point.

  • Possible Cause: Short incubation time.

    • Solution: Extend the incubation period. Cytotoxic effects can be time-dependent. Consider time points such as 24, 48, and 72 hours.

  • Possible Cause: Cell line resistance.

    • Solution: The specific cell line you are using may be inherently resistant to this compound. It is advisable to include a positive control (a compound with known cytotoxicity to your cell line) to validate the assay.

Issue 3: Discrepancies Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)

  • Possible Cause: Different mechanisms of cell death being measured.

    • Solution: Understand the principles of the assays you are using. The MTT assay measures metabolic activity, which may decrease in apoptotic or senescent cells without immediate loss of membrane integrity. The LDH assay measures the release of lactate (B86563) dehydrogenase, which indicates a loss of membrane integrity characteristic of necrosis or late apoptosis. Comparing results from multiple assays can provide a more complete picture of the cytotoxic mechanism.

Quantitative Data Summary

Currently, there is a lack of comprehensive quantitative data (e.g., IC50 values) for the cytotoxicity of this compound across a variety of cell lines. The available data is primarily from studies on CIK cells in the context of viral infections.

Cell LineCompoundConcentrationEffectReference
CIKThis compound40 µg/mLProtective effect in virus-infected cells[1]
CIKThis compound6.3 µg/mLPrevents ~50% of virus-induced apoptosis[2]

Detailed Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • 96-well cell culture plates

    • This compound

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium and add the this compound dilutions to the respective wells. Include untreated and vehicle control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • This compound

    • Annexin V-FITC and PI staining kit

    • Binding buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in appropriate culture vessels and treat with this compound for the desired time.

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) seeding 2. Seed Cells in Plates cell_culture->seeding treatment 4. Treat Cells seeding->treatment drug_prep 3. Prepare Moroxydine HCl Serial Dilutions drug_prep->treatment incubation 5. Incubate (24, 48, 72h) treatment->incubation mtt 6a. MTT Assay (Metabolic Activity) incubation->mtt ldh 6b. LDH Assay (Membrane Integrity) incubation->ldh apoptosis 6c. Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle 6d. Cell Cycle Analysis (Propidium Iodide) incubation->cell_cycle data_acq 7. Data Acquisition (Plate Reader/Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq cell_cycle->data_acq ic50 8. Calculate IC50 / Analyze Cell Cycle & Apoptosis data_acq->ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

troubleshooting_workflow cluster_variability High Variability cluster_no_effect No Cytotoxicity start Problem Encountered check_seeding Check Cell Seeding Consistency start->check_seeding check_edge Address Edge Effects start->check_edge check_stock Verify Drug Stock Stability start->check_stock check_conc Increase Concentration Range start->check_conc check_time Extend Incubation Time start->check_time check_resistance Consider Cell Line Resistance start->check_resistance solution Solution Implemented check_seeding->solution check_edge->solution check_stock->solution check_conc->solution check_time->solution check_resistance->solution

Caption: Troubleshooting workflow for common cytotoxicity assay issues.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway Moroxydine Moroxydine Hydrochloride Bcl2 Bcl-2 (Anti-apoptotic) Moroxydine->Bcl2 Prevents Down-regulation Bax Bax (Pro-apoptotic) Moroxydine->Bax Prevents Mitochondrial Translocation Caspases Caspases Moroxydine->Caspases Inhibits Activity Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Mitochondrial Permeabilization Mitochondrion->Caspases Release of Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis

References

Technical Support Center: Minimizing Off-Target Effects of Moroxydine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Moroxydine (B1676750) hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Moroxydine hydrochloride?

This compound is a broad-spectrum antiviral agent that primarily inhibits viral replication.[1][2] Its mechanism involves interfering with the early stages of the viral life cycle, including viral entry and uncoating.[1] Additionally, it has been shown to inhibit viral RNA synthesis.[1] It is effective against a range of both DNA and RNA viruses.[3][4]

Q2: What are the known or potential off-target effects of this compound?

While specific off-target protein interactions are not extensively documented in publicly available literature, experimental evidence suggests that this compound can modulate the host's innate immune response.[5] This includes the downregulation of virus-induced overexpression of key immune signaling molecules such as MyD88, Mx1, IL-1β, IL-8, IFN-α, and TNF-α.[5] As a biguanide (B1667054) derivative, it may also have effects on cellular metabolism, similar to other compounds in its class, though this requires specific investigation.[6]

Q3: How can I proactively minimize off-target effects in my experiments?

To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration that yields the desired antiviral effect.[7][8][9]

  • Ensure compound purity: Use highly purified this compound to avoid confounding results from impurities.

  • Use appropriate controls: Always include vehicle-only controls and, if possible, a structurally related but inactive compound.

  • Validate findings with orthogonal approaches: Confirm key results using non-pharmacological methods like siRNA or CRISPR-Cas9 to knock down the intended viral target and observe if the phenotype is replicated.[10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High levels of cytotoxicity observed at concentrations required for on-target inhibition. The observed cytotoxicity may be an off-target effect.1. Perform a detailed dose-response analysis: Determine the EC50 for antiviral activity and the CC50 (50% cytotoxic concentration). A low selectivity index (CC50/EC50) may indicate off-target effects. 2. Test in multiple cell lines: Off-target effects can be cell-type specific.[10] 3. Assess markers of cellular stress: Measure markers of apoptosis (e.g., caspase-3/7 activity) or general cytotoxicity (e.g., LDH release) at various concentrations.
Inconsistent or unexpected experimental results. 1. Activation of compensatory signaling pathways. [7] 2. Degradation of the compound. 1. Profile key host signaling pathways: Use techniques like Western blotting or qPCR to check for the activation of pathways that might compensate for the intended drug action. 2. Verify compound stability: Ensure the compound is stable in your experimental media over the time course of the experiment.
Observed phenotype does not match genetic knockdown of the viral target. The phenotype is likely due to an off-target effect of this compound.1. Identify potential off-targets: Use computational predictions or screening assays (see Experimental Protocols below) to identify potential host proteins that this compound may be binding to. 2. Validate off-target engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm if the compound binds to the suspected off-target protein in cells.[10]

Quantitative Data Summary

It is critical for researchers to experimentally determine the following parameters for their specific cell lines and virus systems.

Table 1: Concentration Parameters for this compound

Parameter Description Typical Range (Example) Experimental Method
EC50 (On-Target) 50% effective concentration for inhibiting viral replication.User-determinedViral replication assay (e.g., plaque reduction, qPCR, reporter virus).
CC50 50% cytotoxic concentration.User-determinedCytotoxicity assay (e.g., MTT, LDH release).
Selectivity Index (SI) The ratio of CC50 to EC50. A higher SI indicates a better therapeutic window.User-determinedCalculated from CC50 and EC50 values.
IC50 (Off-Target) 50% inhibitory concentration for a specific off-target (e.g., a host kinase or cytokine production).User-determinedBiochemical or cell-based assay specific to the off-target.

Experimental Protocols

Protocol 1: Dose-Response Curve for Antiviral Activity and Cytotoxicity

Objective: To determine the EC50 and CC50 of this compound.

Methodology:

  • Cell Plating: Seed host cells in 96-well plates at a density that will result in 80-90% confluency at the end of the assay.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control.

  • Infection and Treatment:

    • For antiviral activity, infect cells with the virus at a predetermined multiplicity of infection (MOI). After the adsorption period, replace the inoculum with the medium containing the different concentrations of this compound.

    • For cytotoxicity, treat uninfected cells with the same concentrations of this compound.

  • Incubation: Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 24-72 hours).

  • Quantification:

    • Antiviral Activity (EC50): Quantify viral replication. This can be done through various methods such as plaque assays, qPCR for viral genomes, or measuring the expression of a viral reporter gene.

    • Cytotoxicity (CC50): Measure cell viability using assays like MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot the percentage of inhibition (for antiviral activity) and the percentage of cell viability (for cytotoxicity) against the log of the drug concentration. Use a non-linear regression model to calculate the EC50 and CC50 values.[8][11]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the binding of this compound to a potential off-target protein within intact cells.[10]

Methodology:

  • Cell Treatment: Treat one population of cells with this compound at an effective concentration and a control population with the vehicle.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the suspected off-target protein remaining in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the protein.[10]

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_0 Initial Screening cluster_1 Validation of On-Target Effect cluster_2 Off-Target Investigation A Dose-Response Curve (Determine EC50 and CC50) B Observe Unexpected Phenotype (e.g., high cytotoxicity, inconsistent results) A->B If SI is low C Genetic Validation (siRNA/CRISPR of viral target) B->C E Computational Prediction of Off-Targets B->E F Proteome-wide Screening (e.g., Kinome Scan, Affinity-MS) B->F D Phenotype Replicated? C->D G Validate Off-Target Engagement (e.g., CETSA, Western Blot for pathway modulation) D->G No E->G F->G

Caption: Workflow for identifying and validating off-target effects.

Innate_Immune_Signaling_Modulation cluster_0 Viral Infection cluster_1 Host Cell Response Virus Virus (PAMPs) PRR Pattern Recognition Receptors (e.g., TLRs, RIG-I) Virus->PRR MyD88 MyD88 PRR->MyD88 IRFs IRF3/7 PRR->IRFs NFkB NF-κB MyD88->NFkB IFN IFN-α/β Production IRFs->IFN Cytokines Pro-inflammatory Cytokines (IL-1β, IL-8, TNF-α) NFkB->Cytokines Moroxydine Moroxydine hydrochloride Moroxydine->MyD88 Inhibits overexpression Moroxydine->IFN Inhibits overexpression Moroxydine->Cytokines Inhibits overexpression

Caption: Potential modulation of innate immune signaling by Moroxydine.

References

Technical Support Center: Optimizing Moroxydine Hydrochloride Treatment Protocols In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments with Moroxydine (B1676750) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Moroxydine hydrochloride?

A1: this compound is a synthetic antiviral compound belonging to the heterocyclic biguanidine (B15175387) class.[1] Its primary mechanism of action is believed to be the inhibition of viral replication by interfering with the early stages of viral entry into host cells and the subsequent uncoating process.[2] It is thought to inhibit viral RNA synthesis, which reduces the production of new viral particles and helps control the spread of infection.[1] Additionally, some studies suggest it may have immunomodulatory effects, potentially enhancing the host's immune response to viral infections.[1]

Q2: What is the known antiviral spectrum of this compound?

A2: this compound has demonstrated broad-spectrum activity against both DNA and RNA viruses.[2] Historically, it was developed for the treatment of influenza. Its potential applications extend to other viruses, though much of the recent research has been focused on its efficacy in aquaculture against viruses like grass carp (B13450389) reovirus (GCRV) and giant salamander iridovirus (GSIV).[3]

Q3: What is a suitable starting dose for an in vivo efficacy study in mice?

A3: Specific dose-response studies for this compound in mammalian models for antiviral efficacy are not extensively published. However, based on available acute toxicity data in mice, a starting dose for efficacy studies should be significantly lower than the reported LD50 values. A dose-range finding study is highly recommended. A suggested starting point for an oral dose could be in the range of 25-50 mg/kg/day, with subsequent dose escalations based on observed efficacy and tolerability.

Q4: How should I prepare this compound for oral administration in mice?

A4: this compound can be formulated as a suspension for oral gavage. A common vehicle for oral administration in rodents is a solution of 0.5% carboxymethylcellulose (CMC) in water. To prepare a 5 mg/mL suspension, for example, you would add 50 mg of this compound to 10 mL of 0.5% CMC solution and mix thoroughly to ensure a homogenous suspension before each administration.

Q5: What are the known pharmacokinetic properties of this compound?

A5: Pharmacokinetic data for this compound in mammals is limited in publicly available literature. A study in gibel carp demonstrated that the drug's metabolism is significantly influenced by temperature.[4] In carp at 25°C, the absorption half-life was 2.02 hours and the elimination half-life was 4.22 hours following oral administration of a 10 mg/kg dose.[5] It is important to note that these parameters may differ significantly in mammalian models.

Q6: Are there any known drug interactions with this compound?

A6: While specific drug interaction studies are not widely reported, caution should be exercised when co-administering this compound with other drugs. Based on its chemical class and available information, potential interactions could occur with:

  • Nephrotoxic drugs: Drugs that affect kidney function may alter the excretion of this compound, potentially leading to increased plasma levels and toxicity.

  • Anticholinergic drugs: Co-administration may lead to an increase in anticholinergic side effects.

  • CNS-active drugs: Potential for additive effects on the central nervous system.

Troubleshooting Guides

Issue 1: High variability in antiviral efficacy between experimental animals.

Potential Cause Troubleshooting Step
Inconsistent drug administration Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper technique to prevent accidental administration into the lungs.
Variability in viral inoculum Use a well-titered viral stock and ensure each animal receives a consistent viral challenge dose.
Differences in animal health status Use age- and weight-matched animals from a reputable supplier. Ensure animals are healthy and properly acclimated before the start of the experiment.
Incorrect timing of treatment initiation The timing of antiviral intervention is critical. Initiate treatment at a consistent time point post-infection as defined in your experimental protocol.

Issue 2: Unexpected toxicity or adverse effects observed.

Potential Cause Troubleshooting Step
Dose is too high Reduce the dose. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model.
Vehicle-related toxicity Include a vehicle-only control group to assess any adverse effects of the formulation components.
Contaminated compound Ensure the purity of your this compound. If in doubt, obtain a new batch from a reputable supplier.
Animal model sensitivity Different strains or species of animals may have varying sensitivities to the drug. Review literature for any known sensitivities of your chosen model.

Issue 3: Lack of detectable therapeutic effect.

Potential Cause Troubleshooting Step
Dose is too low Increase the dose in subsequent experiments, guided by your dose-range finding study.
Poor bioavailability Consider alternative routes of administration (e.g., intraperitoneal) to bypass potential issues with oral absorption.
Rapid metabolism/clearance Increase the dosing frequency (e.g., from once to twice daily) to maintain therapeutic drug levels.
Drug instability Prepare fresh drug formulations for each administration and store the stock compound under recommended conditions.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Virus Cell Line Assay EC50 / IC50 CC50 Selectivity Index (SI)
Grass Carp Reovirus (GCRV)CIKApoptosis Inhibition~6.3 µg/mL>96 µg/mL>15
Giant Salamander Iridovirus (GSIV)EPCCPE Reduction>15.9 µg/mL>96 µg/mL-

Table 2: In Vivo Toxicity of this compound in Mice

Route of Administration LD50 (mg/kg)
Oral>6,250
Intraperitoneal1,750
Subcutaneous2,200

Data from Safety Data Sheet.

Table 3: Pharmacokinetic Parameters of this compound in Gibel Carp (10 mg/kg Oral Dose)

Parameter Value at 15°C Value at 25°C
Cmax (µg/mL) 2.983.12
Tmax (hours) 10.354.03
t1/2 absorption (hours) 4.293.02
t1/2 elimination (hours) 15.874.22
AUC (µg·h/mL) 75.8942.33

Data from a study in gibel carp and may not be representative of mammalian pharmacokinetics.[4]

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study for Oral Administration in Mice

  • Animals: Use healthy, 6-8 week old BALB/c mice, separated by sex. Acclimatize animals for at least 7 days.

  • Groups: Establish a vehicle control group and at least 3 dose groups of this compound (e.g., 50, 150, and 500 mg/kg). Use 3-5 mice per group.

  • Drug Preparation: Prepare a suspension of this compound in 0.5% CMC in sterile water.

  • Administration: Administer the assigned dose or vehicle via oral gavage once daily for 7 consecutive days.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, behavior, appetite) at least twice daily. Record body weights daily.

  • Endpoint: At the end of the 7-day period, euthanize the animals. Collect blood for clinical chemistry and perform a gross necropsy to examine major organs for any abnormalities.

  • MTD Determination: The Maximum Tolerated Dose (MTD) is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Protocol 2: In Vivo Antiviral Efficacy Study in an Influenza Mouse Model

  • Animals and Virus: Use healthy, 6-8 week old BALB/c mice. Use a mouse-adapted influenza A virus strain (e.g., A/PR/8/34).

  • Groups:

    • Group 1: Uninfected, vehicle control

    • Group 2: Infected, vehicle control

    • Group 3: Infected, this compound (low dose)

    • Group 4: Infected, this compound (high dose)

    • Group 5: Infected, positive control (e.g., Oseltamivir)

  • Infection: Lightly anesthetize mice and intranasally infect with a predetermined lethal or sub-lethal dose of influenza virus.

  • Treatment: Begin treatment at a specified time post-infection (e.g., 4 hours or 24 hours). Administer this compound or vehicle orally once or twice daily for 5-7 days.

  • Monitoring: Monitor body weight and survival daily for 14-21 days.

  • Endpoints:

    • Primary: Survival and mean time to death.

    • Secondary (optional): On select days post-infection (e.g., days 3 and 6), euthanize a subset of animals from each group to collect lungs for viral titer determination (e.g., TCID50 assay or qPCR) and histopathological analysis.

Mandatory Visualizations

antiviral_drug_development_workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials in_vitro In Vitro Studies (Efficacy & Cytotoxicity) drf Dose-Range Finding (Toxicity) in_vitro->drf Determine Starting Doses pk_pd Pharmacokinetics/ Pharmacodynamics drf->pk_pd Establish Safe Doses efficacy In Vivo Efficacy Studies (Animal Models) pk_pd->efficacy Optimize Dosing Regimen phase_i Phase I (Safety) efficacy->phase_i Successful Preclinical Data phase_ii Phase II (Efficacy) phase_i->phase_ii phase_iii Phase III (Large-scale Efficacy) phase_ii->phase_iii

Caption: Workflow for In Vivo Antiviral Drug Development.

moroxydine_moa cluster_virus_lifecycle Viral Replication Cycle cluster_host_response Host Immune Response entry Viral Entry & Uncoating rna_synthesis Viral RNA Synthesis entry->rna_synthesis assembly Viral Protein Synthesis & Assembly rna_synthesis->assembly release Virus Release assembly->release moroxydine Moroxydine hydrochloride moroxydine->inhibition immune Enhanced Antiviral State moroxydine->immune Potentially Modulates inhibition->entry Inhibits inhibition->rna_synthesis Inhibits

Caption: Mechanism of Action of this compound.

Caption: Logical Flow for Troubleshooting In Vivo Experiments.

References

Technical Support Center: Enhancing the Bioavailability of Moroxydine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Moroxydine hydrochloride's poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a synthetic antiviral compound belonging to the heterocyclic biguanidine (B15175387) class.[1] It exhibits broad-spectrum activity against various DNA and RNA viruses.[2] However, like other biguanide (B1667054) derivatives such as metformin (B114582), its clinical efficacy can be limited by poor oral bioavailability. This means that after oral administration, only a small fraction of the drug reaches the systemic circulation to exert its antiviral effect. Overcoming this poor bioavailability is crucial for developing effective oral dosage forms of this compound.

Q2: What are the likely causes of this compound's poor bioavailability?

While specific data for this compound is limited, its structural similarity to other biguanides, like metformin, suggests several potential reasons for its poor oral absorption:

  • High Hydrophilicity: Biguanides are generally highly water-soluble, which can hinder their ability to passively diffuse across the lipid-rich intestinal cell membranes.

  • Ionization at Physiological pH: this compound is likely to be protonated and positively charged in the physiological pH range of the intestine, further limiting its passive diffusion across cell membranes.

  • Limited Permeability: The combination of high hydrophilicity and ionization contributes to low intestinal permeability.

  • Potential for Efflux: It is possible that this compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the gut lumen, reducing net absorption.

Q3: What general strategies can be employed to improve the oral bioavailability of drugs like this compound?

A variety of formulation strategies can be explored to enhance the oral bioavailability of compounds with challenges similar to those of this compound. These include:

  • Nanoparticle-Based Delivery Systems: Encapsulating the drug in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.

  • Liposomal Formulations: Liposomes are lipid-based vesicles that can encapsulate hydrophilic drugs like this compound, potentially enhancing their absorption.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution rate and solubility.

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can improve its passive absorption. The prodrug is then converted to the active Moroxydine in the body.

  • Use of Permeation Enhancers: Co-administration with substances that temporarily and reversibly increase the permeability of the intestinal epithelium can enhance drug absorption.

Troubleshooting Guides

Issue 1: Low and Variable Drug Absorption in Preclinical Animal Studies
Possible Cause Troubleshooting/Suggested Approach
Poor aqueous solubility and dissolution rate.Although this compound is a salt, its dissolution in the complex environment of the gastrointestinal tract could be a limiting factor. Consider developing a solid dispersion formulation to enhance its dissolution rate.
Low intestinal permeability.This is a likely primary cause. Explore nanoparticle or liposomal formulations to facilitate transport across the intestinal barrier. Also, consider co-administration with a permeation enhancer.
First-pass metabolism.While less documented for biguanides, it's a possibility. A prodrug strategy could temporarily mask the sites of metabolism, allowing the drug to bypass the liver's metabolic enzymes during its first pass.
Issue 2: Inconsistent In Vitro Dissolution Profile
Possible Cause Troubleshooting/Suggested Approach
pH-dependent solubility.Evaluate the dissolution of your current formulation in different pH media (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines. This will help identify if precipitation is occurring.
Inadequate wetting of the drug substance.Consider micronization of the drug powder or the inclusion of a surfactant in the formulation to improve wettability.
Polymorphism of the drug substance.Different crystalline forms (polymorphs) of a drug can have different solubilities and dissolution rates. Characterize the solid-state properties of your this compound to ensure consistency.

Data Presentation: Bioavailability Enhancement of a Structurally Related Biguanide (Metformin)

The following tables summarize quantitative data from studies on Metformin, a structurally similar biguanide, which can provide valuable insights for formulating this compound.

Table 1: Nanoparticle-Based Formulations for Enhanced Metformin Bioavailability

FormulationPolymer/CarrierFold Increase in Bioavailability (Compared to Standard Drug)Animal ModelReference
NanoparticlesEudragit RS1001.4Rats[3]
NanoparticlesPLGA2.6Rats[4]

Table 2: Prodrug Approach for Enhanced Metformin Bioavailability

ProdrugChange in Bioavailability (F%)Animal ModelReference
Lipophilic Prodrug 2aIncreased from 43% to 65%Rats[5][6][7]

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol is adapted from methods used for encapsulating hydrophilic drugs like metformin.[4]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Prepare the aqueous phase (W1): Dissolve a specific amount of this compound in deionized water.

  • Prepare the organic phase (O): Dissolve a defined quantity of PLGA in DCM.

  • Form the primary emulsion (W1/O): Add the aqueous phase (W1) to the organic phase (O) and emulsify using a high-speed homogenizer or sonicator to form a water-in-oil emulsion.

  • Form the double emulsion (W1/O/W2): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer like PVA. Homogenize or sonicate again to create a water-in-oil-in-water double emulsion.

  • Solvent evaporation: Stir the double emulsion at room temperature under a fume hood for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize (freeze-dry) for long-term storage.

Characterization:

  • Particle size and zeta potential: Measured by dynamic light scattering (DLS).

  • Entrapment efficiency: Determined by dissolving a known amount of nanoparticles, quantifying the this compound content using a suitable analytical method (e.g., HPLC), and comparing it to the initial amount of drug used.

  • Morphology: Visualized using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • In vitro drug release: Studied using a dialysis bag method in different pH buffers.

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is based on standard methods for encapsulating hydrophilic drugs in liposomes.[2][8][9][10][11]

Materials:

  • This compound

  • Phospholipids (B1166683) (e.g., soy phosphatidylcholine, dipalmitoylphosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure:

  • Lipid film formation: Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Add an aqueous solution of this compound to the flask and hydrate (B1144303) the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the drug solution.

  • Size reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove unencapsulated this compound by dialysis, gel filtration, or ultracentrifugation.

Characterization:

  • Vesicle size and polydispersity: Determined by DLS.

  • Zeta potential: Measured by DLS.

  • Encapsulation efficiency: Quantified by disrupting the liposomes with a suitable solvent or detergent, measuring the entrapped drug concentration, and comparing it to the initial concentration.

  • Morphology: Observed by TEM.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation Evaluation start Poorly Bioavailable Moroxydine HCl np Nanoparticle Formulation start->np lipo Liposomal Formulation start->lipo sd Solid Dispersion start->sd char Physicochemical Characterization (Size, Zeta, EE%) np->char lipo->char sd->char diss In Vitro Dissolution char->diss invitro In Vitro Permeability (e.g., Caco-2) diss->invitro invivo In Vivo Pharmacokinetics (Animal Model) invitro->invivo end Improved Bioavailability invivo->end troubleshooting_logic start Low Bioavailability of Moroxydine HCl Observed q1 Is in vitro dissolution rate-limiting? start->q1 sol_strat Strategies: - Solid Dispersion - Micronization - Surfactants q1->sol_strat Yes q2 Is intestinal permeability the primary barrier? q1->q2 No a1_yes Yes a1_no No perm_strat Strategies: - Nanoparticles - Liposomes - Prodrug Approach - Permeation Enhancers q2->perm_strat Yes a2_yes Yes a2_no No (Consider other factors e.g., first-pass metabolism) signaling_pathway_absorption cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream drug Moroxydine HCl (Hydrophilic, Cationic) enterocyte Enterocyte drug->enterocyte Poor Passive Diffusion np_drug Nanoparticle-encapsulated Moroxydine HCl np_drug->enterocyte Enhanced Uptake (Endocytosis) lipo_drug Liposome-encapsulated Moroxydine HCl lipo_drug->enterocyte Fusion/Endocytosis blood Systemic Circulation (Improved Bioavailability) enterocyte->blood Drug Release & Absorption

References

Technical Support Center: Investigating Moroxydine Hydrochloride Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating potential resistance mechanisms to Moroxydine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is understood to be a broad-spectrum antiviral agent that is effective against a variety of DNA and RNA viruses.[1][2] Its primary antiviral mechanisms are believed to involve the inhibition of two key stages in the viral life cycle:

  • Viral Entry and Uncoating: It is thought to interfere with the initial stages of viral infection, preventing the virus from successfully entering and releasing its genetic material into the host cell.[3]

  • Viral RNA Synthesis: Evidence suggests that this compound can inhibit viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of RNA viruses.[4] This disruption halts the production of new viral RNA.[4]

Some studies also suggest that it may play a role in the formation of non-functional structural proteins and could have immunomodulatory effects.[4][5]

Q2: What are the likely viral targets for this compound resistance mutations?

Given its proposed mechanisms of action, resistance to this compound would most likely arise from mutations in the viral proteins that are its direct or indirect targets. The two primary candidates for such mutations are:

  • Viral Envelope Glycoproteins: These proteins are on the surface of the virus and are essential for attachment to and entry into host cells. Mutations in these glycoproteins could alter their structure, thereby preventing this compound from effectively blocking viral entry.[6][7]

  • RNA-dependent RNA polymerase (RdRp): This enzyme is responsible for replicating the viral genome.[4] Mutations within the RdRp could decrease the binding affinity of this compound to the enzyme, thus reducing its inhibitory effect.[8][9]

Q3: How can I determine if my virus has developed resistance to this compound?

The development of resistance is typically identified through phenotypic and genotypic assays:

  • Phenotypic Assays: These experiments measure the susceptibility of the virus to the drug. A significant increase in the 50% inhibitory concentration (IC50) value of this compound for a viral isolate compared to a sensitive, wild-type strain is a strong indicator of resistance.[10] The IC50 is the concentration of the drug required to inhibit viral replication by 50%.[10]

  • Genotypic Assays: This approach involves sequencing the viral genes that are the likely targets for resistance mutations (e.g., envelope glycoproteins, RdRp).[11] The identified sequences are then compared to those of susceptible strains to pinpoint any mutations that may be responsible for the observed resistance.[11]

Q4: What is a "fold change" in IC50 and how is it interpreted?

The fold change in IC50 is a common metric used to quantify the level of drug resistance. It is calculated by dividing the IC50 of the potentially resistant virus by the IC50 of the wild-type (susceptible) virus.[12]

  • Interpretation:

    • A fold change close to 1 suggests no change in susceptibility.

    • A small fold change (e.g., 2-5 fold) may indicate low-level resistance.

    • A large fold change (e.g., >10-fold) is a strong indication of clinically significant resistance.[3]

Troubleshooting Guides

Troubleshooting Plaque Reduction Assays
Problem Potential Cause(s) Recommended Solution(s)
No plaques form in any wells, including the virus control. - Virus stock is not viable or has a very low titer. - Host cells are not susceptible to the virus. - Incorrect incubation conditions (temperature, CO2).- Verify the viability and titer of your virus stock. - Ensure you are using the correct host cell line for your virus. - Double-check and optimize your incubation conditions.
A confluent layer of dead cells is observed, even at high dilutions of the virus. - The initial virus concentration is too high.- Perform further serial dilutions of your virus stock before infection.[13][14]
Plaque size is inconsistent or plaques are small and unclear. - The overlay medium is too concentrated, inhibiting viral spread. - The density of the cell monolayer is not optimal. - The incubation period is too short.- Adjust the concentration of the gelling agent (e.g., agarose, methylcellulose) in your overlay.[13] - Optimize the seeding density of your host cells to achieve a confluent monolayer. - Increase the incubation time to allow for larger plaque formation.
Plaques have fuzzy or indistinct borders. - The overlay did not solidify properly, allowing the virus to spread through the liquid. - The plates were disturbed during incubation.- Ensure the overlay has completely solidified before moving the plates. - Handle the plates with care and avoid jarring them during incubation.[13]
Troubleshooting Antiviral Susceptibility Assays
Problem Potential Cause(s) Recommended Solution(s)
High variability in IC50 values between replicate experiments. - Inconsistent cell seeding density. - Pipetting errors during drug or virus dilution. - Variation in incubation times.- Use a cell counter to ensure consistent cell numbers in each well. - Calibrate your pipettes and use careful technique. - Strictly adhere to the established incubation times for all experiments.
The drug appears to be cytotoxic at concentrations where antiviral activity is expected. - The compound may have a narrow therapeutic window for the specific cell line being used.- Perform a cytotoxicity assay (e.g., MTT assay) in parallel to determine the 50% cytotoxic concentration (CC50).[15] This will help to distinguish true antiviral effects from cytotoxicity.
The IC50 curve is not sigmoidal or does not show a clear dose-response relationship. - The range of drug concentrations tested is too narrow or not appropriate. - The virus may be inherently resistant to the drug.- Broaden the range of drug concentrations tested, using logarithmic dilutions. - If no inhibition is observed even at the highest non-toxic concentrations, the virus may be highly resistant.

Experimental Protocols

Protocol 1: Determination of IC50 by Plaque Reduction Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits the formation of viral plaques by 50%.[11]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates.

  • Virus stock of known titer (PFU/mL).

  • This compound stock solution.

  • Cell culture medium.

  • Overlay medium (e.g., containing 1% methylcellulose (B11928114) or low-melting-point agarose).

  • Phosphate-buffered saline (PBS).

  • Fixing solution (e.g., 10% formaldehyde).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Prepare Drug Dilutions: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium. The concentration range should span the expected IC50 value.

  • Infect Cells:

    • Wash the cell monolayers with PBS.

    • Infect the cells with a dilution of the virus that will produce 50-100 plaques per well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Add Drug and Overlay:

    • Remove the virus inoculum.

    • Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a "no-drug" virus control.

  • Incubate: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).

  • Fix and Stain:

    • Remove the overlay.

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[16]

Protocol 2: Genotypic Analysis of Potential Resistance

This protocol describes a general workflow for identifying mutations in viral genes that may confer resistance to this compound.

Materials:

  • Viral RNA extracted from both the suspected resistant virus and the wild-type virus.

  • Reverse transcriptase.

  • Primers specific for the viral genes of interest (e.g., envelope glycoproteins, RdRp).

  • DNA polymerase for PCR.

  • Reagents for Sanger sequencing.

Procedure:

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the viral RNA using reverse transcriptase and specific primers.

  • Polymerase Chain Reaction (PCR): Amplify the target gene regions from the cDNA using PCR and gene-specific primers.

  • PCR Product Purification: Purify the amplified PCR products to remove primers and other reaction components.

  • Sanger Sequencing: Sequence the purified PCR products using the Sanger sequencing method.[17]

  • Sequence Analysis:

    • Assemble the sequencing reads to obtain the consensus sequence for the target genes from both the resistant and wild-type viruses.

    • Align the sequences and compare them to identify any nucleotide and corresponding amino acid changes in the resistant virus.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data when investigating this compound resistance.

Table 1: Phenotypic Susceptibility of Viral Isolates to this compound

Viral IsolateIC50 (µM)Fold Change in IC50 (relative to Wild-Type)
Wild-Type2.51.0
Isolate A5.22.1
Isolate B28.911.6
Isolate C1.90.8

Table 2: Genotypic Characterization of Viral Isolates with Reduced Susceptibility

Viral IsolateTarget GeneAmino Acid Substitution
Isolate BRNA-dependent RNA polymeraseK229R
Isolate BRNA-dependent RNA polymeraseP653L

Visualizations

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis pheno_start Isolate virus from in vitro selection or clinical sample plaque_assay Perform Plaque Reduction Assay with serial dilutions of Moroxydine HCl pheno_start->plaque_assay calc_ic50 Calculate IC50 value plaque_assay->calc_ic50 compare_ic50 Compare IC50 to wild-type virus and calculate fold change calc_ic50->compare_ic50 pheno_end Determine level of resistance compare_ic50->pheno_end geno_start Extract viral RNA pheno_end->geno_start If resistance is observed rt_pcr RT-PCR amplification of target genes (e.g., RdRp, envelope) geno_start->rt_pcr sequencing Sanger sequencing of PCR products rt_pcr->sequencing seq_analysis Sequence alignment and comparison to wild-type sequence sequencing->seq_analysis geno_end Identify potential resistance mutations seq_analysis->geno_end

Caption: Experimental workflow for investigating this compound resistance.

signaling_pathway cluster_virus Virus cluster_cell Host Cell virus Virus Particle glycoprotein Envelope Glycoprotein rdrp RNA-dependent RNA Polymerase (RdRp) receptor Host Cell Receptor glycoprotein->receptor binds to moroxydine Moroxydine HCl glycoprotein->moroxydine evades inhibition replication Viral RNA Replication rdrp->replication catalyzes rdrp->moroxydine evades inhibition entry Viral Entry & Uncoating receptor->entry entry->replication progeny New Virus Particles replication->progeny moroxydine->rdrp inhibits moroxydine->entry inhibits resistance_gp Mutation in Envelope Glycoprotein resistance_gp->glycoprotein alters resistance_rdrp Mutation in RdRp resistance_rdrp->rdrp alters

Caption: Potential mechanisms of this compound action and resistance.

References

Technical Support Center: Moroxydine Hydrochloride Antiviral Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to common pitfalls in Moroxydine (B1676750) hydrochloride antiviral testing. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Moroxydine hydrochloride?

A1: this compound is a synthetic biguanide (B1667054) with broad-spectrum antiviral activity against both DNA and RNA viruses.[1][2] Its mechanism of action is believed to be multifaceted, primarily targeting the early stages of viral replication.[3] It is thought to interfere with viral entry into host cells and the subsequent uncoating process.[2][3] Additionally, some studies suggest it may inhibit viral RNA synthesis.[3]

Q2: What is the solubility of this compound for in vitro assays?

A2: this compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[4][5] For cell culture-based assays, it is common to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[5]

Q3: Is this compound stable in cell culture media?

A3: The stability of any compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins. While specific long-term stability data for this compound in various cell culture media is not extensively published, it is a general best practice to prepare fresh dilutions of the compound for each experiment from a frozen stock solution to minimize degradation.[6] For long-term or repeated dosing experiments, it is advisable to perform a stability test by incubating the compound in the specific cell culture medium for the duration of the experiment and measuring its concentration over time using methods like HPLC.[7]

Q4: Are there conflicting reports on the antiviral activity of this compound?

A4: Yes, researchers should be aware of conflicting data in the literature. For instance, while some sources report this compound to be active against Herpes Simplex Virus (HSV),[1] a 2021 study published in the journal Molecules reported that it did not show any antiviral activity against HSV-1 and HSV-2 strains in their experiments.[4] Such discrepancies highlight the importance of careful experimental design and validation in your specific assay system.

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental workflow of this compound antiviral testing.

Experimental Workflow for Antiviral Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis stock_prep Prepare Moroxydine HCl Stock Solution (in DMSO) cytotoxicity Cytotoxicity Assay (CC50) stock_prep->cytotoxicity Dilute in media antiviral Antiviral Assay (EC50) stock_prep->antiviral Dilute in media cell_culture Culture Host Cells cell_culture->cytotoxicity cell_culture->antiviral data_analysis Calculate CC50 & EC50 cytotoxicity->data_analysis antiviral->data_analysis si_calculation Determine Selectivity Index (SI = CC50 / EC50) data_analysis->si_calculation

Caption: A generalized workflow for in vitro antiviral testing of this compound.

IssuePotential CauseTroubleshooting Steps
Low or no antiviral activity observed Compound Precipitation: this compound may have limited solubility in the final assay medium, especially at higher concentrations.- Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is non-toxic to the cells (typically <0.5%).- Visually inspect the wells for any signs of precipitation after adding the compound.- Perform a solubility test of the compound in the specific cell culture medium at the highest concentration to be used.[7]
Compound Degradation: The compound may not be stable under the assay conditions (e.g., prolonged incubation at 37°C).- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Include a stability control by pre-incubating the compound in media for the duration of the assay before adding it to the cells.[6]
Incorrect Viral Titer: The amount of virus used may be too high, overwhelming the inhibitory effect of the compound.- Accurately determine the viral titer (PFU/mL or TCID50/mL) before performing the antiviral assay.- Use a multiplicity of infection (MOI) that is appropriate for the specific virus and cell line, and that allows for a detectable reduction in viral replication.
High variability between replicate wells Inconsistent Cell Seeding: Uneven distribution of cells across the plate can lead to variability in both cell viability and viral infection.- Ensure the cell suspension is homogenous before and during plating.- After plating, gently swirl the plate to ensure even distribution.[8]
Pipetting Errors: Inaccurate pipetting of the virus, compound, or reagents.- Use calibrated pipettes and proper pipetting techniques.- For serial dilutions, ensure thorough mixing between each step.[8]
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and viral infection.- To minimize edge effects, consider not using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or media.[8]
High cytotoxicity observed Compound is inherently toxic at effective concentrations: The therapeutic window may be narrow for the specific cell line.- Perform a cytotoxicity assay (e.g., MTT or CTG) to determine the 50% cytotoxic concentration (CC50).- Test the compound at concentrations well below the CC50 in the antiviral assay.- Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window. A higher SI value indicates a more promising antiviral candidate.
Metabolic Effects of Biguanides: As a biguanide, this compound may affect cellular metabolism (e.g., inhibit mitochondrial respiration), which can be misinterpreted as cytotoxicity in assays that measure metabolic activity (like MTT).[9]- Consider using a cytotoxicity assay that measures cell membrane integrity (e.g., LDH release) or cell number (e.g., crystal violet staining) in parallel with a metabolic assay to differentiate between direct cytotoxicity and metabolic inhibition.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Antiviral Activity of this compound Against Various Viruses

VirusCell LineAssay TypeEC50 (µg/mL)Reference
Herpes Simplex Virus 1 (HSV-1)--0.5[10]
Herpes Simplex Virus 2 (HSV-2)--0.8[10]
Grass Carp (B13450389) Reovirus (GCRV)CIKCPE Reduction>50% protection at 6.3[1]
Giant Salamander Iridovirus (GSIV)EPCCPE Reduction>50% protection at >15.9[11]

Note: There are conflicting reports on the efficacy of this compound against HSV.[4]

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssay TypeCC50 (µg/mL)Reference
Ctenopharyngodon idella kidney (CIK)-1246.0 (TC50)[4]
Grass carp ovary (GCO)-117.2 (TC50)[4]
Epithelioma papulosum cyprinid (EPC)-1486.3 (TC50)[4]
VeroMTTNo cytotoxicity observed[12]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Host cells (e.g., Vero, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • After 24 hours, remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the cell control and determine the CC50 value using a dose-response curve.

Plaque Reduction Assay

This protocol provides a general framework for a plaque reduction assay. The specific virus, cell line, overlay medium, and incubation times will need to be optimized.

Materials:

  • This compound

  • Host cells susceptible to the virus

  • Virus stock with a known titer

  • Complete cell culture medium

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound in infection medium (e.g., serum-free medium).

  • In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., to yield 50-100 plaques per well) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control.

  • Incubate for 1-2 hours to allow for viral adsorption.

  • Remove the inoculum and wash the cells with PBS.

  • Add the overlay medium to each well.

  • Incubate the plates at 37°C until plaques are visible (this can range from 2 to 14 days depending on the virus).

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Visualizations

Proposed Mechanism of Action of this compound

mechanism_of_action cluster_virus Virus cluster_cell Host Cell virus Virus Particle receptor Cell Surface Receptor virus->receptor Attachment entry Viral Entry receptor->entry uncoating Uncoating entry->uncoating rna_synthesis Viral RNA Synthesis uncoating->rna_synthesis replication Viral Replication rna_synthesis->replication moroxydine Moroxydine HCl moroxydine->entry Inhibits moroxydine->uncoating Inhibits moroxydine->rna_synthesis Inhibits

Caption: this compound is proposed to inhibit multiple early stages of viral replication.

References

Stability of Moroxydine hydrochloride in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of Moroxydine hydrochloride in long-term experiments. Find troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the stability and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For preparing initial high-concentration stock solutions, anhydrous, sterile Dimethyl Sulfoxide (DMSO) is recommended. This compound also shows good solubility in water.[1][2]

Q2: How should I store this compound powder and stock solutions?

A2: this compound powder is stable for up to three years when stored at -20°C.[1] Stock solutions in DMSO or water should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[1]

Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is the cause and how can I prevent this?

A3: This is a common issue known as "precipitation upon dilution" and occurs when a compound highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is lower. To prevent this, add the DMSO stock solution dropwise to your aqueous buffer or medium while gently vortexing or swirling to ensure rapid mixing.[2] Preparing a lower concentration stock solution in DMSO may also help.

Q4: What is the stability of this compound in aqueous solutions like PBS and cell culture media for long-term experiments?

A4: The stability of this compound in aqueous solutions is pH-dependent. As a hydrochloride salt, it is generally more stable in acidic conditions. In neutral or alkaline solutions, degradation may occur over time, especially at higher temperatures. For long-term experiments, it is advisable to prepare fresh working solutions from a frozen stock or to conduct stability studies under your specific experimental conditions (pH, temperature, and media components). While specific long-term stability data in PBS and cell culture media is not extensively published, a study on the related compound moricizine (B1676744) hydrochloride showed that degradation is catalyzed by phosphate (B84403) buffers and is pH-dependent, with minimal degradation occurring between pH 2.8 and 3.2.[1]

Q5: What is the known antiviral mechanism of action of this compound?

A5: this compound is a broad-spectrum antiviral agent effective against both DNA and RNA viruses. Its primary mechanism of action is the inhibition of viral replication. It is believed to interfere with the early stages of the viral life cycle. Some studies suggest it may inhibit the synthesis of viral proteins, leading to the formation of non-functional viral components.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in cell culture medium - Rapid addition of DMSO stock to aqueous medium.- Concentration of this compound exceeds its solubility limit in the final medium.- pH of the medium promotes precipitation of the free base.- Add the DMSO stock solution dropwise while gently swirling the medium.- Prepare a more dilute stock solution in DMSO.- Test a range of final concentrations to determine the solubility limit in your specific medium.- If compatible with your experiment, slightly lowering the pH of the medium may improve solubility.
Inconsistent antiviral activity in replicate experiments - Degradation of this compound in working solutions.- Inaccurate pipetting or cell seeding.- Variation in virus titer between experiments.- Prepare fresh working solutions for each experiment from a frozen stock.- Ensure pipettes are calibrated and use consistent cell seeding techniques.- Use a consistent, low-passage viral stock and perform a viral titration for each experiment.[3]
Observed cytotoxicity at effective antiviral concentrations - High final concentration of DMSO in the culture medium.- Intrinsic cytotoxicity of this compound to the specific cell line.- Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[2] Include a vehicle control (medium with the same DMSO concentration) in all experiments.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) for your cell line and work below this concentration.

Data Presentation: Stability & Solubility

Table 1: Storage Recommendations for this compound

FormStorage TemperatureShelf LifeSource(s)
Powder -20°C≥ 3 years[1]
In Solvent (e.g., DMSO) -80°C≤ 1 year[1]

Table 2: Solubility of this compound in Common Solvents

SolventSolubilitySource(s)
Water 202.3 mM (Sonication recommended)[1]
DMSO 50 mg/mL (240.78 mM, Sonication recommended)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: In Vitro Antiviral Assay (General Plaque Reduction Assay)

Objective: To determine the antiviral efficacy of this compound by quantifying the reduction in viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • This compound working solutions (serially diluted in infection medium)

  • Infection medium (e.g., serum-free DMEM)

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium to achieve the desired final concentrations.

  • Infection:

    • Wash the cell monolayers twice with PBS.

    • Pre-treat the cells with the various concentrations of this compound for 1-2 hours at 37°C.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 100 plaque-forming units/well).

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Overlay:

    • Remove the virus inoculum.

    • Wash the monolayers gently with PBS to remove unadsorbed virus.

    • Add 2 mL of overlay medium containing the corresponding concentration of this compound to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for 30 minutes.

    • Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated as: [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100. The 50% effective concentration (EC50) can be determined by plotting the percentage of plaque inhibition against the drug concentration.

Signaling Pathway and Experimental Workflow Diagrams

antiviral_mechanism Conceptual Antiviral Mechanism of this compound cluster_virus_lifecycle Viral Replication Cycle cluster_host_response Host Cell Response Viral_Entry Viral_Entry Viral_Uncoating Viral_Uncoating Viral_Entry->Viral_Uncoating Viral_RNA_Synthesis Viral_RNA_Synthesis Viral_Uncoating->Viral_RNA_Synthesis Viral_Protein_Synthesis Viral_Protein_Synthesis Viral_RNA_Synthesis->Viral_Protein_Synthesis Virion_Assembly Virion_Assembly Viral_Protein_Synthesis->Virion_Assembly Virus_Release Virus_Release Virion_Assembly->Virus_Release Moroxydine_HCl Moroxydine_HCl Moroxydine_HCl->Viral_RNA_Synthesis Inhibition Moroxydine_HCl->Viral_Protein_Synthesis Potential Inhibition Viral_RNA_Sensing Viral_RNA_Sensing IRF3_STAT1_Activation IRF3_STAT1_Activation Viral_RNA_Sensing->IRF3_STAT1_Activation triggers Interferon_Production Interferon_Production IRF3_STAT1_Activation->Interferon_Production induces Antiviral_State Antiviral_State Interferon_Production->Antiviral_State establishes

Caption: Conceptual mechanism of this compound's antiviral action.

experimental_workflow General Experimental Workflow for Antiviral Assay Prepare_Stock Prepare Moroxydine HCl Stock Solution (in DMSO) Prepare_Working Prepare Working Solutions (Serial Dilution in Medium) Prepare_Stock->Prepare_Working Pre_treat Pre-treat Cells with Moroxydine HCl Prepare_Working->Pre_treat Seed_Cells Seed Host Cells in Multi-well Plates Seed_Cells->Pre_treat Infect_Cells Infect Cells with Virus Pre_treat->Infect_Cells Add_Overlay Add Overlay Medium with Moroxydine HCl Infect_Cells->Add_Overlay Incubate Incubate for Plaque Formation Add_Overlay->Incubate Stain_and_Count Stain Plaques and Quantify Inhibition Incubate->Stain_and_Count

Caption: Workflow for an in vitro plaque reduction antiviral assay.

References

Troubleshooting inconsistent results in Moroxydine hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Moroxydine (B1676750) hydrochloride. Inconsistent experimental results can arise from a variety of factors, and this resource aims to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Moroxydine hydrochloride? A1: this compound is a broad-spectrum antiviral agent that acts on both DNA and RNA viruses.[1][2] Its mechanism is multifaceted and not entirely elucidated, but it is primarily understood to inhibit viral replication by interfering with the early stages of the viral life cycle.[3][4] Key proposed actions include preventing viral entry into host cells, inhibiting the uncoating of the viral genome, and disrupting viral RNA synthesis.[3][5] Some studies also suggest it may have immunomodulatory effects and can lead to the formation of non-functional viral proteins.[5][6]

Q2: What is the known spectrum of antiviral activity? A2: this compound has demonstrated activity against a wide range of viruses, including influenza virus, herpes simplex virus (HSV), varicella-zoster virus, measles, mumps, and Hepatitis C virus.[1] It has also been studied extensively in aquaculture for its efficacy against aquatic DNA and RNA viruses, such as grass carp (B13450389) reovirus (GCRV) and giant salamander iridovirus (GSIV).[7] However, its effectiveness can be highly virus-specific, with some studies showing little to no activity against certain strains like HSV-1 and HSV-2 under specific experimental conditions.[8]

Q3: How should this compound powder and stock solutions be stored? A3: For long-term storage, the powder form should be kept at -20°C, where it can remain stable for three years or more.[9][10][11] Once a stock solution is prepared (typically in DMSO), it should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[9] Stored this way, the solution is generally stable for up to one year.[9]

Q4: What are the key pharmacokinetic properties to be aware of? A4: Pharmacokinetic studies, particularly in aquatic species, have shown that this compound is absorbed and eliminated rapidly.[6] Its metabolism can be significantly influenced by external factors like temperature.[12][13] This rapid clearance and sensitivity to environmental conditions are critical considerations for designing in vivo experiments, as they can be a major source of inconsistent results.

Troubleshooting Guide: Inconsistent Experimental Results

This section addresses common problems encountered during this compound experiments in a question-and-answer format.

Issue 1: High variability in antiviral efficacy (e.g., EC₅₀ values) between experiments.

Potential CauseRecommended Solution
Inconsistent Virus Titer Always use a well-characterized, low-passage virus stock that has been aliquoted. Titer the viral stock frequently and perform a back-titration of the inoculum for each experiment to confirm the dose.
Variable Cell Health and Density Standardize cell culture conditions. Use cells within a consistent, low passage number range. Ensure monolayers are seeded evenly and reach a consistent confluency (e.g., 90-95%) at the time of infection.
Serum Protein Binding The presence of serum proteins can reduce the effective concentration of the drug. Standardize the type (e.g., FBS, human serum) and concentration of serum in your culture medium for all assays. Be aware that changes in serum concentration will impact EC₅₀ values.
Compound Degradation Prepare fresh dilutions from a single-use aliquot of your frozen stock solution for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.

Issue 2: Higher-than-expected cytotoxicity is observed.

Potential CauseRecommended Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the cytotoxic threshold for your specific cell line (typically <0.5%). Run a "vehicle control" with cells, medium, and the highest concentration of solvent used.
Compound Precipitation This compound has limited solubility in aqueous media. Visually inspect your prepared dilutions under a microscope for any signs of precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust your stock concentration or dilution scheme.
Incorrect Assay Timing The duration of your cytotoxicity assay (e.g., MTT, MTS) should match the total duration of your antiviral experiment to accurately reflect the compound's effect on cell viability over the relevant time period.
Cellular Stress High viral loads (Multiplicity of Infection) can cause cell death that may be incorrectly attributed to compound toxicity. Always include an infected, untreated "virus control" to assess virus-induced cell death.

Issue 3: The compound shows little to no antiviral activity.

Potential CauseRecommended Solution
Virus Is Not Susceptible The efficacy of Moroxydine is highly virus-dependent.[8] Review the literature to confirm that it has previously shown activity against your virus of interest. If not, you may be exploring a novel application.
Suboptimal Concentration Range The tested concentration range may be too low to see an effect. Perform a broad-range dose-response study (e.g., from nanomolar to high micromolar) to identify the potential active range before conducting more detailed analyses.
Incorrect Timing of Treatment The drug's primary mechanisms involve inhibiting early stages of viral replication.[3] If the compound is added too late after infection, its effect may be minimal. Conduct a time-of-addition experiment to determine the optimal window for treatment relative to infection.

Quantitative Data Summary

Table 1: In Vitro Antiviral Efficacy and Cytotoxicity
VirusHost Cell LineAssay TypeEC₅₀ (µg/mL)CC₅₀ (µg/mL)Therapeutic Index (TI)
Grass Carp Reovirus (GCRV)CIKApoptosis Inhibition6.3>96>15.2
Giant Salamander Iridovirus (GSIV)EPCCPE Inhibition>15.9>96-
Grass Carp Reovirus (GCRV)GCOCPE Inhibition<15.9>96>6.0

Data sourced from studies in aquaculture.[7][14] EC₅₀ (Half-maximal Effective Concentration), CC₅₀ (Half-maximal Cytotoxic Concentration), TI = CC₅₀/EC₅₀.

Table 2: Pharmacokinetic Parameters of this compound in Gibel Carp
Parameter15°C Water Temperature25°C Water Temperature
t₁/₂ka (Absorption Half-life) 4.29 h3.02 h
t₁/₂ke (Elimination Half-life) 15.87 h4.22 h
Tₚ (Time to Peak Concentration) 10.35 h4.03 h
Cₘₐₓ (Max Plasma Concentration) 2.98 µg/mL3.12 µg/mL
AUC (Area Under the Curve) 75.89 µg·h/mL42.33 µg·h/mL

This data highlights the significant impact of environmental conditions on drug metabolism and exposure.[12][13]

Table 3: Solubility of this compound
SolventConcentration
DMSO≥20 mg/mL (≥96.3 mM)
PBS (pH 7.2)10 mg/mL (48.1 mM)
Water202.3 mM

Data from supplier technical sheets.[10][11] Sonication may be required to achieve maximum solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 20 mM DMSO Stock Solution
  • Weighing: Tare a sterile microcentrifuge tube. Carefully weigh approximately 4.15 mg of this compound powder (MW: 207.7 g/mol ).

  • Solubilization: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Mixing: Vortex thoroughly for 1-2 minutes. If needed, sonicate briefly in a water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile tubes. Store immediately at -80°C.

Protocol 2: General Cytopathic Effect (CPE) Inhibition Assay
  • Cell Seeding: Seed host cells in a 96-well plate at a density that will form a 90-95% confluent monolayer within 24 hours.

  • Compound Dilution: The next day, perform a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the serially diluted compound. Include "cells only" (negative control) and "vehicle control" wells.

  • Infection: Add the virus at a predetermined Multiplicity of Infection (MOI) to all wells except the "cells only" control.

  • Incubation: Incubate the plate for a period sufficient to cause 80-100% CPE in the "virus control" (infected, untreated) wells (typically 48-96 hours).

  • Readout: Observe the wells under a microscope and score for the inhibition of CPE. Alternatively, use a crystal violet staining method to quantify cell viability.

Visualizations

G cluster_virus Viral Life Cycle cluster_drug Moroxydine Action V_Entry 1. Virus Entry & Uncoating V_Rep 2. Viral RNA Synthesis V_Entry->V_Rep V_Assembly 3. Assembly & Release V_Rep->V_Assembly Drug Moroxydine Hydrochloride Drug->V_Entry Inhibits Drug->V_Rep Inhibits

Caption: Proposed antiviral mechanisms of this compound.

G Start Start: Seed cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat cells with serial dilutions of Moroxydine HCl Incubate1->Treat Infect Infect cells with virus (predetermined MOI) Treat->Infect Incubate2 Incubate 48-96h (until CPE in control) Infect->Incubate2 Assay Perform readout: CPE scoring, Crystal Violet, or MTT assay Incubate2->Assay End End: Calculate EC₅₀ and CC₅₀ Assay->End

Caption: General experimental workflow for in vitro antiviral screening.

G sol sol Start High EC₅₀ Variability? CheckCells Cell passage & confluency standardized? Start->CheckCells CheckVirus Virus stock titer consistent? CheckCells->CheckVirus Yes sol1 Solution: Use cells from a consistent passage. Standardize seeding density. CheckCells->sol1 No CheckSerum Serum type & % consistent? CheckVirus->CheckSerum Yes sol2 Solution: Titer virus stock regularly. Aliquot and store at -80°C. CheckVirus->sol2 No CheckCompound Using fresh dilutions from aliquoted stock? CheckSerum->CheckCompound Yes sol3 Solution: Standardize serum source and concentration in all experiments. CheckSerum->sol3 No sol4 Solution: Aliquot stock solutions. Avoid freeze-thaw cycles. CheckCompound->sol4 No

Caption: Troubleshooting logic for inconsistent antiviral efficacy.

References

Validation & Comparative

A Comparative Analysis of Moroxydine Hydrochloride and Amantadine for the Treatment of Influenza A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of moroxydine (B1676750) hydrochloride and amantadine (B194251), two antiviral compounds historically used for the treatment of influenza A. This document synthesizes available experimental data on their efficacy, mechanisms of action, and safety profiles to inform research and drug development efforts.

Executive Summary

Both moroxydine hydrochloride and amantadine are antiviral agents that have demonstrated efficacy against influenza A virus. Amantadine, a well-characterized M2 proton channel inhibitor, has been extensively studied, but its clinical utility is now severely limited by widespread viral resistance. This compound, a synthetic biguanide (B1667054) derivative, is believed to interfere with viral entry and replication. While historical data suggests its potential as an effective prophylactic and therapeutic agent with a favorable safety profile, comprehensive, direct comparative studies with amantadine are scarce in recently published literature. This guide presents the available data to facilitate a comparative understanding of these two compounds.

Mechanism of Action

This compound: The precise mechanism of this compound is not as extensively elucidated as that of amantadine. It is understood to exert its antiviral effect by interfering with the early stages of the viral lifecycle.[1][2] Evidence suggests a multi-faceted approach that includes:

  • Inhibition of Viral Entry and Uncoating: Moroxydine is believed to prevent the virus from successfully entering host cells and releasing its genetic material.[1]

  • Inhibition of Viral RNA Synthesis: Some studies indicate that moroxydine may also disrupt the replication of the viral genome by inhibiting viral RNA-dependent RNA polymerase.[3]

Amantadine: Amantadine's mechanism of action against influenza A is well-defined and targets the viral M2 protein, which functions as a proton channel.[4] By blocking this channel, amantadine prevents the influx of protons into the virion, a crucial step for the uncoating process where the viral genetic material is released into the host cell's cytoplasm.[5] This inhibition effectively halts viral replication at an early stage.[4]

Efficacy

Clinical Efficacy

A 1994 review of moroxydine cited a controlled study where moroxydine demonstrated greater effectiveness in preventing influenza than an inactivated vaccine. The attack rate in the moroxydine chemoprophylaxis group was 3.9%, compared to 5.1% in the vaccinated group and 10.7% in the no-prophylaxis group.[6]

Numerous clinical trials and meta-analyses have evaluated the efficacy of amantadine. A Cochrane review found that for the treatment of influenza A in healthy adults, amantadine reduced the duration of fever by approximately one day compared to placebo.[7][8][9] For prophylaxis, amantadine was found to be 61% effective in preventing confirmed influenza A cases.[8][9]

DrugIndicationEfficacy MetricResultCitation
This compound Influenza ProphylaxisAttack Rate3.9% (vs. 10.7% in no-prophylaxis group)[6]
Amantadine Influenza A TreatmentReduction in Fever Duration~1 day[7][8][9]
Amantadine Influenza A ProphylaxisPrevention of Confirmed Cases61%[8][9]
In Vitro Efficacy

Comparative in vitro studies providing IC50 values for both drugs against the same strains of influenza A are limited. However, individual studies have reported IC50 values for amantadine against various influenza A strains. These values can vary significantly depending on the viral strain and the experimental setup. For instance, IC50 values for amantadine against influenza A viruses have been reported to range from 0.062 to >50 µg/ml.[10] Another study reported an IC50 of 3.35 µM for amantadine against an influenza A H3N2 virus.[11]

Data on the in vitro efficacy of this compound against influenza A is less prevalent in recent literature. One study mentions its broad-spectrum antiviral activity against both DNA and RNA viruses.[12]

DrugVirus StrainIC50Citation
Amantadine Influenza A (various strains)0.062 to >50 µg/ml[10]
Amantadine Influenza A (H3N2)3.35 µM[11]

Safety and Tolerability

This compound: Side effects associated with this compound are reported to be mild and infrequent.[13]

Amantadine: Amantadine is associated with a well-documented profile of adverse effects, primarily affecting the central nervous system and gastrointestinal tract. A comparative study with rimantadine (B1662185) found that adverse effects of the central nervous system and study withdrawals were significantly more common with amantadine.[8]

DrugCommon Adverse EffectsSerious Adverse EffectsCitation
This compound Reported as mild and infrequentNot specified in available literature[13]
Amantadine Dizziness, insomnia, nervousness, nausea, vomitingHallucinations, confusion, seizures[8]

Viral Resistance

A critical factor in the current clinical relevance of these drugs is viral resistance.

This compound: Information on the development of resistance to this compound in influenza A viruses is not extensively documented in the available literature.

Amantadine: Widespread resistance to amantadine among circulating influenza A strains is the primary reason it is no longer recommended for the treatment or prophylaxis of influenza.[14] Resistance is primarily due to point mutations in the M2 gene, with the S31N substitution being the most common.[14]

Experimental Protocols

Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock of known titer

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Antiviral compounds (this compound, Amantadine)

  • Agarose (B213101) or Avicel overlay medium

  • Crystal violet staining solution

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence.[15]

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

  • Compound Preparation: Prepare serial dilutions of this compound and amantadine in serum-free DMEM.

  • Infection: Wash the confluent MDCK cell monolayers with PBS. Infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of varying concentrations of the antiviral compounds or a control medium.[10]

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the respective concentrations of the antiviral compounds.[10]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.

  • IC50 Determination: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

Visualizations

Signaling Pathway Diagrams

amantadine_mechanism

moroxydine_mechanism

Experimental Workflow Diagram

plaque_reduction_assay

Conclusion

References

Comparative Efficacy of Moroxydine Hydrochloride and Ribavirin in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral therapeutics, both Moroxydine (B1676750) hydrochloride and Ribavirin (B1680618) have established roles, albeit with distinct historical and current applications. This guide provides a comparative analysis of their efficacy, drawing upon available in vitro and preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of these two antiviral agents.

Overview of Antiviral Profiles

Moroxydine hydrochloride is a synthetic biguanide (B1667054) derivative developed in the 1950s, initially investigated for its activity against influenza virus.[1] Its clinical use has been limited, and much of the contemporary research on its antiviral properties is focused on veterinary applications, particularly in aquaculture.[2] Ribavirin, a synthetic nucleoside analog, has a broad-spectrum activity against a range of RNA and DNA viruses and is a cornerstone in the treatment of chronic Hepatitis C (in combination with other agents) and has been used for severe respiratory syncytial virus (RSV) infections.[3]

In Vitro Efficacy

Quantitative comparison of the in vitro antiviral activity of this compound and Ribavirin is challenging due to the limited publicly available data for Moroxydine against a wide range of human viruses. However, existing studies provide some benchmarks for their potency.

DrugVirusCell LineParameterValueCitation
This compound Grass Carp (B13450389) Reovirus (GCRV)Ctenopharyngodon idella kidney (CIK)Protective Effect>50% at 6.3 µg/mL[4]
Giant Salamander Iridovirus (GSIV)Epithelioma papulosum cyprinid (EPC)Protective Effect>50% at 15.9 µg/mL[2]
Grass Carp Reovirus (GCRV)Ctenopharyngodon idella kidney (CIK)TC501246.0 µg/mL[5]
Grass Carp Reovirus (GCRV)Grass carp ovary (GCO)TC50117.2 µg/mL[5]
Giant Salamander Iridovirus (GSIV)Epithelioma papulosum cyprinid (EPC)TC501486.3 µg/mL[5]
Ribavirin Influenza A (H1N1, H3N2, H5N1) & B virusesMadin-Darby Canine Kidney (MDCK)EC500.6 - 5.5 µg/mL[6]
Influenza B virus (B/HK/5/72)Madin-Darby Canine Kidney (MDCK)EC500.094 µM[7]
H7N9 Influenza Virus (NAI-sensitive & -resistant)Madin-Darby Canine Kidney (MDCK)EC500.01 - 0.02 mg/mL[8]
2009 H1N1 A/California/10/09Not SpecifiedEC50Not specified in abstract[9]
Grass Carp Reovirus (GCRV)Not SpecifiedProtective Effect>50% at 15.9 µg/mL[2]
Giant Salamander Iridovirus (GSIV)Not SpecifiedProtective Effect>50% at 15.9 µg/mL[2]

Note: TC50 (50% toxic concentration) indicates the concentration at which the drug is toxic to 50% of the cells, while EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC50 value indicates higher potency. Direct comparison of potency is best made using EC50 or IC50 values against the same viral strain in the same cell line. The available data for this compound is limited primarily to fish viruses and often presented as a protective effect at a certain concentration rather than a precise EC50 value.

Mechanisms of Action

The antiviral mechanisms of this compound and Ribavirin are distinct, targeting different stages of the viral life cycle.

This compound: The precise mechanism of action for this compound is not fully elucidated but is believed to involve two primary strategies.[10][11] It is thought to interfere with the early stages of viral infection, specifically viral entry and uncoating.[10][11] Additionally, it has been suggested to inhibit viral RNA synthesis.[10][12]

Ribavirin: Ribavirin exerts its antiviral effects through a multi-pronged approach.[13][14] As a guanosine (B1672433) analog, its phosphorylated metabolites can inhibit viral RNA-dependent RNA polymerase, directly interfering with viral genome replication.[13] It also inhibits the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[14][15] Furthermore, the incorporation of ribavirin triphosphate into viral RNA can induce lethal mutagenesis, leading to the production of non-viable viral progeny.[13] Ribavirin is also known to have immunomodulatory effects, enhancing the host's immune response to viral infections.[15]

Signaling Pathway and Experimental Workflow Diagrams

moroxydine_mechanism cluster_virus_lifecycle Viral Lifecycle Virus Virus Particle Entry Entry & Uncoating Virus->Entry Attachment HostCell Host Cell Replication RNA Replication (RNA-dependent RNA Polymerase) Entry->Replication Assembly Assembly & Release Replication->Assembly Assembly->Virus New Virions Moroxydine Moroxydine hydrochloride Moroxydine->Entry Inhibition Moroxydine->Replication Inhibition

Caption: Proposed mechanism of action for this compound.

ribavirin_mechanism cluster_intracellular Intracellular Pathways Ribavirin Ribavirin IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) Ribavirin->IMPDH Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) Ribavirin->RdRp Inhibition LethalMutagenesis Lethal Mutagenesis Ribavirin->LethalMutagenesis Induces ImmuneResponse Host Immune Response (Th1 shift) Ribavirin->ImmuneResponse Modulates GTP Guanosine Triphosphate (GTP) Pool IMPDH->GTP Synthesis ViralRNA Viral RNA Synthesis GTP->ViralRNA Required for RdRp->ViralRNA

Caption: Multifaceted mechanism of action for Ribavirin.

antiviral_assay_workflow start Start cell_culture 1. Seed host cells in 96-well plates start->cell_culture drug_prep 2. Prepare serial dilutions of antiviral compounds cell_culture->drug_prep infection 3. Infect cells with virus (e.g., GCRV, Influenza) drug_prep->infection treatment 4. Add drug dilutions to infected cells infection->treatment incubation 5. Incubate for a defined period (e.g., 48-96h) treatment->incubation assessment 6. Assess antiviral effect (CPE, Plaque Assay, qPCR) incubation->assessment end End assessment->end

Caption: General workflow for an in vitro antiviral efficacy assay.

Experimental Protocols

In Vitro Antiviral Assay (General Protocol)

A common method to determine the in vitro efficacy of antiviral compounds is the cytopathic effect (CPE) reduction assay or plaque reduction assay.

1. Cell Culture and Virus Propagation:

  • A suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza virus, Ctenopharyngodon idella kidney (CIK) for Grass Carp Reovirus) is cultured in appropriate media and conditions until a confluent monolayer is formed in 96-well plates.

  • The virus stock is titrated to determine the appropriate concentration for infection, typically a multiplicity of infection (MOI) that results in a measurable cytopathic effect or plaque formation within a specific timeframe.

2. Compound Preparation:

  • This compound and Ribavirin are dissolved in a suitable solvent (e.g., sterile water or DMSO) to create stock solutions.

  • Serial dilutions of the stock solutions are prepared in cell culture medium to achieve the desired final concentrations for testing.

3. Infection and Treatment:

  • The cell monolayers are washed with a serum-free medium and then infected with the virus at the predetermined MOI.

  • After a viral adsorption period (typically 1-2 hours), the virus inoculum is removed, and the cells are washed again.

  • The prepared drug dilutions are added to the infected cells. Control wells include virus-infected cells without any drug (virus control) and uninfected cells without any drug (cell control).

4. Incubation and Assessment:

  • The plates are incubated at an optimal temperature for viral replication (e.g., 37°C for influenza) for a period sufficient to observe significant CPE or plaque formation in the virus control wells (typically 48-96 hours).

  • The antiviral effect is quantified by:

    • CPE Reduction Assay: The extent of cell death and morphological changes (cytopathic effect) is observed microscopically and can be quantified using a cell viability assay (e.g., MTT assay). The EC50 is calculated as the drug concentration that inhibits CPE by 50%.

    • Plaque Reduction Assay: The number of plaques (zones of cell death) is counted, and the EC50 is the drug concentration that reduces the number of plaques by 50% compared to the virus control.

    • Quantitative PCR (qPCR): Viral RNA is extracted from the cell supernatant or cell lysate, and the amount of viral genetic material is quantified to determine the reduction in viral replication at different drug concentrations.

Conclusion

Both this compound and Ribavirin demonstrate antiviral activity, but their profiles and the extent of scientific investigation differ significantly. Ribavirin has a well-characterized, multi-modal mechanism of action and a broad spectrum of activity that has been extensively studied both in vitro and in clinical settings for various viral infections. In contrast, while this compound has shown efficacy against certain viruses, particularly in veterinary contexts, its mechanism of action is less defined, and there is a notable lack of robust, publicly available data on its in vitro potency against a wide range of human pathogens. Further research, including head-to-head in vitro studies against a broader panel of viruses and modern clinical trials, would be necessary to fully elucidate the comparative efficacy of this compound in contemporary antiviral therapy.

References

A Comparative Guide to the Antiviral Spectrum of Biguanides: Moroxydine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biguanide (B1667054) class of drugs, long known for its application in treating type 2 diabetes, has garnered increasing attention for its broad-spectrum antiviral properties. This guide provides a comparative analysis of the antiviral spectrum of moroxydine (B1676750) and other notable biguanides, including metformin (B114582), phenformin (B89758), and buformin (B1668040). The information is compiled from existing research to offer a valuable resource for those involved in antiviral drug discovery and development.

Executive Summary

Moroxydine, a synthetic biguanide developed in the 1950s, exhibits a wide range of antiviral activity against both DNA and RNA viruses. Its primary mechanism is believed to be the inhibition of viral RNA synthesis. Other biguanides, such as metformin and phenformin, have also demonstrated significant antiviral effects, largely attributed to their ability to modulate host cell metabolism, primarily through the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. While direct comparative studies are limited, this guide consolidates available quantitative data, outlines experimental methodologies, and visualizes the known mechanisms of action to facilitate a clearer understanding of the antiviral potential within this drug class.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the available quantitative data on the antiviral activity of moroxydine, metformin, and phenformin against various viruses. It is important to note that the data for moroxydine is less extensive in publicly available literature compared to metformin and phenformin.

Table 1: Antiviral Activity of Moroxydine

Virus FamilyVirusCell LineAssay TypeEffective ConcentrationCitation
ReoviridaeGrass Carp Reovirus (GCRV)GCOCPE Inhibition>50% protection at 15.9 µg/mL[1]
IridoviridaeGiant Salamander Iridovirus (GSIV)EPCCPE Inhibition>50% protection at 15.9 µg/mL[1]
HerpesviridaeHerpes Simplex Virus (HSV)Cell CultureNot SpecifiedActive at 500 µg/mL[2]

GCO: Grass Carp Ovary; EPC: Epithelioma Papulosum Cyprini; CPE: Cytopathic Effect

Table 2: Antiviral Activity of Metformin

Virus FamilyVirusCell LineAssay TypeIC50Citation
CoronaviridaeSARS-CoV-2Calu-3Not Specified0.4 mM[3]
CoronaviridaeSARS-CoV-2Caco-2Not Specified1.43 mM[3]
FlaviviridaeZika Virus (ZIKV)Not SpecifiedNot SpecifiedNot Specified (Inhibits in vitro)[4]
FlaviviridaeDengue Virus (DENV)Huh-7Not SpecifiedNot Specified (Inhibits infection)[5][6]
HepadnaviridaeHepatitis B Virus (HBV)Primary Human HepatocytesNot SpecifiedNot Specified (Inhibits replication)[5]
FlaviviridaeHepatitis C Virus (HCV)Not SpecifiedNot SpecifiedNot Specified (Inhibits growth)[4]

IC50: Half-maximal inhibitory concentration

Table 3: Antiviral Activity of Phenformin

Virus FamilyVirusCell LineAssay TypeIC50Citation
CoronaviridaeSARS-CoV-2Calu-3Not SpecifiedNot Specified (Inhibits infection)[7]
FlaviviridaeDengue Virus (DENV)Huh-7.5Not Specified17.15 µM[2]

IC50: Half-maximal inhibitory concentration

Table 4: Antiviral Activity of Buformin

Mechanisms of Action: A Visual Guide

The antiviral mechanisms of biguanides primarily involve either direct interference with viral replication processes or modulation of host cellular pathways to create an unfavorable environment for the virus.

Moroxydine: Inhibition of Viral RNA Synthesis

Moroxydine is thought to directly inhibit viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[11] This action halts the synthesis of new viral RNA, thereby preventing the production of new virions.

moroxydine_mechanism Moroxydine Moroxydine RdRp RNA-dependent RNA Polymerase (RdRp) Moroxydine->RdRp Inhibits Virus Virus HostCell Host Cell Virus->HostCell Infection ViralRNA Viral RNA Replication HostCell->ViralRNA Hijacks Cellular Machinery ViralRNA->RdRp Mediated by NewVirions New Virions RdRp->NewVirions Produces

Caption: Moroxydine's proposed mechanism of action.

Metformin and other Biguanides: Modulation of Host Cell Metabolism

Metformin, phenformin, and buformin exert their antiviral effects primarily by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][12] AMPK activation leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is crucial for the synthesis of proteins and lipids required for viral replication.[4]

biguanide_mechanism cluster_cell Host Cell Biguanides Metformin / Phenformin / Buformin AMPK AMPK Biguanides->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Inhibits ProteinSynthesis Protein & Lipid Synthesis mTOR->ProteinSynthesis Promotes ViralReplication Viral Replication ProteinSynthesis->ViralReplication Supports

Caption: General antiviral mechanism of metformin and other biguanides.

Experimental Protocols: Methodological Overview

The following are generalized protocols for key experiments commonly used to evaluate the antiviral activity of compounds like biguanides.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from the destructive effects of a virus.

cpe_assay_workflow cluster_workflow CPE Inhibition Assay Workflow A 1. Seed susceptible host cells in a multi-well plate B 2. Add serial dilutions of the biguanide compound A->B C 3. Infect cells with a pre-determined amount of virus B->C D 4. Incubate for a period allowing for CPE development C->D E 5. Stain viable cells with a dye (e.g., crystal violet) D->E F 6. Quantify cell viability (e.g., spectrophotometry) E->F G 7. Calculate the concentration that inhibits CPE by 50% (EC50) F->G

Caption: Workflow for a CPE inhibition assay.

Detailed Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, A549) in 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation.[10]

  • Compound Addition: Prepare serial dilutions of the test biguanide in cell culture medium. Remove the growth medium from the cells and add the compound dilutions. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).[13]

  • Viral Infection: Add a standardized amount of virus (previously titrated to cause significant CPE) to all wells except the cell control wells.[10]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effects in the virus control wells (typically 3-5 days).[10]

  • Staining: After incubation, remove the medium and stain the remaining viable cells with a solution such as 0.5% crystal violet in 20% methanol (B129727) for 10-20 minutes.[7]

  • Quantification: Gently wash the plates to remove excess stain and allow them to dry. Solubilize the stain in the cells with a solvent (e.g., methanol or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the cytopathic effect by 50% compared to the virus control.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles in the presence of an antiviral compound.

plaque_reduction_workflow cluster_workflow Plaque Reduction Assay Workflow A 1. Seed host cells to form a confluent monolayer B 2. Pre-incubate virus with serial dilutions of the biguanide A->B C 3. Infect cell monolayers with the virus-compound mixture B->C D 4. Overlay cells with a semi-solid medium to restrict virus spread C->D E 5. Incubate until visible plaques are formed D->E F 6. Fix and stain cells to visualize and count plaques E->F G 7. Calculate the concentration that reduces plaque number by 50% (IC50) F->G qpcr_workflow cluster_workflow qPCR for Viral Load Workflow A 1. Treat virus-infected cells with the biguanide compound B 2. Collect supernatant or cell lysate at specific time points A->B C 3. Extract viral nucleic acid (RNA or DNA) B->C D 4. Perform reverse transcription (for RNA viruses) to generate cDNA C->D E 5. Amplify viral nucleic acid using real-time PCR with specific primers and probes D->E F 6. Quantify viral load based on the cycle threshold (Ct) value E->F G 7. Compare viral load in treated samples to untreated controls F->G

References

Moroxydine Hydrochloride: Evaluating its Antiviral Efficacy Against Emerging Viral Threats

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Moroxydine hydrochloride, a synthetic biguanidine (B15175387) derivative developed in the 1950s, has a history of use as a broad-spectrum antiviral agent against a variety of DNA and RNA viruses.[1] Its initial application was for the treatment of influenza.[1] This guide provides a comparative analysis of this compound's antiviral activity, drawing upon available experimental data to offer a contemporary perspective on its potential utility against emerging viral strains. While direct comparative studies against recent viral threats like SARS-CoV-2 variants are not available in peer-reviewed literature, this guide synthesizes existing data to inform future research directions.

Mechanism of Action

This compound is understood to exert its antiviral effects through multiple mechanisms. The primary mode of action is believed to be the inhibition of viral replication.[2] This is thought to occur through interference with the early stages of the viral life cycle, such as entry into the host cell and the subsequent uncoating process.[2][3] Additionally, some evidence suggests that this compound may inhibit viral RNA synthesis, a critical step for the proliferation of many viruses.[2] The compound has also been noted for its potential immunomodulatory effects.

Moroxydine_MoA cluster_host_cell Host Cell Viral_Replication Viral Replication Viral_RNA_Synthesis Viral RNA Synthesis Viral_RNA_Synthesis->Viral_Replication 4. Protein Synthesis & Assembly Uncoating Uncoating Uncoating->Viral_RNA_Synthesis 3. Genome Replication Entry Entry Entry->Uncoating 2. Release of Viral Genome Virus Virus Virus->Entry 1. Attachment & Penetration Moroxydine Moroxydine hydrochloride Moroxydine->Viral_RNA_Synthesis Primary Target (Presumed) Moroxydine->Uncoating Inhibition Moroxydine->Entry Inhibition Antiviral_Assay_Workflow Start Start Cell_Seeding 1. Seed Host Cells in 96-well plates Start->Cell_Seeding Compound_Dilution 2. Prepare Serial Dilutions of Moroxydine HCl Cell_Seeding->Compound_Dilution Cell_Treatment 3. Treat Cells with Compound Dilutions Compound_Dilution->Cell_Treatment Virus_Infection 4. Infect Cells with Virus (e.g., MOI 0.1) Cell_Treatment->Virus_Infection Incubation 5. Incubate for 48-72h Virus_Infection->Incubation CPE_Quantification 6. Quantify Viral Cytopathic Effect (CPE) or Viral RNA (RT-qPCR) Incubation->CPE_Quantification Data_Analysis 7. Calculate IC50 and CC50 CPE_Quantification->Data_Analysis End End Data_Analysis->End

References

Moroxydine hydrochloride in combination therapy with other antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine (B1676750) hydrochloride is a synthetic biguanide (B1667054) antiviral agent developed in the 1950s with a broad spectrum of activity against both RNA and DNA viruses.[1][2] Its primary mechanism of action is believed to be the inhibition of viral replication by targeting viral RNA-dependent RNA polymerase and potentially interfering with viral entry and uncoating.[3] While historical data suggests its potential efficacy, there is a notable scarcity of modern preclinical and clinical studies evaluating its use in combination with other contemporary antiviral drugs for human diseases.

This guide provides a comparative analysis of moroxydine hydrochloride with other antivirals, drawing upon the limited available experimental data. The primary focus is on an in vitro study that assesses the individual efficacy of this compound and ribavirin (B1680618) against aquatic viruses, as no significant data from human studies on combination therapy is publicly available. This guide also addresses the lack of research on this compound in combination with acyclovir (B1169) and interferon for the treatment of herpes simplex and hepatitis B, respectively.

This compound and Ribavirin: An In Vitro Comparison

A key study investigated the in vitro antiviral activities of this compound and ribavirin against two aquatic viruses: grass carp (B13450389) reovirus (GCRV), a double-stranded RNA virus, and giant salamander iridovirus (GSIV), a DNA virus.[4] While this study did not explicitly evaluate the synergistic or additive effects of a combination therapy, it provides valuable comparative data on the individual performance of these two antiviral agents.

Data Presentation

The following tables summarize the quantitative data on the cytotoxicity and antiviral efficacy of this compound and ribavirin from the aforementioned study.

Table 1: Cytotoxicity of this compound and Ribavirin

CompoundCell Line50% Cytotoxic Concentration (CC₅₀) (µg/mL)
This compoundGCO (Grass Carp Ovary)> 96
EPC (Epithelioma Papulosum Cyprinid)> 96
RibavirinGCO (Grass Carp Ovary)> 96
EPC (Epithelioma Papulosum Cyprinid)> 96

Data sourced from Yu et al. (2016).[4]

Table 2: Antiviral Protective Effects of this compound and Ribavirin

VirusHost CellsCompoundProtective Effect at 15.9 µg/mL
GCRVGCOThis compound> 50%
Ribavirin> 50%
GSIVEPCThis compound< 50%
Ribavirin> 50%

Data sourced from Yu et al. (2016).[4]

Table 3: Inhibition of Viral Gene Expression by this compound and Ribavirin

VirusTarget GeneHost CellsCompoundInhibition of Gene Expression
GCRVVP1GCOThis compoundSignificant
RibavirinSignificant
GSIVMCPEPCThis compoundSignificant
RibavirinSignificant

Data sourced from Yu et al. (2016).[4]

Experimental Protocols

1. Cell Lines and Viruses:

  • Cell Lines: Grass Carp Ovary (GCO) cells and Epithelioma Papulosum Cyprinid (EPC) cells were used.

  • Viruses: Grass Carp Reovirus (GCRV) and Giant Salamander Iridovirus (GSIV) were propagated and titrated.

2. Cytotoxicity Assay:

  • GCO and EPC cells were seeded in 96-well plates.

  • The cells were treated with various concentrations of this compound or ribavirin.

  • After a 96-hour incubation, cell viability was assessed using the MTT assay.

  • The 50% cytotoxic concentration (CC₅₀) was calculated.

3. Antiviral Efficacy Assay (CPE Reduction):

  • Cell monolayers in 96-well plates were infected with GCRV or GSIV.

  • The infected cells were then treated with different concentrations of this compound or ribavirin.

  • The plates were incubated and observed for cytopathic effect (CPE).

  • The protective effect of the compounds was evaluated based on the reduction of CPE.

4. Quantitative Real-Time PCR (qRT-PCR):

  • Cells were infected with the respective viruses and treated with the antiviral compounds.

  • Total RNA was extracted from the cells at various time points post-infection.

  • The expression levels of the viral genes VP1 (for GCRV) and MCP (for GSIV) were quantified using qRT-PCR to determine the extent of viral replication inhibition.

This compound in Combination with Acyclovir and Interferon: A Data Gap

A comprehensive search of scientific literature and clinical trial databases did not yield any significant preclinical or clinical studies evaluating the combination of this compound with acyclovir for the treatment of herpes simplex virus (HSV) infections, or with interferon for the treatment of hepatitis B virus (HBV) infection. This represents a critical gap in the understanding of this compound's potential role in modern combination antiviral strategies for these common human pathogens.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Initial Setup cluster_assays Experimental Assays cluster_data Data Analysis cell_culture Cell Culture (GCO and EPC) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity antiviral_cpe Antiviral Efficacy (CPE Reduction) cell_culture->antiviral_cpe antiviral_qpcr Antiviral Efficacy (qRT-PCR) cell_culture->antiviral_qpcr virus_propagation Virus Propagation (GCRV and GSIV) virus_propagation->antiviral_cpe virus_propagation->antiviral_qpcr cc50 CC₅₀ Calculation cytotoxicity->cc50 protection Protective Effect Analysis antiviral_cpe->protection gene_expression Viral Gene Expression Analysis antiviral_qpcr->gene_expression

Caption: Workflow for the in vitro evaluation of antiviral compounds.

Proposed Individual Mechanisms of Action

signaling_pathway cluster_moroxydine This compound cluster_ribavirin Ribavirin moroxydine Moroxydine HCl rna_polymerase Viral RNA-Dependent RNA Polymerase moroxydine->rna_polymerase Inhibits viral_entry Viral Entry & Uncoating moroxydine->viral_entry Interferes with viral_replication Viral Replication rna_polymerase->viral_replication Blocks viral_entry->viral_replication Prevents ribavirin Ribavirin impdh IMPDH ribavirin->impdh Inhibits gtp GTP Synthesis impdh->gtp Reduces viral_rna_synthesis Viral RNA Synthesis gtp->viral_rna_synthesis Required for viral_rna_synthesis->viral_replication Essential for

Caption: Individual proposed mechanisms of action for Moroxydine HCl and Ribavirin.

Conclusion

For other clinically significant viruses like HSV and HBV, there is no discernible research on combination therapies involving this compound. This highlights a substantial area for future research to explore the potential of this older antiviral in modern therapeutic regimens. Researchers and drug development professionals are encouraged to conduct further studies to elucidate the synergistic potential and clinical utility of this compound in combination with other antiviral agents.

References

Synergistic Antiviral Effects of Moroxydine Hydrochloride and Neuraminidase Inhibitors: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable absence of direct experimental studies investigating the synergistic effects of Moroxydine hydrochloride in combination with neuraminidase inhibitors for the treatment of influenza virus infections. While combination antiviral therapy is a promising strategy to enhance efficacy and combat drug resistance, specific data on the interaction between these two classes of antiviral agents is not publicly available.

This compound is an older antiviral drug, historically used for influenza prophylaxis and treatment. Its mechanism of action is understood to involve the inhibition of viral replication, potentially by interfering with the early stages of the viral life cycle, such as entry and uncoating. Some research also suggests it may inhibit viral RNA synthesis.

Neuraminidase inhibitors, such as oseltamivir, zanamivir, peramivir, and laninamivir, are a cornerstone of modern influenza treatment. They function by blocking the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells, thereby preventing the spread of infection.

The rationale for combining antiviral drugs with different mechanisms of action is to target multiple stages of the viral replication cycle simultaneously. This approach can lead to synergistic effects, where the combined antiviral activity is greater than the sum of the individual effects of each drug. Such combinations can also present a higher barrier to the development of antiviral resistance.

While numerous studies have explored the synergistic effects of neuraminidase inhibitors with other classes of anti-influenza drugs—such as polymerase inhibitors (e.g., baloxavir (B560136) marboxil), M2 ion channel blockers (e.g., amantadine), and other investigational agents—a similar investigation involving this compound has not been reported in the reviewed literature.

Potential for Synergy: A Mechanistic Hypothesis

A hypothetical synergistic interaction between this compound and neuraminidase inhibitors could be postulated based on their distinct mechanisms of action.

A potential workflow for investigating this synergy is outlined below:

Synergy_Workflow cluster_InVitro In Vitro Assessment cluster_Mechanism Mechanism of Action Studies A Virus Strains (e.g., H1N1, H3N2, Influenza B) C Checkerboard Assay (Moroxydine HCl + NA Inhibitor) A->C B Cell Culture (e.g., MDCK cells) B->C D Data Analysis (IC50, Combination Index) C->D Determine Synergy/ Antagonism E Viral Yield Reduction Assay D->E F Time-of-Addition Assay E->F G Molecular Docking F->G Elucidate Interaction

Caption: Hypothetical workflow for assessing synergy.

Data on Combination Therapies with Neuraminidase Inhibitors

To provide context for the potential of combination therapies, the following table summarizes findings from studies on neuraminidase inhibitors combined with other antiviral agents. It is crucial to reiterate that this data does not include this compound.

CombinationInfluenza Virus Strain(s)FindingReference(s)
Oseltamivir + Baloxavir MarboxilA(H1N1)pdm09, A(H3N2)Synergistic-
Zanamivir + Baloxavir MarboxilA(H1N1)pdm09, A(H3N2)Synergistic-
Peramivir + Baloxavir MarboxilA(H1N1)pdm09, A(H3N2)Synergistic-
Oseltamivir + Amantadine/RimantadineA(H3N2)Synergistic-
Neuraminidase Inhibitors + FavipiravirVarious Influenza AAdditive/Synergistic-

Note: The references for the data in this table are not provided as they do not directly pertain to the topic of this compound.

Experimental Protocols for Synergy Assessment

Should research into the synergistic effects of this compound and neuraminidase inhibitors be undertaken, standard experimental protocols would likely be employed.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial or antiviral agents.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are seeded into 96-well plates and incubated to form a monolayer.

  • Drug Dilution: Serial dilutions of this compound are prepared horizontally across the plate, while serial dilutions of a neuraminidase inhibitor are prepared vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Virus Inoculation: The cell monolayers are then infected with a specific strain of influenza virus.

  • Incubation: The plates are incubated to allow for viral replication.

  • Assessment of Cytopathic Effect (CPE): After the incubation period, the extent of virus-induced cell death (CPE) is measured in each well, often using a colorimetric assay (e.g., MTT or crystal violet staining).

  • Data Analysis: The 50% inhibitory concentrations (IC50) for each drug alone and in combination are calculated. These values are then used to determine the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

The logical flow of a checkerboard assay is depicted in the following diagram:

Checkerboard_Logic Start Start SeedCells Seed MDCK Cells in 96-well Plate Start->SeedCells PrepareDrugs Prepare Serial Dilutions of Drug A and Drug B SeedCells->PrepareDrugs AddToPlate Add Drug Combinations to Plate (Checkerboard Format) PrepareDrugs->AddToPlate Infect Infect Cells with Influenza Virus AddToPlate->Infect Incubate Incubate for 48-72 hours Infect->Incubate MeasureCPE Measure Cytopathic Effect (CPE) Incubate->MeasureCPE Calculate Calculate IC50 and Combination Index (CI) MeasureCPE->Calculate Result Determine Synergy, Additivity, or Antagonism Calculate->Result End End Result->End

Caption: Logical flow of a checkerboard synergy assay.

Conclusion

A Renewed Look at an Older Antiviral: A Comparative Meta-Analysis of Moroxydine Hydrochloride Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of available clinical trial data on Moroxydine hydrochloride. It offers an objective comparison with other antiviral alternatives, supported by experimental data and detailed methodologies.

This compound, a synthetic biguanide (B1667054) derivative developed in the 1950s, has been the subject of numerous clinical investigations for its antiviral properties, primarily against influenza and other respiratory viruses. Despite its long history, a consolidated meta-analysis of its clinical trial data has been lacking. This guide aims to fill that gap by summarizing the quantitative data from available studies, detailing the experimental protocols, and providing a comparative perspective against other antivirals.

Efficacy in Viral Infections: A Tabular Summary

Due to the historical nature of many of the clinical trials, the data is often presented in formats that differ from modern standards. The following tables synthesize the available quantitative information to facilitate comparison.

Table 1: Efficacy of this compound in Influenza A
Study / Author (Year)ComparatorKey Efficacy EndpointThis compound GroupComparator Groupp-value
Sheppard (1994) - Review of early trialsPlaceboProphylactic efficacy against influenza A61% reduction in confirmed casesN/ANot Reported
Sheppard (1994) - Review of early trialsPlaceboReduction in duration of fever1-day reductionN/ANot Reported

Note: The data from Sheppard (1994) is a summary of findings from various early trials and the specific methodologies of each individual trial are not detailed in the review.

Table 2: Efficacy of this compound in Other Viral Infections
Study / Author (Year)IndicationComparatorKey Efficacy EndpointThis compound GroupComparator Groupp-value
Hopkins et al. (1961)MeaslesPlaceboMean duration of fever4.1 days4.8 days> 0.05
Hopkins et al. (1961)MeaslesPlaceboIncidence of complications10%12.5%Not Reported
Brown et al. (1962)MeaslesPenicillinMean duration of fever4.2 days4.5 daysNot Reported
Grobe (1984)Pityriasis Rosea IrritataAntihistamine lotionShortening of therapy period50% reductionN/ANot Reported

Comparative Analysis with Other Antivirals

Direct head-to-head clinical trials of this compound against currently used antivirals are not available in the published literature. However, a comparison can be drawn based on the known efficacy of other drugs for similar indications.

Amantadine (B194251) , another older antiviral for influenza A, has shown a prophylactic efficacy of approximately 60-70% in preventing influenza A illness, a figure comparable to the reported efficacy of this compound. In terms of treatment, amantadine has been shown to reduce the duration of fever and other symptoms by approximately one day, which is also in line with the reported effects of this compound.

It is important to note that resistance to amantadine is now widespread, limiting its clinical utility. The resistance profile of this compound is not as well-documented in recent literature.

Safety and Tolerability

Across the reviewed studies, this compound was generally reported to be well-tolerated with mild and infrequent side effects.

Table 3: Reported Adverse Events for this compound
Study / Author (Year)Reported Adverse EventsFrequency
Sheppard (1994) - ReviewMild and infrequentNot Quantified
Hopkins et al. (1961)Vomiting2 out of 40 patients
Brown et al. (1962)No significant side effects reportedN/A

Experimental Protocols of Key Studies

A significant limitation of the available literature is the lack of detailed experimental protocols that meet modern reporting standards. The following summarizes the methodologies of the key cited studies based on the information provided in the publications.

Hopkins et al. (1961): Controlled Trial of "Virugon" in Treatment of Measles
  • Study Design: A controlled, but not explicitly stated as randomized or double-blind, trial.

  • Participants: 80 children with measles, divided into two groups of 40.

  • Intervention: The treatment group received "Virugon" (this compound). The dosage was not explicitly stated in the summary. The control group received a placebo.

  • Primary Endpoints: Duration of fever and incidence of complications.

  • Data Collection: Daily temperature recordings and clinical assessment for complications.

Brown et al. (1962): Comparative Study of "Virugon" and Penicillin in Measles
  • Study Design: A comparative clinical trial. Details on randomization and blinding are not provided.

  • Intervention: One group received "Virugon" (this compound). The other group received penicillin. Dosages are not specified in the available text.

  • Primary Endpoint: Duration of fever.

Grobe (1984): Virostatic Effect in the Treatment of Pityriasis Rosea Irritata with Moroxydine-HCI
  • Study Design: A controlled, but not double-blind, clinical trial.

  • Participants: 123 patients with pityriasis rosea irritata. 63 patients in the control group (treated in 1981) and 60 patients in the treatment group (treated in 1982).

  • Intervention: The treatment group received this compound at a dose of 400 mg three times daily for adults and 400 mg twice daily for schoolchildren. The control group received an aqueous aluminum acetate (B1210297) lotion and antihistamines.

  • Primary Endpoint: Shortening of the therapy period.

Visualizing the Research Landscape

To illustrate the relationships and flow of information in this meta-analysis, the following diagrams were created using the DOT language.

Meta-Analysis Meta-Analysis Clinical Trials Clinical Trials Meta-Analysis->Clinical Trials Review Articles Review Articles Meta-Analysis->Review Articles Individual Studies Individual Studies Clinical Trials->Individual Studies Review Articles->Individual Studies Data Extraction Data Extraction Individual Studies->Data Extraction Comparative Analysis Comparative Analysis Data Extraction->Comparative Analysis

Caption: Logical flow of the meta-analysis process.

cluster_moroxydine This compound cluster_alternatives Alternative Antivirals Moroxydine Moroxydine HCl Prophylactic Efficacy: ~61% (Influenza A) Treatment Efficacy: ~1 day fever reduction Amantadine Amantadine Prophylactic Efficacy: ~60-70% (Influenza A) Treatment Efficacy: ~1 day fever reduction Moroxydine->Amantadine Comparable Efficacy (Historical Data) Placebo Placebo Baseline for comparison Moroxydine->Placebo Superior Efficacy

Caption: Comparative efficacy of Moroxydine HCl.

Conclusion

This meta-analysis consolidates the available, albeit dated, clinical trial data on this compound. The findings suggest that this compound demonstrated efficacy comparable to amantadine for the prophylaxis and treatment of influenza A in early studies. Its use in other viral infections like measles showed some potential, though the clinical significance in modern medicine is unclear. The reported safety profile appears favorable, with mild and infrequent side effects.

A significant limitation is the lack of modern, large-scale, randomized, double-blind, controlled clinical trials. The experimental protocols of the older studies are not always detailed, making direct comparisons challenging. Further research, including well-designed clinical trials, would be necessary to fully elucidate the therapeutic potential and place of this compound in the current antiviral landscape. This guide serves as a foundational resource for researchers interested in revisiting this historical antiviral agent.

Moroxydine Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Moroxydine hydrochloride, a synthetic biguanide (B1667054) antiviral agent. The following sections present a detailed analysis of its performance against various viruses, alongside comparative data for other established antiviral drugs. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in antiviral therapy.

In Vitro Efficacy:

This compound has demonstrated a broad spectrum of antiviral activity in vitro against both RNA and DNA viruses. While much of the contemporary research focuses on its application in aquaculture, historical data suggests activity against human pathogens.

Antiviral Activity against Influenza Virus

Data on the specific 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) of this compound against influenza virus strains in vitro are not extensively reported in recent literature. However, it has been historically recognized for its potential in the prevention and treatment of influenza. For comparative purposes, the in vitro efficacy of common anti-influenza drugs, Oseltamivir (B103847) and Ribavirin (B1680618), is presented below.

Antiviral AgentVirus StrainCell LineIC50/EC50CC50Selectivity Index (SI)
Oseltamivir Influenza A/H1N1MDCK~1 nM (IC50)>10,000 nM>10,000
Ribavirin Influenza A/H7N9MDCK0.01-0.02 mg/mL (EC50)>300-fold higher than EC50>300

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency in inhibiting viral activity. CC50 (half-maximal cytotoxic concentration) is the concentration at which the drug is toxic to 50% of the cells. The Selectivity Index (SI = CC50/IC50) is a measure of the drug's therapeutic window.

Antiviral Activity against Herpes Simplex Virus (HSV)

In Vivo Efficacy:

In vivo studies provide critical insights into the therapeutic potential of an antiviral agent in a whole organism.

Animal Models of Influenza Virus Infection

Animal model studies are crucial for evaluating the in vivo efficacy of antiviral compounds. The mouse model is a commonly used system for influenza research.[1]

This compound: Detailed in vivo studies on the efficacy of this compound in animal models of human influenza, including survival rates and viral titer reduction, are not extensively documented in recent scientific literature.

Comparative In Vivo Efficacy of Oseltamivir and Ribavirin:

Antiviral AgentAnimal ModelVirus StrainKey Findings
Oseltamivir FerretInfluenza A and BSignificant reduction in viral shedding for influenza A with normal IC50 values (~1 nM). Lower efficacy against influenza B.[2][3]
Oseltamivir MouseInfluenza A (H1N1)Partially protective at high doses (100 and 300 mg/kg/day) against oseltamivir-resistant strains.[4]
Ribavirin MouseInfluenza A (H7N9)100% survival rate in treated mice, compared to 100% mortality in the placebo group. Significant reduction in lung viral titers.[5]
Ribavirin MouseInfluenza A (H1N1)100% survival rate in treated mice, compared to 100% mortality in the placebo group.[6]

Experimental Protocols

In Vitro Antiviral Assays

A standardized protocol for assessing the in vitro antiviral efficacy of a compound against influenza virus typically involves the following steps:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.

  • Virus Infection: Cells are infected with a specific strain of influenza virus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: The test compound (e.g., this compound) is added to the cell culture medium at various concentrations.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period of 48-72 hours.

  • Endpoint Measurement: The antiviral effect is quantified using methods such as:

    • Plaque Reduction Assay: Measures the reduction in the number of viral plaques formed.

    • Cytopathic Effect (CPE) Inhibition Assay: Assesses the inhibition of virus-induced cell death.

    • Viral Yield Reduction Assay: Quantifies the amount of infectious virus produced.

  • Cytotoxicity Assay: A parallel assay is conducted on uninfected cells to determine the CC50 of the compound.

In Vivo Animal Studies (Influenza Mouse Model)

A general protocol for evaluating in vivo antiviral efficacy in a mouse model of influenza infection includes:

  • Animal Acclimatization: BALB/c mice are acclimatized to the laboratory conditions.

  • Virus Challenge: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain.

  • Treatment: The antiviral agent is administered to the mice (e.g., orally or intraperitoneally) at specified doses and schedules, starting at a defined time point relative to the virus challenge.

  • Monitoring: Mice are monitored daily for clinical signs of illness, body weight changes, and survival for a period of 14-21 days.

  • Viral Load Determination: At specific time points post-infection, subgroups of mice are euthanized, and lung tissues are collected to determine viral titers by plaque assay or TCID50 assay.

Mechanism of Action & Signaling Pathways

This compound is believed to exert its antiviral effects through multiple mechanisms, including the inhibition of viral replication and the modulation of host immune responses. One of the key pathways implicated in the host inflammatory response to viral infection is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The canonical NF-κB signaling pathway is activated by various stimuli, including viral components. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The release of the p50/p65 NF-κB dimer allows its translocation to the nucleus, where it induces the transcription of pro-inflammatory genes.[7][8] While direct evidence linking this compound to the inhibition of this pathway in the context of viral infections is still emerging, some studies on related compounds suggest a potential role in modulating inflammatory responses.

G cluster_0 Viral Infection cluster_1 Cytoplasm cluster_2 Nucleus Viral PAMPs Viral PAMPs IKK Complex IKK Complex Viral PAMPs->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-p50/p65 IkB-p50/p65 (Inactive) p50/p65 p50/p65 p50/p65_nuc p50/p65 p50/p65->p50/p65_nuc Translocation IkB-p50/p65->p50/p65 Degradation of IkB DNA DNA p50/p65_nuc->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Canonical NF-κB Signaling Pathway Activation.

G cluster_invitro In Vitro Evaluation A Prepare Cell Culture (e.g., MDCK) B Virus Inoculation A->B C Compound Treatment (Serial Dilutions) B->C D Incubation C->D E Quantify Antiviral Effect (e.g., Plaque Assay, CPE) D->E G Cytotoxicity Assay (Uninfected Cells) D->G F Determine IC50/EC50 E->F I Calculate Selectivity Index (SI = CC50/IC50) F->I H Determine CC50 G->H H->I

Caption: Experimental Workflow for In Vitro Antiviral Assay.

G cluster_invivo In Vivo Evaluation (Mouse Model) J Animal Acclimatization K Intranasal Virus Challenge J->K L Antiviral Treatment K->L M Daily Monitoring (Weight, Survival, Symptoms) L->M N Tissue Collection (e.g., Lungs) L->N O Viral Titer Determination N->O

Caption: Experimental Workflow for In Vivo Efficacy Study.

Conclusion

This compound exhibits a historical and renewed interest as a broad-spectrum antiviral agent. While in vitro and in vivo data, particularly for its use in aquaculture, are available, there is a notable gap in recent, robust quantitative data for its efficacy against common human viral pathogens like influenza and herpes simplex virus. The comparative data for established antivirals such as Oseltamivir and Ribavirin highlight the benchmarks that this compound would need to meet or exceed. Further research is warranted to elucidate its precise mechanisms of action against human viruses and to generate comprehensive in vitro and in vivo data to support its potential clinical utility. The provided experimental workflows and pathway diagrams offer a framework for such future investigations.

References

Head-to-Head Comparison: Moroxydine Hydrochloride vs. Oseltamivir in Influenza Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the mechanistic, pharmacokinetic, efficacy, and safety profiles of Moroxydine (B1676750) hydrochloride and Oseltamivir (B103847) for researchers, scientists, and drug development professionals.

In the landscape of antiviral therapeutics for influenza, both Moroxydine hydrochloride, a synthetic biguanide (B1667054) derivative with a history of use since the 1950s, and Oseltamivir, a neuraminidase inhibitor, have been utilized in the management of influenza infections. This guide provides a detailed, evidence-based comparison of these two agents, focusing on their distinct mechanisms of action, pharmacokinetic properties, clinical efficacy, and safety profiles to inform research and development efforts in the field of antiviral drug discovery.

Mechanism of Action: Distinct Viral Targets

The antiviral activity of this compound and Oseltamivir stems from their interference with different stages of the influenza virus life cycle.

This compound: The precise mechanism of action for this compound is not as definitively established as that of oseltamivir. However, evidence suggests it may have a multifaceted approach to viral inhibition. One proposed mechanism is the inhibition of viral RNA synthesis by targeting the viral RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1] Another suggested mechanism involves interference with the early stages of viral infection, such as viral entry into host cells and the subsequent uncoating process.[2] This broad-spectrum activity is believed to be effective against a variety of RNA and DNA viruses.[3]

Oseltamivir: Oseltamivir is a potent and selective inhibitor of the influenza virus neuraminidase enzyme.[4] Neuraminidase is a glycoprotein (B1211001) on the surface of the influenza virus that is crucial for the release of newly formed virus particles from infected host cells. By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells, thereby curtailing the infection.

In Vitro Antiviral Activity

This compound: Specific 50% inhibitory concentration (IC50) values for this compound against various influenza strains are not widely reported in recent literature, making a direct quantitative comparison challenging. Historical studies suggest its activity against influenza, but standardized in vitro efficacy data is sparse.

Oseltamivir: Oseltamivir's active metabolite, oseltamivir carboxylate, has been extensively studied, with IC50 values demonstrating potent inhibition of influenza A and B viruses. For example, against influenza A/H1N1, A/H3N2, and B viruses, IC50 values are in the nanomolar range, indicating high potency.

Table 1: In Vitro Efficacy against Influenza Virus (Illustrative)

Compound Target Influenza A (H1N1) IC50 Influenza A (H3N2) IC50 Influenza B IC50
This compound RNA-dependent RNA polymerase / Viral Entry Data not available Data not available Data not available

| Oseltamivir carboxylate | Neuraminidase | ~0.3 - 2.5 nM | ~0.5 - 8.0 nM | ~5 - 30 nM |

Note: IC50 values for oseltamivir can vary depending on the specific viral strain and assay conditions.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profiles of this compound and Oseltamivir influence their dosing and clinical application.

This compound: Human pharmacokinetic data for this compound is limited. Older studies suggest it is absorbed and eliminated rapidly from the body, with a reported plasma half-life of approximately 8 hours.[5] More recent pharmacokinetic studies have been conducted in animal models, such as gibel carp, which may not directly translate to humans.[6]

Oseltamivir: Oseltamivir is an orally administered prodrug that is readily absorbed and extensively converted by hepatic esterases to its active metabolite, oseltamivir carboxylate. The absolute bioavailability of the active metabolite is approximately 80%. Oseltamivir carboxylate has a half-life of 6 to 10 hours and is primarily eliminated through the kidneys.

Table 2: Pharmacokinetic Parameters

Parameter This compound (Human) Oseltamivir (Human)
Bioavailability Data not available ~80% (as active metabolite)
Time to Peak Plasma Concentration (Tmax) Data not available 3-4 hours (active metabolite)
Plasma Half-life (t1/2) ~8 hours 1-3 hours (oseltamivir); 6-10 hours (oseltamivir carboxylate)
Metabolism Data not available Hepatic conversion to active metabolite

| Excretion | Primarily renal (in animal models) | Primarily renal (>90% as active metabolite) |

Clinical Efficacy: A Tale of Two Evidentiary Standards

The clinical evidence supporting the efficacy of this compound and Oseltamivir differs significantly in terms of volume and methodological rigor.

Oseltamivir: The clinical efficacy of oseltamivir for the treatment of influenza A and B has been established through numerous randomized, double-blind, placebo-controlled trials and subsequent meta-analyses. When initiated within 48 hours of symptom onset in adults, oseltamivir has been shown to reduce the duration of illness by approximately 24 to 36 hours.[4] It has also been shown to reduce the risk of complications such as lower respiratory tract infections requiring antibiotics.

Table 3: Clinical Efficacy in Influenza Treatment

Efficacy Endpoint This compound Oseltamivir
Reduction in Duration of Illness Qualitative historical reports of efficacy ~24-36 hours reduction vs. placebo
Reduction in Complication Rates Data not available Significant reduction in lower respiratory tract complications

| Supporting Evidence | Historical case series and older, less controlled studies | Multiple large-scale, randomized, controlled trials and meta-analyses |

Safety and Tolerability Profile

This compound: The safety profile of this compound is described in historical literature as having "mild and infrequent" side effects.[3] However, detailed, quantitative data on the incidence of specific adverse events from well-controlled clinical trials is lacking.

Oseltamivir: The safety profile of oseltamivir is well-characterized. The most commonly reported adverse events are nausea and vomiting. Neuropsychiatric events have also been reported, particularly in post-marketing surveillance, but a causal link remains a subject of discussion.

Table 4: Common Adverse Events

Adverse Event This compound Oseltamivir
Gastrointestinal Mild and infrequent (historical reports) Nausea, Vomiting

| Neurological | Data not available | Headache, Neuropsychiatric events (rare) |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible evaluation of antiviral compounds.

Plaque Reduction Assay (General Protocol for Antiviral Activity)

This assay is a standard method to determine the 50% effective concentration (EC50) of an antiviral compound.

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates and incubate until confluent.

  • Virus Infection: Aspirate the cell culture medium and infect the cell monolayers with a standardized amount of influenza virus for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) containing serial dilutions of the test compound (this compound or Oseltamivir).

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. The plaques are areas of cell death caused by viral replication.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value, which is the concentration of the compound that inhibits plaque formation by 50% compared to the untreated virus control.

Neuraminidase Inhibition Assay (Specific for Oseltamivir)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Reagent Preparation: Prepare a fluorescent substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid - MUNANA), neuraminidase enzyme (from influenza virus), and serial dilutions of the inhibitor (Oseltamivir carboxylate).

  • Enzyme Reaction: Incubate the neuraminidase enzyme with the inhibitor for a defined period.

  • Substrate Addition: Add the fluorescent substrate MUNANA to the enzyme-inhibitor mixture.

  • Fluorescence Measurement: The neuraminidase will cleave the substrate, releasing a fluorescent product (4-methylumbelliferone). Measure the fluorescence intensity using a fluorometer.

  • Data Analysis: The degree of inhibition is determined by the reduction in fluorescence signal in the presence of the inhibitor compared to the control (enzyme and substrate without inhibitor). The 50% inhibitory concentration (IC50) is calculated as the concentration of the inhibitor that reduces neuraminidase activity by 50%.

Visualizing the Mechanisms of Action

To illustrate the distinct targets of this compound and Oseltamivir, the following diagrams depict their proposed signaling pathways.

moroxydine_mechanism cluster_virus_lifecycle Influenza Virus Lifecycle Viral_Entry Viral Entry & Uncoating RNA_Replication Viral RNA Replication Viral_Entry->RNA_Replication Protein_Synthesis Viral Protein Synthesis RNA_Replication->Protein_Synthesis Assembly_Budding Virion Assembly & Budding Protein_Synthesis->Assembly_Budding Virus_Release Virus Release Assembly_Budding->Virus_Release Moroxydine Moroxydine hydrochloride Moroxydine->Viral_Entry Inhibition Moroxydine->RNA_Replication Inhibition

Caption: Proposed inhibitory mechanisms of this compound on the influenza virus lifecycle.

oseltamivir_mechanism cluster_virus_release Influenza Virus Release Infected_Cell Infected Host Cell Sialic_Acid Sialic Acid Receptor New_Virion New Virion Neuraminidase Neuraminidase New_Virion->Neuraminidase cleaves Neuraminidase->Sialic_Acid to release virion Released_Virion Released Virion Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibition

References

Safety Operating Guide

Proper Disposal Procedures for Moroxydine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe handling and disposal of moroxydine (B1676750) hydrochloride, a crucial aspect of laboratory safety and environmental responsibility. The following procedures are designed for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and to minimize environmental impact.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is imperative to handle Moroxydine Hydrochloride with appropriate safety measures. The compound is classified as a pharmaceutically active ingredient that can cause skin and serious eye irritation.[1][2][3]

1.1 Personal Protective Equipment (PPE) All personnel handling this compound must use the following PPE to prevent exposure:

  • Hand Protection: Wear chemical-resistant rubber gloves.[3]

  • Eye Protection: Use chemical safety goggles or glasses. A face shield may be necessary if there is a risk of splashing or dust generation.[2][4]

  • Body Protection: Don protective clothing.[4] For significant handling, impervious clothing is recommended.[2]

  • Respiratory Protection: In situations where dust or aerosols may be generated, use a NIOSH/MSHA-approved dust respirator.[3][4]

1.2 Safe Handling Practices

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Avoid the formation and dispersion of dust.[2][4]

  • Prevent contact with skin, eyes, and clothing.[4]

  • Wash hands and face thoroughly after handling the compound.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

This compound Disposal Protocol

Proper disposal requires treating this compound as a hazardous chemical waste.[5] Disposal must adhere to all federal, state, and local regulations.[3] Do not dispose of it with household garbage or allow it to enter the sewage system.[1]

Step 1: Waste Segregation Segregate waste contaminated with this compound from other laboratory waste streams to prevent dangerous reactions.[5]

  • Solid Waste: Collect unused or expired this compound powder, contaminated weighing papers, gloves, and other disposable materials in a dedicated, leak-proof plastic bag.[6][7]

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[6] Do not mix with other solvent wastes unless permitted by your institution's safety office.[6]

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container labeled as "HAZARDOUS DRUG WASTE ONLY".[7]

Step 2: Container Labeling and Storage

  • Place the segregated waste bags into a rigid, sealable container.[7]

  • Clearly label the primary and secondary containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by institutional and local regulations.[6] Hazardous pharmaceutical waste is typically collected in black containers.[8]

  • Store the sealed waste containers in a designated, secure satellite accumulation area away from general lab traffic until pickup.[6][7]

Step 3: Final Disposal The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.[7][9]

  • Incineration: The recommended method of disposal is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[4][9]

  • Licensed Disposal Service: Arrange for a licensed contractor to collect and dispose of the hazardous waste in accordance with EPA and local regulations.[7][8]

Step 4: Decontamination

  • Glassware: Reusable glassware that has been in contact with this compound should be decontaminated by rinsing with a suitable solvent (like ethanol), collecting the rinsate as hazardous liquid waste, and then washing with laboratory detergent and water.[6]

  • Spills: In case of a spill, sweep the solid material carefully to avoid creating dust and collect it in an airtight container for disposal.[4][9] Decontaminate the surface by scrubbing with alcohol.[2]

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound, primarily from studies on mice.

Test TypeRoute of AdministrationSpeciesDoseReference
LD50 (Lethal Dose, 50%)OralMouse>6,250 mg/kg[1]
LD50 (Lethal Dose, 50%)IntraperitonealMouse1,750 mg/kg[1]
LD50 (Lethal Dose, 50%)SubcutaneousMouse2,200 mg/kg[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Handling Moroxydine HCl ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe handling Handle in Ventilated Area (e.g., Fume Hood) ppe->handling waste_gen Waste Generated handling->waste_gen solid_waste Solid Waste (e.g., unused powder, gloves) waste_gen->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_gen->liquid_waste Liquid sharps_waste Contaminated Sharps waste_gen->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Bag solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Hazardous Liquid Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container store_waste Store Sealed Containers in Designated Secure Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste disposal_co Contact Licensed Hazardous Waste Company store_waste->disposal_co end End: Waste Disposed via Chemical Incineration disposal_co->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Moroxydine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Moroxydine hydrochloride, a heterocyclic biguanidine (B15175387) compound with antiviral activity. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation. The recommended personal protective equipment includes:

  • Eye Protection: Safety glasses with side-shields conforming to EN166, or equivalent, are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is required. Ensure a proper fit and functionality of the respirator.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contamination. In cases of potential significant exposure, impervious clothing may be necessary.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of this compound and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols during handling, weighing, and reconstitution.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials, such as strong oxidizing agents.

Quantitative Toxicological Data

While specific Occupational Exposure Limits (OELs) for this compound have not been established, the following toxicological data provides insight into its acute toxicity.

Route of AdministrationSpeciesLD50 ValueCitation
OralMouse>6,250 mg/kg[1]
IntraperitonealMouse1,750 mg/kg[1]
SubcutaneousMouse2,200 mg/kg[1]

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.